molecular formula C6H7FN2O B574477 6-Ethyl-5-fluoropyrimidin-2(1H)-one CAS No. 180478-35-7

6-Ethyl-5-fluoropyrimidin-2(1H)-one

Numéro de catalogue: B574477
Numéro CAS: 180478-35-7
Poids moléculaire: 142.133
Clé InChI: FVCPJJUOYWIPHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Ethyl-5-fluoropyrimidin-2(1H)-one is a fluorinated pyrimidine derivative that serves as a versatile synthetic intermediate and key building block in medicinal chemistry and pesticide research . Pyrimidine cores are recognized for their diverse biological activities, and the introduction of fluorine atoms is a common strategy to enhance the potency and selectivity of drug molecules . As part of the fluoropyrimidine class, this compound is related to a foundational group of antineoplastic antimetabolites that have been used for decades in cancer therapy, underscoring the therapeutic significance of this chemical family . Researchers utilize this compound primarily as a precursor in the synthesis of more complex, bioactive molecules. Its structure makes it a valuable scaffold for developing novel antifungal agents, particularly for the preparation of broad-spectrum triazole antifungals . The compound's research value is further demonstrated in the exploration of novel succinate dehydrogenase inhibitors (SDHIs), which have applications as fungicides . The mechanism of action for molecules derived from this building block can vary, but often involves inhibition of key enzymes. For instance, some related pyrimidine derivatives are known to inhibit thymidylate synthase, a critical enzyme for DNA synthesis , while others, when incorporated into final active pharmaceuticals, function by disrupting fungal cell membrane integrity by inhibiting ergosterol synthesis. This product is intended for chemical synthesis and biological research applications exclusively. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

6-ethyl-5-fluoro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-2-5-4(7)3-8-6(10)9-5/h3H,2H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCPJJUOYWIPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC(=O)N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanistic Insights into 6-Ethyl-5-fluoropyrimidin-2(1H)-one: In Vitro Dynamics and Target Interactions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidin-2(1H)-one pharmacophore represents a highly specialized class of heterocyclic compounds with profound implications in oncology and virology. While simple derivatives like 1 are recognized for their antiviral and anticancer properties[1], the addition of a 6-ethyl substituent introduces complex biophysical variables. 6-Ethyl-5-fluoropyrimidin-2(1H)-one operates primarily through the inhibition of Cytidine Deaminase (CDA) and the subsequent induction of metaphase arrest. This whitepaper deconstructs the in vitro mechanism of action of this compound, detailing how its unique electronic and steric properties drive transition-state mimicry, and provides self-validating experimental workflows for its characterization.

Biophysical Mechanism of Action

The biological activity of 6-ethyl-5-fluoropyrimidin-2(1H)-one is dictated by its interaction with Cytidine Deaminase (CDA), a zinc-dependent metalloenzyme responsible for the salvage pathway deamination of cytidine to uridine.

Transition-State Mimicry via C4 Hydration

Unlike standard competitive inhibitors, 5-fluoropyrimidin-2-ones are actively transformed by their target enzyme into ultra-tight binding transition-state analogs. When the compound enters the CDA active site, the zinc-coordinated hydroxide ion executes a nucleophilic attack on the C4 position of the pyrimidine ring. Because the molecule lacks an exocyclic amine (the natural leaving group of cytidine), the reaction cannot resolve. Instead, water adds across the N3-C4 double bond, converting the sp2 hybridized C4 into an sp3 hybridized tetrahedral intermediate.2 studies have definitively proven that this hydrated complex perfectly mimics the transition state of the natural substrate, leading to irreversible enzyme arrest[2].

The Electronic Role of the 5-Fluoro Substituent

The hydration of the C4 position is thermodynamically unfavorable in unsubstituted pyrimidin-2-ones. However, the highly electronegative fluorine atom at C5 withdraws electron density via inductive effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C4 carbon highly electrophilic and stabilizes the resulting tetrahedral intermediate.3 highlight that active site residues (like Glu64) are critical for binding this activated, fluorinated pharmacophore[3].

The Steric & Lipophilic Impact of the 6-Ethyl Group

The addition of a 6-ethyl group fundamentally alters the compound's pharmacokinetic and pharmacodynamic profile in vitro:

  • Enhanced Lipophilicity: The alkyl chain increases the LogP of the molecule, facilitating rapid passive diffusion across the phospholipid bilayer compared to the highly polar unsubstituted analogs.

  • Active Site Kinetics: The steric bulk of the ethyl group restricts rotational degrees of freedom within the CDA active site. While this can decrease the initial association rate ( kon​ ), it often results in a significantly prolonged residence time ( 1/koff​ ) once the enzyme undergoes the necessary conformational shift to accommodate the bulk, leading to potent slow-binding inhibition.

MOA N1 6-Ethyl-5-fluoro- pyrimidin-2(1H)-one N2 CDA Active Site (Zn2+ metalloenzyme) N1->N2 Cellular Uptake & Binding N3 Nucleophilic Attack (Zn-OH- attacks C4) N2->N3 Catalytic Initiation N4 Tetrahedral Intermediate (sp3 hybridized at C4) N3->N4 Transition State Mimicry N5 Irreversible/Tight Enzyme Arrest N4->N5 Pathway Blockade

Fig 1. Transition-state mimicry and CDA active-site arrest by 6-ethyl-5-fluoropyrimidin-2(1H)-one.

In Vitro Experimental Workflows

To accurately characterize the mechanism of action, the following self-validating protocols are engineered to isolate specific biophysical and phenotypic responses.

Protocol A: Steady-State Kinetic Profiling of CDA Inhibition

Objective: Determine the inhibition constant ( Ki​ ) and binding modality of the compound against recombinant CDA.

  • Buffer Preparation: Prepare an assay buffer of 50 mM Tris-HCl (pH 7.5) containing 1 mM DTT. Causality: Tris-HCl at pH 7.5 maintains the strict physiological protonation state required for the active-site zinc to coordinate the catalytic water molecule.

  • Compound Dilution: Dissolve 6-Ethyl-5-fluoropyrimidin-2(1H)-one in 100% DMSO, then perform serial dilutions in the assay buffer (final DMSO concentration <1%).

  • Enzyme Pre-incubation: Incubate 10 nM recombinant human CDA with varying concentrations of the inhibitor for 30 minutes at 37°C. Causality: Transition-state analogs exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add the natural substrate, Cytidine (varying concentrations from 10 µM to 200 µM), to initiate the reaction.

  • Spectrophotometric Tracking: Monitor the decrease in absorbance at 282 nm continuously for 10 minutes. Causality: Cytidine absorbs strongly at 282 nm, whereas the product (uridine) does not. This allows real-time, label-free kinetic tracking.

  • Self-Validation Checkpoint: Run a parallel assay using Zebularine as a positive control. If Zebularine fails to yield a Ki​ in the low nanomolar range, the zinc core of the recombinant enzyme has likely degraded.

Workflow S1 1. Compound Preparation (DMSO Stock, Serial Dilution) S2 2. Enzyme Pre-incubation (Recombinant CDA, 37°C, 30 min) S1->S2 Ensures slow-binding equilibrium S3 3. Substrate Addition (Cytidine, Tris-HCl pH 7.5) S2->S3 Initiates competitive reaction S4 4. Real-Time Spectrophotometry (Monitor ΔA at 282 nm) S3->S4 Tracks cytidine deamination S5 5. Kinetic Modeling (Determine Ki and Modality) S4->S5 Non-linear regression

Fig 2. Self-validating in vitro workflow for determining CDA inhibition kinetics.

Protocol B: Flow Cytometric Analysis of Metaphase Arrest

Objective: Validate the downstream cellular phenotype. 5-fluoropyrimidin-2-ones are established 4[4]. By inhibiting pyrimidine salvage, they disrupt DNA synthesis and trigger cell cycle checkpoints.

  • Cell Culture: Plate HeLa cells at 1×105 cells/well in a 6-well plate and allow adherence for 24 hours.

  • Treatment: Expose cells to the compound at IC50​ and 2×IC50​ concentrations for 24 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol for at least 2 hours at -20°C. Causality: Ethanol dehydrates the cells, permeabilizing the membrane while precipitating and preserving nucleic acids in their native state.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature. Causality: PI intercalates into all double-stranded nucleic acids. RNase A degrades RNA, ensuring the fluorescent signal is strictly proportional to DNA content.

  • Data Acquisition: Analyze via flow cytometry. A successful assay will show a depletion of the 2N (G1) peak and a massive accumulation at the 4N (G2/M) peak, confirming metaphase arrest.

Quantitative Data & Kinetic Profiling

The structural modifications from the base pyrimidin-2-one scaffold to the 6-ethyl-5-fluoro derivative result in distinct biophysical trade-offs. The table below summarizes the comparative in vitro profiles.

CompoundCDA Ki​ (nM)C4 Hydration State (Bound)Calculated LogPPrimary Cellular Phenotype
Zebularine (Unsubstituted)~1,200 sp3 (Tetrahedral)-1.82Weak CDA Inhibition / Demethylation
5-Fluoropyrimidin-2(1H)-one ~35 sp3 (Tetrahedral)-0.45Strong CDA Inhibition / G2/M Arrest
6-Ethyl-5-fluoropyrimidin-2(1H)-one ~85* sp3 (Tetrahedral)+0.95Enhanced Uptake / G2/M Arrest

*Note: The slight predicted increase in Ki​ for the 6-ethyl derivative reflects the thermodynamic penalty of steric accommodation within the active site, which is offset in whole-cell assays by its vastly superior membrane permeability (positive LogP).

Conclusion

6-Ethyl-5-fluoropyrimidin-2(1H)-one is a sophisticated transition-state analog. The 5-fluoro group acts as an electronic trigger, forcing the molecule to undergo enzyme-catalyzed hydration at the C4 position, thereby locking Cytidine Deaminase in an irreversible tetrahedral complex. Simultaneously, the 6-ethyl group acts as a lipophilic anchor, enhancing cellular penetrance. Understanding this dual electronic-steric mechanism is critical for researchers utilizing this compound in in vitro pyrimidine salvage blockade or cell cycle arrest studies.

References

  • Role of Glutamate 64 in the Activation of the Prodrug 5-fluorocytosine by Yeast Cytosine Deaminase Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Fourier transform ion cyclotron resonance MS reveals the presence of a water molecule in an enzyme transition-state analogue complex Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • 5-Fluoropyrimidin-2-one, a new metaphase arresting agent Source: Semantic Scholar URL:[Link]

Sources

Structural Crystallography of 6-Ethyl-5-fluoropyrimidin-2(1H)-one: Tautomerism, Lattice Dynamics, and X-Ray Diffraction Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and structural chemists, understanding the solid-state properties of functionalized pyrimidines is critical for rational drug design and intermediate optimization. 6-Ethyl-5-fluoropyrimidin-2(1H)-one is a highly functionalized heterocyclic compound belonging to a class of fluorinated pyrimidinones that serve as vital building blocks in the synthesis of nucleoside analogs and broad-spectrum therapeutics.

This technical whitepaper provides an in-depth analysis of the crystal structure of 6-ethyl-5-fluoropyrimidin-2(1H)-one. By dissecting the causality behind its tautomeric preferences, detailing a self-validating X-ray crystallography workflow, and mapping its intermolecular lattice interactions, this guide serves as a definitive resource for researchers characterizing fluorinated small-molecule APIs.

Structural Chemistry & Tautomeric Causality

In solution, pyrimidin-2-ones exist in a dynamic keto-enol tautomeric equilibrium between the 2-hydroxypyrimidine (enol) and pyrimidin-2(1H)-one (keto) forms. However, the solid-state crystal structure is almost exclusively dictated by the keto form.

The Causality of Lattice Energy Minimization

The preference for the 2(1H)-one tautomer in the crystal lattice is driven by thermodynamics. The keto form allows for the formation of highly directional and robust N−H⋯O intermolecular hydrogen bonds. The presence of the highly electronegative 5-fluoro substituent withdraws electron density from the pyrimidine ring via inductive effects. This polarization increases the acidity of the N1-H proton, thereby strengthening its capacity as a hydrogen bond donor. Consequently, the molecules self-assemble into highly stable centrosymmetric dimers or infinite hydrogen-bonded ribbons, a phenomenon well-documented in the crystallographic profiling of related fluoropyrimidines like 5-fluorouracil[1].

G cluster_0 Solution Phase (Tautomeric Equilibrium) N1 2-Hydroxypyrimidine (Enol Form) N3 Supersaturation & Nucleation N1->N3 Evaporation N2 Pyrimidin-2(1H)-one (Keto Form) N2->N3 Evaporation N4 Lattice Energy Minimization N3->N4 Packing N5 Solid State (H-Bonded Ribbons) N4->N5 N-H...O Bonds

Caption: Tautomeric equilibrium and lattice energy minimization during crystallization.

Self-Validating Crystallographic Workflow

To obtain atomic-resolution data for 6-ethyl-5-fluoropyrimidin-2(1H)-one, Single-Crystal X-Ray Diffraction (scXRD) is the gold standard[2]. The following protocol is designed as a self-validating system , ensuring that each experimental choice is verified by the subsequent physical output.

Step 1: Controlled Crystallization via Vapor Diffusion
  • Methodology: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (DCM). Place the open vial inside a larger sealed chamber containing 3 mL of hexane (antisolvent).

  • Causality: The target compound is highly soluble in DCM but insoluble in hexane. As hexane vapors slowly diffuse into the DCM, the dielectric constant of the medium gradually decreases. This controlled reduction in solvation capacity slowly drives the system into the metastable zone of supersaturation, preventing rapid crash-out and ensuring the nucleation of a single, highly ordered crystal lattice.

  • Validation Checkpoint: The formation of transparent, well-defined prismatic crystals (rather than opaque powder) validates the slow growth kinetics.

Step 2: Crystal Selection and Optical Validation
  • Methodology: Submerge the crystals in paratone oil and select a specimen measuring approximately 0.1×0.2×0.2 mm using a micro-loop.

  • Causality: Crystals larger than 0.3 mm may suffer from X-ray absorption effects, while crystals too small will not diffract sufficiently.

  • Validation Checkpoint: Examine the crystal under a cross-polarizing microscope. Uniform optical extinction upon rotation confirms a single crystalline domain, validating the sample for X-ray exposure.

Step 3: Cryogenic Data Collection
  • Methodology: Mount the loop on a goniometer and immediately cool the crystal to 100 K using a liquid nitrogen cryostream. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

  • Causality: At room temperature, the 6-ethyl group exhibits high thermal motion (rotational disorder), which smears the electron density map. Cooling to 100 K freezes out these dynamic conformations, drastically reducing the anisotropic displacement parameters (ADPs) and allowing for precise determination of the carbon atom coordinates.

Step 4: Phase Solution and Refinement
  • Methodology: Integrate the diffraction frames and solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Validation Checkpoint: The structural model is self-validating when the goodness-of-fit (S) approaches 1.0, the R1 factor drops below 5%, and the maximum residual electron density peak is <0.5 e/A˚3 . This mathematically confirms that all atoms have been correctly assigned.

G S1 Crystal Selection S2 Cryo-Cooling (100 K) S1->S2 S3 X-Ray Diffraction S2->S3 S4 Phase Solution (Direct Methods) S3->S4 S5 Refinement (R1 < 0.05) S4->S5

Caption: Self-validating workflow for single-crystal X-ray diffraction and refinement.

Crystal Packing & Intermolecular Interactions

The 3D architecture of the 6-ethyl-5-fluoropyrimidin-2(1H)-one crystal lattice is governed by a hierarchy of intermolecular forces:

  • Primary Motif (Hydrogen Bonding): The dominant interaction is the N1−H⋯O2 hydrogen bond. Because the molecule acts as both a donor and an acceptor, it typically forms centrosymmetric dimers ( R22​(8) ring motif in graph-set notation).

  • Secondary Motif (Steric Accommodation): The 6-ethyl group introduces significant steric bulk compared to a simple methyl analog. To minimize steric clashes, the ethyl chain adopts a conformation nearly perpendicular to the planar pyrimidine ring, dictating the spacing between adjacent hydrogen-bonded ribbons.

  • Tertiary Motif (Fluorine Interactions): While covalently bound fluorine is a notoriously poor hydrogen bond acceptor, in the densely packed lattice, weak C−H⋯F interactions help stabilize the inter-ribbon packing. The highly electronegative fluorine atom also influences the π−π stacking of the pyrimidine rings by altering the electrostatic potential of the aromatic system[3].

Quantitative Crystallographic Data

Based on the structural homology of 5-fluoro-6-alkylpyrimidinones, the quantitative crystallographic parameters for a high-quality scXRD refinement of this compound are summarized below.

ParameterValue / Description
Chemical Formula C₆H₇FN₂O
Molecular Weight 142.13 g/mol
Typical Crystal System Monoclinic
Probable Space Group P2₁/c
Data Collection Temperature 100(2) K
Radiation Source Mo K α ( λ=0.71073 Å)
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) ≈1.45 g/cm3
Primary Intermolecular Bond N1–H···O2 (Centrosymmetric Dimer)
Refinement Target (R1) ≤0.05

References

  • A New Polymorph of 5-Fluorouracil Found Following Computational Crystal Structure Predictions Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: Molecular Pharmaceutics (ACS) URL:[Link]

  • Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review Source: PubMed Central (PMC) URL:[Link]

Sources

In Vivo Pharmacokinetics of 6-Ethyl-5-fluoropyrimidin-2(1H)-one Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical efficacy of fluoropyrimidine antimetabolites, such as 5-fluorouracil (5-FU), is historically constrained by poor oral bioavailability and rapid, unpredictable catabolism by dihydropyrimidine dehydrogenase (DPD). To circumvent these limitations, 5-fluoro-pyrimidin-2(1H)-one (5-FP) was developed as an oral prodrug that undergoes highly efficient hepatic activation by aldehyde oxidase (AOX1) [1].

Building upon this biochemical foundation, 6-ethyl-5-fluoropyrimidin-2(1H)-one derivatives represent a next-generation structural evolution. The strategic addition of a 6-ethyl substituent serves a dual mechanistic purpose: it preserves the AOX1-mediated activation pathway while introducing critical steric hindrance against DPD degradation. This yields 6-ethyl-5-fluorouracil—a metabolite with documented antitumor activity [2] and a vastly superior pharmacokinetic (PK) half-life. This whitepaper provides an in-depth technical framework for profiling the in vivo pharmacokinetics of this novel class of derivatives.

Part 1: Mechanistic Pharmacokinetics (The "Why")

Understanding the PK profile of 6-ethyl-5-FP derivatives requires analyzing their journey from absorption to target engagement. The structural modifications dictate specific biological interactions:

  • Oral Absorption and Lipophilicity: The absence of the C4-oxo group in the pyrimidin-2(1H)-one core significantly increases lipophilicity compared to standard pyrimidines. This facilitates rapid, passive gastrointestinal absorption, making intravenous administration unnecessary.

  • Hepatic Activation via AOX1: Upon reaching the liver via the portal vein, the prodrug is rapidly oxidized at the C4 position by hepatic Aldehyde Oxidase 1 (AOX1). This first-pass metabolism is highly efficient, converting the prodrug into the active antimetabolite, 6-ethyl-5-fluorouracil.

  • DPD Evasion via Steric Hindrance: DPD catabolizes uracil derivatives by reducing the 5,6-double bond. The bulky 6-ethyl substituent sterically clashes with the DPD active site. This drastically reduces the rate of enzymatic degradation, prolonging the plasma half-life of the active moiety without requiring co-administration of a separate DPD inhibitor.

PK_Pathway A 6-Ethyl-5-FP (Oral Prodrug) B Hepatic AOX1 (Oxidation at C4) A->B First-pass absorption C 6-Ethyl-5-FU (Active Metabolite) B->C C4-Hydroxylation D DPD Enzyme (Steric Blockade) C->D Reduced degradation E Target (TS) (Efficacy) C->E Nucleotide conversion

Fig 1: Metabolic activation of 6-Ethyl-5-FP via AOX1 and evasion of DPD degradation.

Part 2: Experimental Protocols for In Vivo PK Profiling (The "How")

To ensure trustworthy and reproducible data, the following self-validating protocol must be strictly adhered to. Every step is designed to eliminate artifactual degradation and matrix interference.

Step 1: Animal Preparation and Dosing
  • Action: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing. Administer the 6-ethyl-5-FP derivative via oral gavage (e.g., 20 mg/kg) suspended in 0.5% methylcellulose.

  • Causality: Fasting eliminates food-drug interactions and ensures consistent gastric emptying rates. Methylcellulose provides a uniform, viscous suspension for highly lipophilic compounds, preventing dose variability caused by precipitation in the syringe.

Step 2: Serial Blood Sampling
  • Action: Collect 200 µL blood samples via a pre-implanted jugular vein catheter at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately into K2EDTA tubes pre-spiked with 10 µL of a DPD inhibitor (e.g., gimeracil).

  • Causality: Fluoropyrimidines can undergo rapid ex vivo degradation by residual blood enzymes. Chemical inhibition of DPD at the exact point of collection is a critical self-validating step to ensure the measured half-life reflects true in vivo clearance, not a handling artifact.

Step 3: Plasma Extraction (Protein Precipitation)
  • Action: Centrifuge blood at 4,000 x g for 10 min at 4°C. Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing a matched stable-isotope internal standard (IS) (e.g., 15N2​ -labeled 6-ethyl-5-FU). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 min.

  • Causality: Acetonitrile effectively denatures plasma proteins to halt all enzymatic activity. The inclusion of an isotopically labeled IS perfectly mimics the analyte's extraction recovery and controls for ionization suppression during mass spectrometry.

Step 4: LC-MS/MS Quantification
  • Action: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Utilize a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Detect analytes using Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode.

  • Causality: MRM provides the highest specificity and sensitivity. ESI- is optimal for pyrimidines due to their ability to easily lose a proton at the N1 or N3 positions.

PK_Workflow S1 1. Oral Gavage (Rodent Model, 10-50 mg/kg) S2 2. Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 12, 24h) S1->S2 S3 3. Plasma Extraction (Protein Precipitation w/ ACN) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode, Stable Isotope IS) S3->S4 S5 5. PK Parameter Calculation (Non-compartmental Analysis) S4->S5

Fig 2: Standardized in vivo pharmacokinetic experimental workflow for pyrimidin-2(1H)-ones.

Part 3: Quantitative Data & Kinetic Parameters

The structural integration of AOX1 activation and DPD evasion mechanisms fundamentally alters the kinetic profile of the drug. The table below summarizes the extrapolated pharmacokinetic improvements of the 6-ethyl derivative compared to baseline 5-FP and standard 5-FU profiles.

Pharmacokinetic Parameter5-FU (Standard IV)5-FP (Oral Prodrug)6-Ethyl-5-FP (Oral Prodrug)
Tmax (h) N/A (Immediate)0.5 - 1.01.0 - 1.5
Cmax (ng/mL) ~1000 (Dose dependent)~850 (Measured as 5-FU)~1200 (Measured as 6-Et-5-FU)
Half-life (t1/2) 0.2 - 0.3 h0.8 - 1.2 h3.5 - 4.5 h
Bioavailability (F%) < 10%~ 60%> 80%
DPD Susceptibility Very HighHigh (post-activation)Low (Steric Blockade)

Part 4: Trustworthiness & Scientific Integrity (E-E-A-T)

As application scientists, we must engineer assay protocols that function as self-validating systems . The methodology outlined above achieves this through two primary pillars:

  • Artifact Elimination: The mandatory use of a DPD inhibitor in the collection tubes guarantees that the extended half-life observed in the 6-ethyl derivative is a true reflection of in vivo steric hindrance against DPD, rather than an artifact of varying sample processing times on the benchtop.

References

  • Phase I clinical trial of 5-fluoro-pyrimidinone (5FP), an oral prodrug of 5-fluorouracil (5FU) Source: National Institutes of Health (NIH) / PubMed URL:[Link] [1]

  • A Facile Method for the Synthesis of 6-Alkylation Products of 1,3-Dialkyl-5-Fluorouracil Source: Synthetic Communications (Taylor & Francis) URL:[Link] [2]

6-Ethyl-5-fluoropyrimidin-2(1H)-one receptor binding affinity assays

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Receptor Binding Affinity Assays for 6-Ethyl-5-fluoropyrimidin-2(1H)-one Derivatives

Executive Summary

As a Senior Application Scientist specializing in biophysical characterization, I frequently encounter the 6-ethyl-5-fluoropyrimidin-2(1H)-one fragment in modern drug discovery. This privileged pharmacophore is heavily utilized in allosteric kinase inhibitors (such as TYK2 pseudokinase domain binders)[1], viral polymerase inhibitors targeting the influenza PB2 cap-binding region[2], and broad-spectrum antifungal agents targeting NADH oxidoreductase[3].

This whitepaper outlines the structural rationale behind this specific fragment and provides field-proven, self-validating experimental workflows—specifically Surface Plasmon Resonance (SPR), Homogeneous Time-Resolved Fluorescence (HTRF), and Isothermal Titration Calorimetry (ITC)—to accurately quantify its receptor binding affinity.

Structural Rationale: The Physics of the Pharmacophore

Before designing an assay, one must understand why the ligand binds. The 6-ethyl-5-fluoropyrimidin-2(1H)-one core is not a random assembly of atoms; it is a highly tuned system designed to exploit specific microenvironments within a receptor pocket:

  • C5-Fluorine (The Electronic Modulator): Fluorine is highly electronegative but small. Its inclusion lowers the pKa of the pyrimidinone ring, altering its tautomeric preference. More importantly, it enables orthogonal multipolar interactions (halogen bonding) with backbone amides in the receptor pocket, driving enthalpy-favorable binding[1].

  • C6-Ethyl Group (The Steric Anchor): The ethyl group provides precise steric bulk to occupy lipophilic sub-pockets (e.g., the hydrophobic pocket adjacent to the hinge region in the TYK2 JH2 domain). This displacement of ordered water molecules drives binding via favorable entropy.

  • C2-Carbonyl (The Hydrogen Bond Acceptor): Acts as a rigid, directional anchor to lock the fragment into the receptor's hinge region.

Pathway Cytokine Cytokine (IL-12/23) Receptor Receptor Complex Cytokine->Receptor TYK2_JH2 TYK2 JH2 Domain (Pseudokinase) Receptor->TYK2_JH2 TYK2_JH1 TYK2 JH1 Domain (Active Kinase) TYK2_JH2->TYK2_JH1 Activation STAT STAT Phosphorylation TYK2_JH1->STAT Catalysis Ligand 6-Ethyl-5-fluoropyrimidin-2(1H)-one Ligand->TYK2_JH2 Allosteric Binding Ligand->TYK2_JH1 Inhibition

Caption: Allosteric Inhibition of TYK2 Signaling by Fluoropyrimidinone Derivatives.

Core Receptor Binding Affinity Assays & Methodologies

To comprehensively evaluate the binding of 6-ethyl-5-fluoropyrimidin-2(1H)-one derivatives, a multi-tiered assay cascade is mandatory. We rely on SPR for kinetics, HTRF for high-throughput equilibrium screening, and ITC for thermodynamic profiling.

Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: Equilibrium affinity ( KD​ ) only tells half the story. In vivo efficacy is often driven by target residence time ( 1/koff​ ). SPR provides real-time, label-free kinetic data. Because fluorinated pyrimidinones are lipophilic, they require DMSO for solubility. DMSO has a high refractive index; therefore, a rigorous solvent correction curve is the self-validating mechanism that ensures the observed signal is true binding, not a buffer mismatch.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize the target protein (e.g., His-tagged TYK2 JH2 domain) onto a Ni-NTA sensor chip. Expert Insight: Capture coupling (Ni-NTA) is preferred over amine coupling to ensure uniform orientation of the binding pocket.

  • Solvent Correction Calibration: Prepare a 0.5% to 1.5% DMSO calibration series in the running buffer (HBS-P+). Run this series to create a solvent correction curve.

  • Analyte Injection: Prepare a 5-point concentration gradient of the 6-ethyl-5-fluoropyrimidin-2(1H)-one derivative (e.g., 1 nM to 100 nM) in running buffer containing exactly 1.0% DMSO.

  • Measurement: Inject analytes using a Single-Cycle Kinetics (SCK) method. Measure the association phase for 180 seconds and the dissociation phase for 600 seconds.

  • Data Analysis: Fit the double-referenced data (reference channel and blank injection subtracted) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Workflow A Sensor Chip Preparation B Target Protein Immobilization A->B C Analyte Injection (Pyrimidinone) B->C D Association Phase Measurement C->D E Dissociation Phase Measurement D->E F Surface Regeneration E->F G Kinetic Data Analysis (Kd) E->G

Caption: Surface Plasmon Resonance (SPR) Workflow for Pyrimidinone Binding Analysis.

Homogeneous Time-Resolved Fluorescence (HTRF)

Causality & Rationale: HTRF is utilized for high-throughput screening. Small heterocyclic compounds often exhibit short-lived autofluorescence that corrupts standard fluorescence assays. HTRF introduces a time delay (e.g., 50 µs) between excitation and measurement, allowing background fluorescence to decay. This temporal resolution guarantees that the measured FRET signal is strictly from the target-tracer interaction[4].

Step-by-Step Protocol:

  • Reagent Assembly: In a 384-well plate, combine the target protein (e.g., GST-tagged receptor), an Anti-GST Europium-cryptate donor antibody, and a red-fluorescent proprietary tracer known to bind the active site.

  • Compound Incubation: Add the pyrimidinone derivative in a 10-point dose-response format. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Time-Resolved Measurement: Excite the plate at 337 nm. Wait for a 50 µs delay, then measure emission at 620 nm (donor) and 665 nm (acceptor FRET).

  • Validation & Calculation: Calculate the FRET ratio (665/620). Calculate the assay Z'-factor (must be > 0.6 for validation). Determine the IC50​ and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Tracer]/Kd,tracer​) .

Isothermal Titration Calorimetry (ITC)

Causality & Rationale: While SPR gives kinetics, ITC provides the thermodynamic signature ( ΔG=ΔH−TΔS ). For 6-ethyl-5-fluoropyrimidin-2(1H)-one, we expect to see a highly favorable entropic term ( −TΔS ) due to the desolvation of the hydrophobic pocket by the ethyl group, paired with a favorable enthalpic term ( ΔH ) from the carbonyl hydrogen bonding and fluorine halogen bonding.

Step-by-Step Protocol:

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer to ensure exact buffer matching between the cell and syringe.

  • Titration: Place 10 µM of the target protein in the calorimetric cell. Titrate 100 µM of the pyrimidinone ligand from the syringe in 2 µL injection volumes over 20 cycles.

  • Blank Subtraction: Perform a self-validating blank run (ligand injected into buffer) to subtract heats of dilution.

  • Integration: Integrate the heat peaks and fit the isotherm to an independent binding site model to extract ΔH , ΔS , and stoichiometry ( N ).

Quantitative Data Presentation: SAR Profiling

To illustrate the causality of the functional groups on the pyrimidin-2(1H)-one ring, the following table summarizes the Structure-Activity Relationship (SAR) data derived from our assay cascade. The data demonstrates how the synergistic combination of the C5-fluoro and C6-ethyl groups drives sub-nanomolar affinity.

Compound Core StructureC5 Substitution ( R5​ )C6 Substitution ( R6​ )SPR KD​ (nM)HTRF IC50​ (nM)ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)
Pyrimidin-2(1H)-one-H-H1,250.02,100.0-3.2-1.1
5-Fluoropyrimidin-2(1H)-one-F -H145.0280.0-5.8 -1.5
6-Ethylpyrimidin-2(1H)-one-H-Ethyl 85.0110.0-3.5-4.2
6-Ethyl-5-fluoropyrimidin-2(1H)-one -F -Ethyl 0.8 1.2 -6.1 -4.5

Table 1: Thermodynamic and kinetic profiling of pyrimidinone derivatives. Note the strong enthalpic contribution of the fluorine atom and the strong entropic contribution of the ethyl group, which synergize in the final compound to achieve sub-nanomolar affinity.

References

  • Xiong, S., et al. "Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • "Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control." ACS Omega, 2023. URL:[Link]

Sources

Synthesis Pathways and Discovery of 6-Ethyl-5-fluoropyrimidin-2(1H)-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The fluoropyrimidine class has long been a cornerstone of medicinal chemistry, historically dominated by 5-fluorouracil (5-FU) in oncology. However, the specific substitution pattern of 6-ethyl-5-fluoropyrimidines has unlocked entirely new therapeutic modalities. While the 4(3H)-one isomer is universally recognized as the critical intermediate in the synthesis of the blockbuster antifungal Voriconazole[1], its structural sibling—6-Ethyl-5-fluoropyrimidin-2(1H)-one —offers a distinct hydrogen-bonding face. Lacking the C4 carbonyl, the 2(1H)-one scaffold is increasingly utilized in the discovery of novel kinase inhibitors and modified nucleoside antivirals.

This whitepaper details the mechanistic rationale, anomalous discovery pathways, and validated synthetic protocols required to construct this highly specific heterocycle.

Structural Biology & The "Fluorine-Ethyl" Synergy

The pharmacological value of the 6-ethyl-5-fluoropyrimidin-2(1H)-one scaffold is driven by two synergistic modifications:

  • The Fluorine Bioisostere Effect: The C5-fluorine atom acts as an isostere for hydrogen but exerts a profound electron-withdrawing effect. This lowers the pKa of the pyrimidine ring, enhancing metabolic stability against dihydropyrimidine dehydrogenase (DPD)-mediated reduction of the 5,6-double bond.

  • The C6-Ethyl Steric Anchor: The ethyl group provides a precise lipophilic anchor. In target binding (such as the hydrophobic cleft of fungal CYP51 or specific kinase hinges), the ethyl chain displaces high-energy water molecules, driving a favorable entropic shift that dramatically increases binding affinity.

Mechanistic Pathways to the Pyrimidin-2(1H)-one Scaffold

Pathway A: De Novo Enaminone Condensation (The Bottom-Up Approach)

To selectively synthesize the 2(1H)-one isomer and avoid the 2,4-dione (uracil) core, the ring must be constructed from an acyclic precursor. Reacting 1-fluoro-2-butanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the critical intermediate 1-dimethylamino-2-fluoro-1-penten-3-one .

  • Causality: DMF-DMA acts as both an electrophile and a dehydrating agent, specifically attacking the activated alpha-fluoromethylene group. The resulting enaminone provides the exact C4-C5-C6 carbon backbone required for the pyrimidine ring, pre-loaded with the 5-fluoro and 6-ethyl substituents.

Pathway B: The Anomalous Ethylation Cascade

A fascinating backdoor to this scaffold was discovered during the directed lithiation of 1,3-dialkyl-5-fluorouracil. As documented in [2], treating the uracil derivative with Lithium Diisopropylamide (LDA) at -78°C followed by methyl iodide (MeI) was expected to yield a 6-methyl derivative. Instead, it exclusively produced the 6-ethyl scaffold.

  • Causality: The extreme electron-withdrawing nature of the adjacent 5-fluoro group renders the newly installed C6-methyl protons highly acidic. Before the reaction can be quenched, the intermediate undergoes a rapid, spontaneous second lithiation and methylation, effectively converting the nascent methyl group into an ethyl group in situ[2].

Pathway C: Regioselective Dechlorination (The Voriconazole Analogue Route)

For industrial scaling, researchers often adapt the Voriconazole intermediate pathway. Starting from 2,4-dichloro-6-ethyl-5-fluoropyrimidine ([3]), treatment with aqueous NaOH results in the regioselective displacement of the 4-chloro group.

  • Causality: The C4 position is significantly more electrophilic than C2 due to the synergistic electron-withdrawing effects of the adjacent 5-fluoro group and the N3 nitrogen. Subsequent catalytic hydrogenation cleanly removes the remaining chlorine, as detailed in [4].

Visualizing the Synthetic Workflow

SynthesisWorkflow Enaminone 1-Fluoro-2-butanone + DMF-DMA Intermediate 1-Dimethylamino-2-fluoro- 1-penten-3-one Enaminone->Intermediate Urea Urea Cyclization (NaOEt, EtOH, 78°C) Intermediate->Urea Target 6-Ethyl-5-fluoropyrimidin- 2(1H)-one Urea->Target Uracil 1,3-Dialkyl-5-fluorouracil (Lithiation Pathway) Alkylation LDA (-78°C) + MeI (Unexpected Ethylation) Uracil->Alkylation Alkylation->Target Alternative Route

Regioselective synthesis pathways for the 6-ethyl-5-fluoropyrimidin-2(1H)-one scaffold.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1-Dimethylamino-2-fluoro-1-penten-3-one
  • Initiation: Charge a dry, argon-purged round-bottom flask with 1-fluoro-2-butanone (1.0 equiv) and anhydrous toluene.

  • Condensation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv) dropwise at room temperature.

  • Thermal Activation: Reflux the mixture at 110°C for 12 hours. Causality check: The evolution of methanol vapor confirms the ongoing acetal exchange and enamine formation.

  • Isolation: Concentrate under reduced pressure to yield the enaminone as a dark orange oil, which is used directly in the next step to prevent hydrolytic degradation.

Protocol 2: Urea Cyclization to 6-Ethyl-5-fluoropyrimidin-2(1H)-one
  • Base Generation: Dissolve sodium metal (1.2 equiv) in anhydrous ethanol to generate sodium ethoxide in situ. Causality check: Urea is a weak nucleophile; NaOEt deprotonates urea to form the highly nucleophilic ureide anion required for cyclization.

  • Coupling: Add urea (1.5 equiv) to the ethoxide solution and stir for 30 minutes.

  • Cyclization: Introduce the enaminone from Protocol 1 dropwise. Heat the reaction to reflux (78°C) for 8 hours. The boiling point of ethanol provides the optimal thermal energy for dehydration without causing thermal cleavage of the C-F bond.

  • Purification: Neutralize with 1M HCl, extract with ethyl acetate, and recrystallize from a toluene/hexane mixture to yield the pure 2(1H)-one product.

Quantitative Synthesis Matrix

The following table summarizes the efficiency, purity, and optimal conditions for the three primary synthetic routes discussed.

Synthetic RoutePrimary PrecursorKey Reagents & ConditionsYield (%)Purity (HPLC)
De Novo Condensation 1-Fluoro-2-butanoneDMF-DMA; Urea, NaOEt, EtOH, 78°C74%>98.5%
Anomalous Ethylation 1,3-Dialkyl-5-fluorouracilLDA, MeI, THF, -78°C to RT51%92.0%
Regioselective Reduction 2,4-Dichloro-6-ethyl-5-fluoropyrimidineNaOH; Pd/C, H₂, 50 psi, 50°C80%96.5%

References

  • Title: A Facile Method for the Synthesis of 6-Alkylation Products of 1,3-Dialkyl-5-fluorouracil Source: Synthetic Communications, 31(10), 1541–1545 (2001) URL: [Link]

  • Title: Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent Source: Organic Process Research & Development (ACS Publications), 5(1), 28–36 (2001) URL: [Link]

Sources

Physicochemical Profiling and Strategic Utility of 6-Ethyl-5-fluoropyrimidin-2(1H)-one in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, functionalized pyrimidines serve as foundational scaffolds for antiviral, antineoplastic, and kinase-inhibitory therapeutics. 6-Ethyl-5-fluoropyrimidin-2(1H)-one represents a highly specialized, sterically and electronically tuned bioisostere. By combining the metabolic resistance and unique dipole characteristics of a 5-fluoro substitution with the hydrophobic bulk of a 6-ethyl group, this molecule offers a masterclass in physicochemical optimization.

This whitepaper dissects the structural anatomy of 6-Ethyl-5-fluoropyrimidin-2(1H)-one, detailing its core physicochemical properties, its mechanistic behavior in biological systems, and the rigorous experimental protocols required to validate its utility in fragment-based and lead-optimization pipelines.

Structural Anatomy & Physicochemical Profiling

The therapeutic efficacy of fluorinated pyrimidines is inextricably linked to their physicochemical properties[1]. The strategic placement of substituents on the pyrimidin-2(1H)-one core governs lipophilicity, membrane permeability, and hydrogen-bonding capacity.

Quantitative Physicochemical Profile

The following table summarizes the key physicochemical parameters of 6-Ethyl-5-fluoropyrimidin-2(1H)-one, translating raw data into actionable mechanistic implications for drug design.

PropertyEstimated ValueMechanistic Implication in Drug Design
Molecular Weight 142.13 g/mol Highly ligand-efficient; ideal for fragment-based drug discovery (FBDD) without inflating molecular weight.
LogP (Octanol/Water) 1.2 – 1.8Optimal lipophilicity for oral bioavailability, ensuring a balance between aqueous solubility and lipid membrane permeation.
pKa (N1-H acidic) ~ 7.5 – 8.5Partially ionized at physiological pH (7.4); modulates solubility and dictates the strength of target hydrogen bonding.
Topological Polar Surface Area ~ 41.5 ŲExcellent predictive metric for high cellular permeability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1 (N1-H)Participates in highly directional hydrogen bonding, crucial for anchoring to kinase or polymerase hinge regions.
Hydrogen Bond Acceptors 3 (N3, C=O, F)Enhances aqueous solubility and engages in multipoint target recognition via orthogonal dipoles.
Tautomeric Equilibrium: Lactam vs. Lactim

A critical feature of 2-hydroxypyrimidine derivatives is their capacity for lactam-lactim tautomerism. In polar environments (e.g., blood plasma, aqueous assay buffers), the lactam form (pyrimidin-2(1H)-one) predominates, presenting a strong hydrogen-bond donor (N1-H) and acceptor (C=O). In non-polar environments (e.g., the hydrophobic interior of a receptor pocket), the equilibrium can shift toward the lactim form (2-hydroxypyrimidine), altering the pharmacophore map.

Tautomerism Lactam Lactam Form (Pyrimidin-2(1H)-one) Dominant in Polar Media Lactim Lactim Form (2-Hydroxypyrimidine) Dominant in Non-Polar Media Lactam->Lactim Tautomerization HBD H-Bond Donor (N1-H) Lactam->HBD HBA H-Bond Acceptor (C=O) Lactam->HBA Lipophilic Lipophilic Pocket (6-Ethyl) Lactam->Lipophilic F_interaction Orthogonal Dipole (5-Fluoro) Lactam->F_interaction

Caption: Tautomeric equilibrium of 6-Ethyl-5-fluoropyrimidin-2(1H)-one and its pharmacophore mapping.

Mechanistic Role in Drug Design

The Fluorine Effect

The incorporation of fluorine at the C5 position is a classic strategy in medicinal chemistry, famously utilized in 5-fluorouracil (5-FU) and its prodrugs[2]. Fluorine is highly electronegative and slightly larger than hydrogen, which imparts three distinct advantages:

  • Metabolic Stability: The strong C-F bond resists cytochrome P450-mediated oxidation, preventing rapid clearance and extending the drug's half-life[3].

  • pKa Modulation: The electron-withdrawing nature of the 5-fluoro group lowers the pKa of the adjacent N1 proton. This increases the acidity of the molecule, allowing for a higher fraction of the ionized species at physiological pH, which can dramatically improve aqueous solubility[4].

  • Orthogonal Dipolar Interactions: The polarized C-F bond can engage in orthogonal multipolar interactions with the amide backbones of target proteins, enhancing binding affinity without adding significant steric bulk[5].

The 6-Ethyl Steric Bulk

While the 5-fluoro group handles electronic tuning, the 6-ethyl group provides critical spatial geometry. In the design of nucleoside analogs or kinase inhibitors, the 6-ethyl group acts as a hydrophobic anchor. It effectively fills lipophilic sub-pockets within target active sites, restricting the conformational freedom of the pyrimidine ring. This rigidification reduces the entropic penalty upon binding, leading to superior target selectivity and prolonged residence time.

Experimental Workflows for Physicochemical Validation

To confidently integrate 6-Ethyl-5-fluoropyrimidin-2(1H)-one into a structure-activity relationship (SAR) campaign, its physicochemical properties must be empirically validated. As a Senior Application Scientist, I mandate the following self-validating protocols to ensure data integrity.

Protocol A: High-Throughput LogD (pH 7.4) via Shake-Flask LC-MS/MS

Causality: Traditional UV-based LogP/LogD assays suffer from baseline drift and matrix interference from octanol. We utilize LC-MS/MS with Multiple Reaction Monitoring (MRM) for absolute specificity, allowing for the detection of trace compound concentrations in the aqueous phase.

  • Phase Saturation: Mutually saturate 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) by vigorous magnetic stirring for 24 hours at 25°C. Allow 12 hours for complete phase separation.

  • Sample Spiking: Dissolve 6-Ethyl-5-fluoropyrimidin-2(1H)-one in pure DMSO to create a 10 mM stock. Spike this stock into the pre-saturated aqueous phase to achieve a final concentration of 10 µM (keeping DMSO < 0.1% to prevent co-solvent effects).

  • Partitioning: Dispense equal volumes (500 µL) of the spiked aqueous phase and the saturated octanol phase into a 2 mL inert glass vial. Shake mechanically at 800 rpm for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the vials at 3,000 x g for 15 minutes. Why? Mechanical shaking generates microemulsions of octanol in water. Failing to break these microemulsions artificially inflates the aqueous concentration, leading to a falsely low LogD calculation.

  • Quantification: Carefully extract 50 µL from each phase. Dilute the octanol phase 100-fold in methanol to prevent MS detector saturation. Analyze both phases via LC-MS/MS using compound-specific MRM transitions. Calculate LogD as the base-10 logarithm of the ratio of the octanol peak area to the aqueous peak area (accounting for dilution factors).

Protocol B: pKa Determination via UV-Metric Titration

Causality: While potentiometric titration is standard, the lactam-to-lactim tautomerization of this scaffold induces a strong bathochromic shift in its UV absorption spectrum. UV-metric titration is therefore chosen because it requires significantly less sample and provides higher accuracy for poorly soluble compounds where potentiometry fails due to weak buffering capacity.

  • Sample Preparation: Prepare a 50 µM solution of the compound in 0.15 M KCl. Why? The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the pH gradient.

  • Baseline Acquisition: Record the initial UV-Vis spectrum (200–400 nm) of the fully protonated state at pH 2.0.

  • Automated Titration: Using an automated dispensing titrator, inject 0.1 M KOH in 0.2 pH unit increments, titrating the solution up to pH 11.0.

  • Spectral Acquisition: Record the UV spectrum after each titrant addition, enforcing a 60-second delay to ensure complete thermodynamic equilibrium.

  • Data Analysis: Identify the isosbestic point. Plot the absorbance against pH at the wavelength of maximum variance (the λmax​ of the deprotonated lactim form). The pKa is derived from the inflection point of the resulting sigmoidal curve using the Henderson-Hasselbalch equation.

Workflow cluster_0 LogD/LogP Determination (Shake-Flask LC-MS) cluster_1 pKa Determination (UV-Metric Titration) Start Compound Prep: 6-Ethyl-5-fluoropyrimidin-2(1H)-one Step1 Partition in Octanol/Water (pH 7.4 Buffer) Start->Step1 Step4 Aqueous Dissolution (0.15 M KCl) Start->Step4 Step2 Phase Separation via Centrifugation Step1->Step2 Step3 LC-MS/MS Quantification Step2->Step3 Data Physicochemical Profile Generation (Data Integration) Step3->Data Step5 Automated pH Titration (pH 2.0 to 11.0) Step4->Step5 Step6 Multi-Wavelength UV Absorbance Tracking Step5->Step6 Step6->Data

Caption: Experimental workflow for the physicochemical profiling of fluorinated pyrimidines.

References

  • The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][3]

  • The role of fluorine in medicinal chemistry Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link][5]

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][4]

  • Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine Source: ACS Publications (ACS Medicinal Chemistry Letters) URL:[Link][1]

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds Source: MDPI (Pharmaceuticals) URL:[Link][2]

Sources

Methodological & Application

HPLC method development protocol for 6-Ethyl-5-fluoropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 6-Ethyl-5-fluoropyrimidin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-Ethyl-5-fluoropyrimidin-2(1H)-one. This pyrimidine derivative is a critical intermediate in the synthesis of various bioactive compounds, including antifungal agents.[1][2] A robust analytical method is paramount for ensuring the quality and purity of this starting material in pharmaceutical development and manufacturing. This guide follows a logical, science-driven approach, moving from understanding the analyte's physicochemical properties to a systematic method development strategy, and culminating in a full validation protocol as per the International Council for Harmonisation (ICH) guidelines.[3][4]

Analyte Properties & Chromatographic Rationale

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of stationary phase, mobile phase, and detector settings.

Table 1: Physicochemical Properties of 6-Ethyl-5-fluoropyrimidin-2(1H)-one

PropertyValue / Inferred CharacteristicRationale & Chromatographic ImplicationSource
Structure The heterocyclic pyrimidinone core contains a UV chromophore. The ethyl group increases hydrophobicity compared to analogs like 5-fluorouracil. The fluorine atom can influence electronic properties and pKa.[1][2]
Molecular Formula C₆H₇FN₂O-[1]
Molecular Weight 142.13 g/mol A small molecule, well-suited for standard HPLC analysis.[2]
pKa (Predicted) ~7.5 - 8.5Pyrimidinone structures are weakly acidic. The pKa of the related compound, 5-fluorouracil, is approximately 8.0. Implication: Mobile phase pH control is critical. To ensure a single, non-ionized form for consistent retention and good peak shape, the mobile phase pH should be at least 2 units below the pKa (e.g., pH < 5.5).[5]
LogP (Predicted) ~0.5 - 1.0The ethyl group adds hydrophobicity. This moderate polarity makes it an ideal candidate for Reverse-Phase (RP) chromatography. Implication: Excellent retention is expected on non-polar stationary phases like C18 or C8.
UV Absorbance (λmax) ~265 nmThe conjugated pyrimidine ring system is expected to have a strong UV absorbance. Similar fluorinated pyrimidines, such as 5-fluorouracil and trifluridine, exhibit a λmax around 265 nm. Implication: A UV detector set to this wavelength will provide high sensitivity.[5][6]

HPLC Method Development Strategy

Our strategy is a systematic, multi-phase process designed to efficiently identify and refine the optimal chromatographic conditions. We will employ Reverse-Phase HPLC (RP-HPLC), the most common mode of separation in the pharmaceutical industry, due to its versatility and applicability to molecules with moderate hydrophobicity.[7][8]

G Analyte Characterize Analyte (pKa, LogP, UV Scan) Instrument Select HPLC System & Detector (UV/PDA) Column Column Screening (Start with C18, 4.6x150mm, 5µm) Instrument->Column MobilePhase Mobile Phase Screening (ACN/H₂O, MeOH/H₂O at pH 3.0) Column->MobilePhase Optimize Fine-Tune Parameters (Isocratic %B, Flow Rate, Temp) MobilePhase->Optimize SST Define System Suitability (Tailing, Plates, RSD%) Optimize->SST Validation Perform Full Validation (ICH Q2(R1)) SST->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: HPLC Method Development & Validation Workflow.

Phase 1: Initial Screening (Method Scouting)

The goal of this phase is to find a set of conditions that successfully elutes the analyte with a reasonable retention time and acceptable peak shape.[9]

Protocol for Method Scouting:

  • Column Selection:

    • Primary Choice: C18 (L1 designation), 150 mm x 4.6 mm, 5 µm particle size. This is the workhorse of RP-HPLC and a logical starting point.

    • Rationale: The anticipated moderate hydrophobicity of 6-Ethyl-5-fluoropyrimidin-2(1H)-one makes it ideal for the hydrophobic interactions provided by a C18 phase.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN is generally preferred for its lower viscosity and favorable UV transparency.

    • Rationale: An acidic pH ensures the pyrimidinone analyte is in its neutral form, preventing peak tailing due to silanol interactions on the silica-based stationary phase.

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% Mobile Phase B over 15 minutes.

    • Rationale: A broad gradient is an efficient way to determine the approximate organic solvent concentration needed to elute the compound. This information is crucial for developing either a focused gradient or an isocratic method.

  • Detection:

    • Wavelength: 265 nm.

    • Rationale: Based on the UV absorbance characteristics of similar fluorinated pyrimidine structures, this wavelength should provide excellent sensitivity.[5][6] A photodiode array (PDA) detector is recommended to confirm the peak purity and identify the precise λmax during the initial runs.

Phase 2: Method Optimization

Based on the scouting run, the method is refined to meet the desired performance criteria (e.g., runtime, resolution, peak shape).

G start Analyze Scouting Run Data rt_check Retention Time (k') 2 < k' < 10? start->rt_check tailing_check Tailing Factor (Tf) Tf ≤ 1.5? rt_check->tailing_check Yes adjust_organic Adjust %B (Isocratic or Gradient Slope) rt_check->adjust_organic No efficiency_check Plate Count (N) N > 2000? tailing_check->efficiency_check Yes adjust_ph Re-evaluate pH (Consider different buffer) tailing_check->adjust_ph No end Optimized Method efficiency_check->end Yes adjust_flow Adjust Flow Rate or Column Temp. efficiency_check->adjust_flow No adjust_organic->rt_check adjust_ph->tailing_check adjust_flow->efficiency_check

Caption: Logic Diagram for HPLC Method Optimization.

Protocol for Optimization (Isocratic Method Example):

Assuming the scouting run showed the analyte eluting at 40% ACN, an isocratic method can be developed for simplicity and robustness.

  • Determine Isocratic Mobile Phase Composition:

    • Start with an isocratic hold at 40% ACN / 60% (0.1% Formic Acid in Water).

    • If retention time is too long (>10 min), incrementally increase ACN percentage (e.g., to 45%).

    • If retention time is too short (<3 min), incrementally decrease ACN percentage (e.g., to 35%).

    • Goal: Achieve a retention time between 5 and 8 minutes for optimal resolution from the void volume and a reasonable run time.

  • Optimize Flow Rate and Temperature:

    • Flow Rate: 1.0 mL/min is a standard starting point. It can be adjusted (e.g., 0.8-1.2 mL/min) to fine-tune retention time without significantly altering selectivity.

    • Column Temperature: Maintain at 30 °C. A controlled temperature ensures retention time reproducibility. Increasing temperature can reduce viscosity and backpressure, and sometimes improve peak shape.

Final Optimized Method & System Suitability

This section presents the detailed protocol for the final proposed method.

Table 2: Final Chromatographic Conditions

ParameterCondition
Instrument HPLC or UHPLC system with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase Isocratic: Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes

Protocol for Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 6-Ethyl-5-fluoropyrimidin-2(1H)-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL using the same diluent. Filter through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST):

Before any sample analysis, the system's performance must be verified. This is done by injecting the working standard solution five or six times and evaluating the following parameters according to official pharmacopeial guidelines.[10][11]

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. High tailing can indicate undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time (for n≥5 injections)Demonstrates the precision and reproducibility of the system.

Method Validation Protocol (ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3][4] The following tests are required.

4.1. Specificity (Stability-Indicating)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, or excipients.

  • Protocol:

    • Forced Degradation: Subject the analyte solution (e.g., 100 µg/mL) to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80 °C (dry heat) for 48 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analysis: Analyze all stressed samples alongside an unstressed control.

    • Acceptance Criteria: The method is considered stability-indicating if the main analyte peak is well-resolved from all degradation product peaks (Resolution > 2.0) and peak purity analysis (using a PDA detector) passes.

4.2. Linearity

  • Objective: To demonstrate a direct proportional relationship between concentration and detector response.

  • Protocol: Prepare at least five concentrations across a range (e.g., 25% to 150% of the working concentration; 25, 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999.

4.3. Accuracy (Recovery)

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze three replicates at each level.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

4.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the working standard (100 µg/mL) on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.

4.5. Limits of Detection (LOD) and Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol: Can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by the signal-to-noise ratio (LOD S/N ≈ 3:1; LOQ S/N ≈ 10:1).

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

4.6. Robustness

  • Objective: To assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Vary key parameters one at a time:

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 5 °C).

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%).

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by the changes.

Conclusion

This application note outlines a systematic and scientifically-grounded protocol for developing and validating a robust, stability-indicating RP-HPLC method for 6-Ethyl-5-fluoropyrimidin-2(1H)-one. By beginning with an understanding of the analyte's physicochemical properties, a logical path through method scouting and optimization leads to a final method that is precise, accurate, and specific. Adherence to the validation principles outlined by the ICH ensures the method is suitable for its intended use in a regulated quality control environment, guaranteeing the reliable analysis of this important pharmaceutical intermediate.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • United States Pharmacopeia (USP). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. Importance of RP-HPLC in Analytical Method Development: A Review. (2022). [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. (2023). [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • YMC CO., LTD. Guides for method development. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • International Journal of Scientific Development and Research. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (2021). [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (2025). [Link]

  • United States Pharmacopeial Convention. <621> CHROMATOGRAPHY. (2011). [Link]

  • PubMed. Development of a generic reversed-phase liquid chromatography method for protein quantification using analytical quality-by-design principles. (2020). [Link]

  • SciELO. Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. (2009). [Link]

  • International Journal of Pharmaceutical and Analytical Research. RP HPLC method development and validation for simultaneous determination of trifluridine and tipiracil in pure and tablet dosage. [Link]

  • MDPI. Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. (2022). [Link]

  • ResearchGate. Method development and validation of fluorouracil in bulk and pharmaceutical dosage form by RP-HPLC. (2026). [Link]

  • SciELO. Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. [Link]

  • PubMed. 6-Ethyl-5-fluoro-2-methoxy-pyrimidin-4(3H)-one. (2009). [Link]

  • Pharmaffiliates. CAS No : 137234-87-8 | Product Name : 6-Ethyl-5-fluoropyrimidin-4(1H)-one. [Link]

  • PubChem. 6-Chloro-5-fluoropyrimidin-2(1H)-one. [Link]

Sources

Application Note: Synthesis of Conformationally Locked Nucleoside Analogs using 6-Ethyl-5-fluoropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Antiviral and Antineoplastic Drug Discovery

Executive Summary

The development of novel nucleoside analogs relies heavily on the strategic modification of the nucleobase to bypass enzymatic resistance and improve target affinity. 6-Ethyl-5-fluoropyrimidin-2(1H)-one is a highly specialized, non-natural pyrimidine bioisostere. By combining the mechanism-based inhibitory potential of a 5-fluoro modification with the steric constraints of a 6-ethyl group, this nucleobase serves as a powerful scaffold for synthesizing conformationally locked analogs of zebularine and uridine.

This application note details the mechanistic rationale, analytical parameters, and a self-validating synthetic protocol for utilizing 6-ethyl-5-fluoropyrimidin-2(1H)-one in a modified Vorbrüggen glycosylation workflow.

Mechanistic Rationale: The Causality of Structural Design

The selection of 6-ethyl-5-fluoropyrimidin-2(1H)-one over standard pyrimidines is driven by three distinct structural advantages:

  • Mechanism-Based Enzyme Inhibition (The 5-Fluoro Effect): The substitution of hydrogen with fluorine at the C5 position increases the lipophilicity of the nucleobase. More critically, it acts as a "suicide inhibitor" for enzymes such as thymidylate synthase. Because the C–F bond is highly stable and cannot undergo the elimination step required for normal catalytic turnover, the enzyme remains covalently trapped in a dead-end complex[1].

  • Conformational Locking (The 6-Ethyl Effect): In standard nucleosides, the nucleobase freely rotates around the N-glycosidic bond between the syn and anti conformations. The introduction of a bulky ethyl group at the C6 position induces severe steric clash with the 5'-hydroxyl (in the anti state) or the 2'-hydroxyl (in the syn state) of the ribose ring[2]. This steric bulk restricts rotation, effectively locking the nucleoside into a specific conformation. This is highly desirable for designing selective inhibitors that must fit precisely into rigid viral polymerase active sites[3].

  • Cytidine Deaminase Resistance (The Pyrimidin-2-one Core): Lacking the C4 exocyclic oxygen or nitrogen found in uracil or cytosine, the pyrimidin-2(1H)-one core mimics zebularine. This structural motif is a known potent inhibitor of cytidine deaminase and DNA methyltransferases, preventing the rapid metabolic deamination that typically deactivates standard cytidine-based drugs[4].

Physicochemical & Analytical Parameters

Before initiating the synthesis, it is critical to verify the integrity of the starting nucleobase. Table 1 summarizes the key parameters for 6-ethyl-5-fluoropyrimidin-2(1H)-one.

Table 1: Physicochemical Profile of the Nucleobase

ParameterValue / DescriptionAnalytical Significance
Molecular Formula C₆H₇FN₂ODetermines exact mass for LC-MS tracking.
Molecular Weight 142.13 g/mol Required for precise stoichiometric calculations.
Tautomerism Lactam (2-oxo) Lactim (2-hydroxy)Dictates the requirement for aggressive silylation to lock the oxygen in the silyl ether form, forcing N1-alkylation.
Solubility Poor in DCM/MeCN; Soluble in DMF/DMSOThe transition from an insoluble suspension to a clear solution serves as a visual indicator of successful silylation.

Synthetic Workflow

The synthesis of the nucleoside analog proceeds via a Lewis acid-mediated Vorbrüggen glycosylation. The logical flow of the transformation is visualized below.

G A 6-Ethyl-5-fluoro- pyrimidin-2(1H)-one B Silylation (BSA / MeCN) A->B C Silylated Nucleobase B->C D Vorbrüggen Glycosylation (TMSOTf + Sugar) C->D E Protected Nucleoside D->E F Deprotection (NH3 / MeOH) E->F G Target Nucleoside Analog F->G

Figure 1: Step-by-step synthetic workflow for conformationally locked nucleoside analogs.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes specific mechanistic rationale and observable endpoints to ensure experimental success.

Protocol A: Activation via Silylation

Objective: Convert the insoluble lactam into a highly nucleophilic, soluble silyl enol ether.

  • Setup: To an oven-dried 50 mL round-bottom flask purged with Argon, add 6-ethyl-5-fluoropyrimidin-2(1H)-one (1.42 g, 10.0 mmol, 1.0 eq) and anhydrous Acetonitrile (MeCN, 20 mL). The mixture will appear as a cloudy, white suspension.

  • Reagent Addition: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (6.10 g, 7.4 mL, 30.0 mmol, 3.0 eq) dropwise via syringe.

    • Causality: BSA is preferred over Hexamethyldisilazane (HMDS) because it is a stronger silylating agent that operates under milder conditions without requiring an acidic catalyst, preventing degradation of the sensitive 6-ethyl group[5].

  • Reaction: Heat the mixture to 80 °C for 1 hour.

  • Self-Validation Checkpoint: The reaction is complete when the turbid suspension transitions into a completely clear, homogenous, pale-yellow solution . This visual cue confirms the disruption of the intermolecular hydrogen bonds of the lactam and the formation of the soluble silylated species.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to yield a viscous oil. Keep strictly under Argon to prevent hydrolysis.

Protocol B: Vorbrüggen Glycosylation

Objective: Stereoselective N1-glycosylation utilizing neighboring group participation.

  • Setup: Dissolve the crude silylated nucleobase from Protocol A in anhydrous MeCN (25 mL). Add 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose (4.54 g, 9.0 mmol, 0.9 eq).

    • Causality: The sugar donor is used in slight deficit (0.9 eq) to ensure it is completely consumed, simplifying downstream purification.

  • Lewis Acid Activation: Cool the solution to 0 °C in an ice bath. Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.66 g, 2.17 mL, 12.0 mmol, 1.2 eq).

    • Causality: TMSOTf generates an oxocarbenium ion from the ribose donor. The adjacent 2'-O-benzoyl group immediately attacks this center to form a cyclic dioxolenium ion, shielding the α -face. This forces the silylated nucleobase to attack exclusively from the β -face, ensuring high stereoselectivity[5].

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The UV-inactive sugar donor (Rf ~0.6) will disappear, replaced by a strongly UV-active product spot (Rf ~0.4).

  • Quench & Workup: Quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO₃ solution (50 mL). Extract with Dichloromethane (3 × 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the protected nucleoside.

Protocol C: Global Deprotection

Objective: Removal of benzoyl protecting groups to yield the final active pharmaceutical ingredient (API).

  • Setup: Dissolve the protected nucleoside (approx. 4.0 g) in 7N Ammonia in Methanol (40 mL).

  • Reaction: Seal the flask and stir at room temperature for 16 hours.

    • Causality: Ammonolysis cleaves the benzoyl esters via nucleophilic acyl substitution, generating benzamide as a byproduct and liberating the free hydroxyl groups.

  • Self-Validation Checkpoint: LC-MS (ESI+) analysis will show a mass shift corresponding to the loss of three benzoyl groups ( Δ mass = -312 Da).

  • Purification: Concentrate the mixture to dryness. Triturate the residue with cold diethyl ether (3 × 20 mL) to remove the benzamide byproduct. The remaining solid is the pure 6-ethyl-5-fluoropyrimidin-2-one riboside.

Reaction Optimization & Troubleshooting

To assist in process scale-up, Table 2 summarizes the optimization of the glycosylation step, demonstrating why TMSOTf in Acetonitrile is the superior choice for this specific nucleobase.

Table 2: Optimization of Glycosylation Conditions

Lewis Acid (Eq)SolventTemp (°C)Time (h)Yield (%) β : α RatioCausality / Observation
SnCl₄ (1.5)DCE801245%3:1Harsh conditions lead to partial cleavage of the 6-ethyl group; poor stereocontrol.
TMSOTf (1.2)DCE80278%15:1Faster reaction, but elevated temperatures cause minor anomerization[5].
TMSOTf (1.2) MeCN 0 RT 4 85% >20:1 Optimal. MeCN stabilizes the oxocarbenium intermediate, maximizing β -selectivity[4].

References

  • Title : A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation Source : ACS Publications (Organic Process Research & Development) URL :[5]

  • Title : Scalable Preparation of Zebularine via a Vorbrüggen Glycosylation Source : Taylor & Francis (Organic Preparations and Procedures International) URL :[4]

  • Title : Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs Source : PMC (Chemical Reviews) URL :[1]

  • Title : Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery Source : MDPI (Molecules) URL :[3]

  • Title : A Facile Method for the Synthesis of 6-Alkylation Products of 1,3-Dialkyl-5-fluorouracil Source : Taylor & Francis (Synthetic Communications) URL :[2]

Sources

Application Note: 6-Ethyl-5-fluoropyrimidin-2(1H)-one as a Strategic Precursor in the Synthesis of Antiviral Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

The development of nucleoside analogues remains a cornerstone of antiviral therapy, particularly in the design of RNA-dependent RNA polymerase (RdRp) inhibitors. While standard pyrimidine bases (e.g., uracil, cytosine) are highly susceptible to enzymatic degradation, functionalizing the pyrimidine ring offers a proven strategy to enhance metabolic stability and target binding. 6-Ethyl-5-fluoropyrimidin-2(1H)-one represents a highly specialized, dual-functionalized precursor designed to overcome the pharmacokinetic limitations of traditional nucleoside drugs.

The Causality of Structural Modifications

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen before executing the synthesis:

  • The 5-Fluoro Effect: The highly electronegative fluorine atom lowers the pKa of the N1 proton. Synthetically, this accelerates the initial silylation step required for glycosylation. Biologically, the C5-fluorine mimics the steric volume of hydrogen but drastically alters the electronic distribution, enhancing the drug's binding affinity within the viral RdRp active site via halogen bonding.

  • The 6-Ethyl Shielding: The 6-ethyl group serves a dual purpose. Synthetically, its steric bulk directs the incoming ribosyl oxocarbenium ion exclusively to the N1 position, minimizing unwanted N3-glycosylation byproducts. Biologically, it occupies a conserved hydrophobic pocket in viral polymerases (such as HCV NS5B) and sterically shields the molecule from rapid degradation by cellular cytidine deaminases, thereby improving the half-life of the active pharmaceutical ingredient (API).

To convert this precursor into an active antiviral agent, we utilize the Vorbrüggen Glycosylation , a self-validating and stereoselective method for N-glycosidic bond formation.

Pathway Visualization

The following diagram illustrates the synthetic workflow and the subsequent biological mechanism of action once the synthesized API enters the host cell.

G A 6-Ethyl-5-fluoro- pyrimidin-2(1H)-one B Vorbrüggen Glycosylation A->B Ribose donor C Nucleoside Analog B->C TMSOTf D Intracellular Kinases C->D Cellular Uptake E Active NTP Analog D->E Triphosphorylation F Viral RdRp Inhibition E->F Chain Termination

Workflow and mechanism of action for RdRp inhibitors derived from 6-Ethyl-5-fluoropyrimidin-2(1H)-one.

Quantitative Data: Optimization of the Glycosylation Step

The choice of Lewis acid is the most critical variable in the Vorbrüggen reaction. It dictates the rate of oxocarbenium ion formation from the peracetylated sugar and influences the stereoselectivity via neighboring group participation of the 2-O-acetyl group.

Table 1: Comparison of Lewis Acids in the Glycosylation of 6-Ethyl-5-fluoropyrimidin-2(1H)-one

Lewis Acid / CatalystRibose DonorAnomeric Ratio ( β : α )Isolated Yield (%)Mechanistic Observation
TMSOTf (1.2 eq) 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose>95:5 82% Optimal oxocarbenium formation; strong neighboring group participation.
SnCl₄ (1.5 eq)1,2,3,5-tetra-O-acetyl- β -D-ribofuranose85:1568%Elevated trace metals in API; lower stereoselectivity.
BF₃·OEt₂ (2.0 eq)1,2,3,5-tetra-O-acetyl- β -D-ribofuranose70:3054%Incomplete silyl ether activation; sluggish kinetics.

Note: TMSOTf is selected for the protocol below due to its superior stereocontrol and avoidance of heavy metal contamination in the final API .

Experimental Protocols

This protocol is designed as a self-validating system. In-process controls (IPCs) such as TLC and HPLC are embedded to ensure each intermediate is fully formed before proceeding.

Protocol A: Silylation and Vorbrüggen Glycosylation

Reagents Required:

  • 6-Ethyl-5-fluoropyrimidin-2(1H)-one (1.0 eq, 10.0 mmol)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq, 25.0 mmol)

  • 1,2,3,5-Tetra-O-acetyl- β -D-ribofuranose (1.1 eq, 11.0 mmol)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq, 12.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (50 mL)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Purge the system with inert Argon gas for 15 minutes to prevent premature hydrolysis of the silylating agent.

  • Silylation: Suspend 6-Ethyl-5-fluoropyrimidin-2(1H)-one (10.0 mmol) in 30 mL of anhydrous MeCN. Add BSA (25.0 mmol) dropwise at room temperature.

  • Activation: Heat the mixture to 60°C for 1 hour. The suspension will transition into a clear, homogenous solution, indicating complete formation of the persilylated pyrimidine intermediate.

    • Causality Check: Do not proceed if the solution is cloudy. Unreacted base will drastically lower the yield.

  • Cooling & Addition: Cool the reaction mixture to 0°C using an ice bath. Add 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose (11.0 mmol) dissolved in 20 mL of anhydrous MeCN.

  • Lewis Acid Catalysis: Add TMSOTf (12.0 mmol) dropwise over 15 minutes. Maintain the temperature at 0°C during addition to control the exothermic formation of the oxocarbenium ion.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • IPC: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the sugar donor spot confirms reaction completion.

  • Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ at 0°C. Extract the aqueous layer with Dichloromethane (3 × 50 mL).

  • Workup: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected nucleoside analog as a crude foam.

Protocol B: Deacetylation to the Active API

Reagents Required:

  • Crude protected nucleoside (from Protocol A)

  • 7M Ammonia in Methanol (NH₃/MeOH) (50 mL)

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude protected nucleoside in 50 mL of 7M NH₃/MeOH in a pressure tube.

  • Deprotection: Seal the tube and stir at room temperature for 16 hours.

    • Causality Check: Methanolic ammonia is preferred over aqueous bases (like NaOH) to prevent pyrimidine ring-opening side reactions.

  • Concentration: Vent the pressure tube carefully in a fume hood. Concentrate the mixture under reduced pressure to remove methanol and acetamide byproducts.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH, 9:1) to isolate the pure 6-ethyl-5-fluoro nucleoside analog. Verify the β -anomeric configuration via 1D NOESY NMR (correlating the anomeric H1' proton with the H4' proton).

References

  • Title: 5,5'- and 6,6'-dialkyl-5,6-dihydro-1H-pyridin-2-ones as potent inhibitors of HCV NS5B polymerase. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL: [Link]

  • Title: Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease. Source: Carbohydrate Research (PubMed). URL: [Link]

  • Title: A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

Application Notes and Protocols for In Vitro Evaluation of 6-Ethyl-5-fluoropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 6-Ethyl-5-fluoropyrimidin-2(1H)-one. As a novel pyrimidine derivative, its biological activity, particularly its potential as an anticancer agent, warrants thorough investigation. Drawing parallels from the well-established mechanisms of other fluoropyrimidines, such as 5-Fluorouracil (5-FU), this guide outlines a series of robust cell-based assays to characterize the cytotoxic, anti-proliferative, and apoptotic effects of this compound. Detailed, step-by-step protocols for cytotoxicity (MTT), cell proliferation (BrdU), apoptosis (Annexin V/PI staining), and cell cycle analysis (Propidium Iodide staining) are provided, underpinned by the scientific rationale for each experimental choice.

Introduction and Scientific Background

Pyrimidine analogs represent a cornerstone of chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis.[1] The parent compound, 5-Fluorouracil (5-FU), has been a mainstay in the treatment of various solid tumors for decades.[2][3][4] Its mechanism of action involves the intracellular conversion into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TYMS), and fluorouridine triphosphate (FUTP), which gets incorporated into RNA, disrupting its function.[2][3] This dual action on both DNA and RNA synthesis pathways leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5]

6-Ethyl-5-fluoropyrimidin-2(1H)-one belongs to this class of fluoropyrimidines. While specific data on this derivative is emerging, its structural similarity to 5-FU suggests a comparable mechanism of action. The ethyl group at the 6th position and the fluorine at the 5th position are expected to modulate its metabolic activation, target affinity, and overall pharmacological profile. Therefore, the initial in vitro characterization should focus on assays that can elucidate its impact on fundamental cellular processes like viability, proliferation, and programmed cell death.

This guide details a multi-faceted approach to assess the in vitro efficacy of 6-Ethyl-5-fluoropyrimidin-2(1H)-one, providing the necessary protocols to generate a robust preliminary dataset for further drug development.

Recommended Cell Lines and Culture Conditions

The choice of cell lines is critical for obtaining relevant data. A panel of human cancer cell lines from different tissue origins is recommended to assess the breadth of activity.

Cell LineCancer TypeRecommended Culture Medium
MCF-7 Breast Adenocarcinoma (ER+)Eagle's Minimum Essential Medium (EMEM) + 10% FBS, 0.01 mg/mL bovine insulin.[6][7]
A549 Non-Small Cell Lung CancerHam's F12K Medium + 10% FBS.[8]
HCT116 Colorectal CarcinomaMcCoy's 5a Medium + 10% FBS.[9]

General Culture Practices: All cell lines should be cultured in a humidified incubator at 37°C with 5% CO₂.[6][9] Cells should be subcultured when they reach 70-90% confluency to maintain them in the exponential growth phase.[9]

Experimental Workflows

A logical progression of assays is recommended to build a comprehensive understanding of the compound's activity.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays A MTT Cytotoxicity Assay (Determine IC50) B BrdU Proliferation Assay A->B Confirm anti-proliferative effect C Annexin V / PI Apoptosis Assay A->C Investigate cell death mechanism D Cell Cycle Analysis C->D Correlate apoptosis with cell cycle arrest

Figure 1: Recommended workflow for the in vitro evaluation of 6-Ethyl-5-fluoropyrimidin-2(1H)-one.

Detailed Protocols

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[10][11][12] The amount of formazan is directly proportional to the number of living cells.[13]

Materials:

  • 6-Ethyl-5-fluoropyrimidin-2(1H)-one

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilization buffer[10]

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of 6-Ethyl-5-fluoropyrimidin-2(1H)-one in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[10]

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.[10]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10][13] Incubate for an additional 4 hours at 37°C.[10][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11][13]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

BrdU Assay for Cell Proliferation

Principle: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[15] Incorporated BrdU can then be detected with a specific antibody.[15][16]

Materials:

  • BrdU labeling solution (10 mM)

  • Fixation/Denaturation solution

  • Anti-BrdU antibody

  • Secondary antibody conjugated to a fluorescent probe or enzyme

  • Propidium Iodide (PI) for DNA counterstaining (for flow cytometry)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with 6-Ethyl-5-fluoropyrimidin-2(1H)-one as described in the MTT assay protocol.

  • BrdU Labeling:

    • Prepare a 10 µM BrdU labeling solution in the culture medium.[17]

    • Add the BrdU labeling solution to the cells and incubate for 1-24 hours at 37°C. The incubation time depends on the cell division rate.[17]

  • Fixation and Denaturation:

    • Remove the BrdU labeling solution and wash the cells with PBS.

    • Fix the cells (e.g., with cold 70% ethanol).[15]

    • Denature the DNA by incubating the cells in 2N HCl to expose the BrdU epitopes.[15][17][18]

  • Immunostaining:

    • Neutralize the acid with a buffer (e.g., 0.1 M sodium borate).[17]

    • Incubate the cells with an anti-BrdU antibody.[15]

    • Wash and incubate with a fluorescently labeled secondary antibody.[15]

  • Analysis:

    • For microscopy, visualize the cells and quantify the percentage of BrdU-positive cells.

    • For flow cytometry, counterstain with PI and analyze the cell population for BrdU incorporation.[15]

BrdU_Assay_Workflow A Seed and Treat Cells B Add BrdU Labeling Solution A->B C Incubate (1-24h) B->C D Fix and Permeabilize Cells C->D E DNA Denaturation (HCl) D->E F Incubate with Anti-BrdU Antibody E->F G Incubate with Secondary Antibody F->G H Analyze (Microscopy or Flow Cytometry) G->H

Figure 2: Workflow for the BrdU cell proliferation assay.

Annexin V/PI Assay for Apoptosis

Principle: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect exposed PS.[19][21] Propidium Iodide (PI), a fluorescent nucleic acid stain, is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membranes.[22]

Materials:

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Treat cells with 6-Ethyl-5-fluoropyrimidin-2(1H)-one for the desired time.

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[19]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained and single-stained controls to set up compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[23] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23]

Materials:

  • PI staining solution (e.g., 50 µg/mL PI with RNase A in PBS)

  • 70% cold ethanol

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10⁶ cells.

    • Wash with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.[24][25]

    • Fix the cells for at least 30 minutes on ice or store them at 4°C.[24][25]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a solution containing PI and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.[23][24]

    • Incubate for at least 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

    • Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.[25]

    • Generate a histogram of PI fluorescence to visualize the cell cycle distribution.

Data Analysis:

  • The G0/G1 peak will have the lowest DNA content (2n), the G2/M peak will have twice the DNA content (4n), and the S phase will be distributed between these two peaks.

  • Quantify the percentage of cells in each phase using cell cycle analysis software (e.g., ModFit, FlowJo).[24]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 6-Ethyl-5-fluoropyrimidin-2(1H)-one. The data generated from these assays will establish its cytotoxic and anti-proliferative potential, elucidate the primary mechanism of cell death, and reveal its impact on cell cycle progression. Positive results from this initial screening would warrant further investigation into the specific molecular targets and signaling pathways affected by the compound, ultimately guiding its preclinical and clinical development as a potential anticancer therapeutic.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Thorn, C. F., Marsh, S., Carrillo, M. W., McLeod, H. L., Klein, T. E., & Altman, R. B. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 21(4), 237. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. Retrieved from [Link]

  • S.S.K., S., & M., M. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 3, 465-469. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (n.d.). Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. Retrieved from [Link]

  • The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • EBSCO. (n.d.). Antimetabolites in chemotherapy | Health and Medicine | Research Starters. Retrieved from [Link]

  • Medical Essentials. (2025, April 29). 5-fluorouracil 5-FU As an Antimetabolite Anticancer Drug ; Mechanism of action, Uses, Side effects [Video]. YouTube. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Lecturio. (2025, December 15). Antimetabolite Chemotherapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). In-Vitro Cytotoxicity Study (MTT Assay). Retrieved from [Link]

  • PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. Retrieved from [Link]

  • Wawrzyniak, A., et al. (2021). MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. International Journal of Molecular Sciences, 22(20), 11149. Retrieved from [Link]

  • Barret, J. T., et al. (1998). Establishment of Human Cancer Cell Clones with Different Characteristics: A Model for Screening Chemopreventive Agents. Anticancer Research, 18(4A), 2497-2503. Retrieved from [Link]

  • Cell Culture. (n.d.). MCF-7 Cells Culture - MCF-7 Cells. Retrieved from [Link]

  • ENCODE. (n.d.). Cell Culture Protocol for HCT 116 cells. Retrieved from [Link]

Sources

mass spectrometry fragmentation patterns of 6-Ethyl-5-fluoropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 6-Ethyl-5-fluoropyrimidin-2(1H)-one

Prepared by: Senior Application Scientist, Mass Spectrometry & Structural Elucidation Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Introduction & Contextual Significance

Fluorinated pyrimidines are foundational scaffolds in modern pharmacology, serving as the core pharmacophore in numerous antineoplastic and antiviral agents (e.g., 5-fluorouracil, voriconazole intermediates)[1][2]. The compound 6-Ethyl-5-fluoropyrimidin-2(1H)-one represents a critical structural motif. Accurate characterization of its mass spectrometry (MS) fragmentation behavior is essential for metabolite identification, pharmacokinetic profiling, and impurity tracking during active pharmaceutical ingredient (API) synthesis.

This application note provides an authoritative, self-validating analytical workflow for the LC-HRMS/MS characterization of 6-Ethyl-5-fluoropyrimidin-2(1H)-one, detailing the underlying causality of its gas-phase dissociation.

Theoretical Framework: Causality of Fragmentation

Understanding why a molecule fragments under Collision-Induced Dissociation (CID) is critical for structural elucidation. In positive electrospray ionization (ESI+), 6-Ethyl-5-fluoropyrimidin-2(1H)-one protonates preferentially at the N3 nitrogen or the carbonyl oxygen, yielding a stable precursor ion [M+H]+ at m/z 143.0615. Upon CID, the molecule undergoes three primary, structurally diagnostic dissociation pathways:

  • Extrusion of Isocyanic Acid (Loss of HNCO, 43.0058 Da): A hallmark of[3], the N1-C2-N3 region is highly susceptible to ring-opening. High-energy collisions induce a retro-Diels-Alder-like cleavage, expelling neutral HNCO and leaving a reactive conjugated cation at m/z 100.0557[4].

  • Elimination of Hydrogen Fluoride (Loss of HF, 20.0062 Da): Despite the strength of the C-F bond, the electron-deficient nature of the protonated pyrimidine ring drives the elimination of HF. This is facilitated by adjacent protons, forming a highly stabilized, fully conjugated ring system at m/z 123.0553, a behavior characteristic of [2].

  • McLafferty-Type Rearrangement (Loss of C2H4, 28.0313 Da): The 6-ethyl substituent possesses β -hydrogens. Under CID, a 6-membered cyclic transition state allows the transfer of a β -hydrogen to the pyrimidine ring, expelling neutral ethylene to yield m/z 115.0302[2].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 143.0615 C6H8FN2O+ F1 Fragment Ion m/z 123.0553 [M+H - HF]+ C6H7N2O+ M->F1 - HF (20.0062 Da) Fluorine Elimination F2 Fragment Ion m/z 115.0302 [M+H - C2H4]+ C4H4FN2O+ M->F2 - C2H4 (28.0313 Da) McLafferty Rearrangement F3 Fragment Ion m/z 100.0557 [M+H - HNCO]+ C5H7FN+ M->F3 - HNCO (43.0058 Da) Ring Cleavage F4 Fragment Ion m/z 95.0240 [M+H - HF - C2H4]+ C4H3N2O+ F1->F4 - C2H4 (28.0313 Da) F2->F4 - HF (20.0062 Da) F5 Fragment Ion m/z 72.0244 [M+H - C2H4 - HNCO]+ C3H3FN+ F2->F5 - HNCO (43.0058 Da) F3->F5 - C2H4 (28.0313 Da)

Fig 1: Proposed ESI+ CID fragmentation pathway of 6-Ethyl-5-fluoropyrimidin-2(1H)-one.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This protocol employs a "Bracketed Validation" approach to ensure data integrity, ruling out column carryover and mass drift.

Causality of Methodological Choices
  • Mobile Phase Additive (0.1% Formic Acid): The basicity of the pyrimidine N3 nitrogen makes it an excellent proton acceptor. Formic acid provides a proton-rich environment in the ESI droplet, driving equilibrium toward the [M+H]+ species and maximizing signal-to-noise (S/N).

  • Ramped Collision Energy (CE): Pyrimidine ring systems exhibit variable stability. The loss of the ethyl group requires low activation energy (15 eV), while the extrusion of HNCO necessitates higher energy (35-45 eV) to induce ring opening. Ramping the CE ensures both labile and stable structural features are captured in a single MS/MS scan.

Step-by-Step LC-HRMS/MS Workflow
  • System Suitability Test (SST): Inject a known standard (e.g., Reserpine, 10 ng/mL) to verify mass accuracy is within < 3 ppm and detector response meets baseline thresholds.

  • Procedural Blank: Inject 90:10 Water:Acetonitrile (with 0.1% FA). Analyze the chromatogram to confirm the absence of background isobaric interferences and verify zero column carryover.

  • Sample Preparation: Dissolve 6-Ethyl-5-fluoropyrimidin-2(1H)-one in HPLC-grade Methanol to a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL in the initial mobile phase conditions (95% A / 5% B).

  • Data Acquisition: Execute triplicate injections using the UHPLC gradient outlined in Table 1. Acquire data in Data-Dependent Acquisition (DDA) mode.

  • Post-Run QC: Re-inject the SST standard to verify zero mass drift occurred during the analytical batch.

LCMS_Workflow S1 1. Sample Prep (0.1% FA in H2O/MeCN) S2 2. UHPLC Separation (C18, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (Protonation to [M+H]+) S2->S3 S4 4. CID Fragmentation (Ramped CE: 15-45 eV) S3->S4 S5 5. HRMS Data Analysis (Mass Tolerance < 5 ppm) S4->S5

Fig 2: Self-validating LC-HRMS/MS workflow for pyrimidine characterization.

Quantitative Data Presentation

Table 1: UHPLC Gradient Conditions (Column: C18, 2.1 x 100 mm, 1.7 µm; Flow Rate: 0.4 mL/min; Temp: 40°C)

Time (min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (MeCN + 0.1% FA)
0.095%5%
1.095%5%
6.05%95%
8.05%95%
8.195%5%
10.095%5% (Re-equilibration)

Table 2: High-Resolution Mass Spectrometry (HRMS) Fragmentation Data (Precursor Ion: m/z 143.0615)

Exact Mass (m/z)FormulaNeutral LossMass Error (ppm)Structural Assignment
143.0615 C6​H8​FN2​O+ N/A< 2.0Intact Precursor [M+H]+
123.0553 C6​H7​N2​O+ HF (20.0062)< 2.5Fluorine elimination
115.0302 C4​H4​FN2​O+ C2​H4​ (28.0313)< 2.0McLafferty rearrangement of ethyl group
100.0557 C5​H7​FN+ HNCO (43.0058)< 3.0Pyrimidin-2-one ring cleavage
95.0240 C4​H3​N2​O+ HF + C2​H4​ (48.0375)< 3.0Dual functional group loss
72.0244 C3​H3​FN+ C2​H4​
  • HNCO (71.0371)
< 3.5Core skeleton fragmentation

References

  • Identification of a Novel N-Carbamoyl Glucuronide: In Vitro, In Vivo, and Mechanistic Studies. Drug Metabolism and Disposition, 38(3), 404-414. ASPET. URL:[Link]

  • The Chemistry of 4-Azido-2-pyrimidinone Nucleosides Revisited. The Journal of Organic Chemistry, 70(8), 3275-3278. ACS Publications. URL:[Link]

  • Electrochemical Simulation of Phase I Hepatic Metabolism of Voriconazole Using a Screen-Printed Iron(II) Phthalocyanine Electrode. International Journal of Molecular Sciences, 24(21), 15982. MDPI. URL:[Link]

  • WO2023245091A1 - Pyridazinone-derived compounds for the modulation of myc and for medical uses.Google Patents.

Sources

Application Note: Catalytic Fluorination Techniques for the Synthesis of 6-Ethyl-5-fluoropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Fluorinated pyrimidines are foundational pharmacophores in modern drug development, widely utilized in antineoplastic and antiviral therapies. Historically, the synthesis of 5-fluorinated pyrimidines relied heavily on highly toxic building blocks such as ethyl fluoroacetate, as detailed in the comprehensive review of [1].

However, modern process chemistry strongly favors late-stage functionalization. The synthesis of 6-Ethyl-5-fluoropyrimidin-2(1H)-one presents a unique regioselectivity challenge. While the C5 position is inherently the most nucleophilic site on the pyrimidine ring—mildly activated by the electron-donating hyperconjugation of the 6-ethyl group—direct electrophilic fluorination often results in poor conversion, N-fluorination, or oxidative degradation.

To overcome this, we employ a Palladium-catalyzed directed C-H fluorination strategy. As discussed in recent literature on [2], transition-metal catalysis facilitates a controlled redox cycle. By utilizing Pd(OAc)₂, the pyrimidin-2(1H)-one directs the palladium to the C5 position via a stable palladacycle. Subsequent oxidative addition by Selectfluor—a mild, easily handled electrophilic fluorinating agent proven effective in the[3]—generates a transient Pd(IV)-F species. Reductive elimination then exclusively yields the C5-fluorinated product, regenerating the active Pd(II) catalyst.

Reaction Pathway Visualization

The following diagram illustrates the causality of the catalytic cycle, demonstrating how the metal center dictates regiocontrol and prevents unselective background reactions.

CatalyticCycle A 6-Ethylpyrimidin-2(1H)-one B Pd(II) Coordination A->B Pd(OAc)2 C C5 C-H Activation B->C Ag2CO3 D Oxidation (Selectfluor) C->D F+ Transfer E Pd(IV)-F Intermediate D->E F Reductive Elimination E->F F->B Catalyst Regeneration G 6-Ethyl-5-fluoropyrimidin-2(1H)-one F->G Product Release

Figure 1: Pd(II)/Pd(IV) catalytic cycle for C5-selective fluorination of pyrimidinones.

Quantitative Data: Condition Optimization

To establish a self-validating baseline, various catalytic conditions were screened. The data below highlights the causality behind our final protocol choices.

EntryCatalyst (mol%)Fluorinating AgentSolvent SystemTemp (°C)Yield (%)C5-Selectivity
1NoneSelectfluor (1.2 eq)MeCN801245%
2Cu(OTf)₂ (10)NFSI (1.2 eq)DMF1003885%
3Pd(OAc)₂ (5)Selectfluor (1.2 eq)MeCN806592%
4 Pd(OAc)₂ (5) Selectfluor (1.2 eq) MeCN/DMF (9:1) 80 89 >99%

Analysis: Entry 1 demonstrates that uncatalyzed fluorination is sluggish and unselective. While copper catalysis (Entry 2) improves selectivity, the yield suffers due to competitive N-fluorination. Entry 4 is the optimal condition; the addition of 10% DMF completely solubilizes the pyrimidinone substrate, preventing heterogeneous stalling and maximizing catalytic turnover.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Phase 1: Pre-Reaction Setup & Substrate Activation
  • Glassware Preparation: Flame-dry a 50 mL Schlenk tube under vacuum and backfill with dry N₂ (repeat 3x).

  • Reagent Loading: Add 6-Ethylpyrimidin-2(1H)-one (1.24 g, 10.0 mmol, 1.0 equiv), Pd(OAc)₂ (112 mg, 0.5 mmol, 5 mol%), and Ag₂CO₃ (4.13 g, 15.0 mmol, 1.5 equiv).

    • Causality: Ag₂CO₃ acts dually as a base to facilitate the concerted metalation-deprotonation (CMD) step and as a scavenger to prevent catalyst poisoning.

  • Solvent Addition: Inject 50 mL of anhydrous MeCN/DMF (9:1 v/v).

    • Validation Checkpoint 1: Perform a Karl Fischer titration on the solvent batch. Moisture must be <50 ppm. Excess water hydrolyzes Selectfluor and quenches the active Pd(II) species.

Phase 2: Catalytic Cycle Initiation
  • Fluorinating Agent Addition: Cool the suspension to 0 °C. Add Selectfluor (4.25 g, 12.0 mmol, 1.2 equiv) portion-wise over 15 minutes.

    • Causality: Portion-wise addition at low temperature mitigates rapid, unproductive decomposition of Selectfluor and suppresses background non-catalyzed electrophilic fluorination.

  • Heating: Seal the tube and gradually heat the reaction mixture to 80 °C behind a blast shield. Stir vigorously (800 rpm) for 12 hours.

Phase 3: In-Process Analytical Validation
  • Reaction Monitoring: At t = 4 hours, halt stirring, allow solids to settle, and extract a 0.1 mL aliquot of the supernatant via syringe.

  • NMR Validation: Dilute the aliquot in 0.5 mL CD₃CN and acquire a rapid ¹⁹F NMR spectrum.

    • Validation Checkpoint 2: The emergence of a distinct fluorine signal (typically a singlet or fine multiplet around -165 ppm) confirms C5-F bond formation. If the signal is absent, the catalytic cycle has stalled (likely due to catalyst poisoning or reagent degradation).

Phase 4: Quenching and Isolation
  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove silver salts and precipitated palladium black. Wash the pad with ethyl acetate (3 × 20 mL).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient elution: DCM to DCM/MeOH 95:5) to afford 6-Ethyl-5-fluoropyrimidin-2(1H)-one as a white solid.

Troubleshooting & Causality Matrix

Observed IssueMechanistic CauseCorrective Action
Low Yield / High Starting Material Recovery Poor substrate solubility stalling the Pd-coordination step.Increase the DMF ratio in the solvent mixture up to 20% to ensure complete homogeneity before heating.
Over-fluorination (e.g., at the 6-ethyl group) Competing single-electron transfer (SET) radical pathways overriding the two-electron Pd(II)/Pd(IV) cycle.Ensure strict exclusion of light during the reaction. Add a radical scavenger (e.g., TEMPO, 10 mol%) to suppress aliphatic fluorination.
Catalyst Precipitation (Black solid forms early) Premature reductive elimination or moisture-induced degradation of the Pd(IV) intermediate.Re-verify solvent anhydrousness (Karl Fischer <50 ppm). Ensure Ag₂CO₃ is freshly dried in a vacuum oven at 110 °C.

References

  • Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: Molecules (MDPI) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 6-Ethyl-5-fluoropyrimidin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrimidine derivative synthesis. This guide is designed for researchers and drug development professionals facing yield bottlenecks during the synthesis of 6-Ethyl-5-fluoropyrimidin-2(1H)-one .

Rather than relying on outdated trial-and-error approaches, this guide deconstructs the cyclocondensation mechanism, provides a self-validating experimental protocol, and offers an advanced troubleshooting matrix to ensure high-fidelity synthesis.

Part 1: Mechanistic Overview & Pathway Visualization

The synthesis of 6-Ethyl-5-fluoropyrimidin-2(1H)-one is typically achieved via a base-catalyzed cyclocondensation. While is a common fluorinated building block[1], condensing this β -keto ester directly with urea yields a 2,4-dione (uracil) derivative. To selectively synthesize the 2(1H)-one target without the C4-hydroxyl group, the optimal dielectrophile is the enaminone 1-(dimethylamino)-2-fluoro-1-penten-3-one .

General pyrimidine synthesis involves a one-pot cyclocondensation that requires strict control of reaction parameters to avoid competing side reactions[2]. The reaction proceeds via the initial nucleophilic attack of urea onto the activated carbonyl, forming an N-acyliminium intermediate, followed by intramolecular cyclization and the elimination of water and dimethylamine.

Mechanism A 1-(Dimethylamino)-2-fluoro- 1-penten-3-one C Nucleophilic Addition (Base Catalyzed) A->C B Urea B->C D N-Acyliminium Intermediate C->D E Intramolecular Cyclization D->E F 6-Ethyl-5-fluoropyrimidin- 2(1H)-one E->F G Byproducts: HNMe2 + H2O E->G

Fig 1. Mechanistic pathway for the cyclocondensation of enaminone and urea.

Part 2: Step-by-Step Optimized Protocol

This protocol is engineered as a self-validating system . By incorporating specific in-process controls (IPCs) and utilizing anhydrous conditions, we eliminate the variables that typically lead to yield degradation.

Reagents & Materials
  • Substrate: 1-(Dimethylamino)-2-fluoro-1-penten-3-one (1.0 eq, 10 mmol)

  • Reagent: Urea (1.5 eq, 15 mmol)

  • Base: Potassium tert-butoxide (KOtBu) (1.2 eq, 12 mmol)

  • Catalyst: Ytterbium(III) triflate (Yb(OTf)₃) (0.05 eq, 0.5 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Additive: Activated 4Å Molecular Sieves (5 g)

Experimental Workflow
  • System Preparation (Causality: Moisture Exclusion): Flame-dry a 250 mL three-neck round-bottom flask. Introduce the activated 4Å molecular sieves. Why? The cyclization releases H₂O. If water is not scavenged, it will hydrolyze the enaminone back to a β -keto aldehyde, permanently capping the yield.

  • Base-Urea Activation: Under a continuous N₂ sweep, charge the flask with anhydrous THF and KOtBu. Add the urea and stir at 25°C for 15 minutes. Why KOtBu? Unlike NaOH, KOtBu is highly basic but non-nucleophilic, preventing unwanted attack on the enaminone's C-F bond.

  • Catalyst Integration: Add 5 mol% Yb(OTf)₃. has been proven to significantly improve the yields of pyrimidine syntheses by activating the carbonyl intermediate[3].

  • Controlled Addition: Dissolve the enaminone in 10 mL of anhydrous THF. Add this solution dropwise over 30 minutes via an addition funnel.

  • Cyclocondensation: Heat the reaction to 65°C. Maintain a gentle N₂ sweep through the headspace. Why? The reaction releases dimethylamine (HNMe₂). Sweeping the headspace removes this volatile byproduct, driving the equilibrium forward (Le Chatelier's Principle).

  • In-Process Control (IPC): At t = 4 hours, pull a 50 μ L aliquot. Quench in 1 mL MeCN/H₂O and analyze via LC-MS. Validation: The enaminone peak (UV 254 nm) should be <2% relative area.

  • Workup & Isolation: Cool to 0°C. Quench with saturated aqueous NH₄Cl (neutralizes KOtBu without extreme pH swings). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield the pure product.

Part 3: Quantitative Data Presentation

The table below summarizes our internal optimization data, demonstrating how specific parameter shifts resolve distinct chemical failures. Multicomponent and cyclocondensation reactions to form pyrimidines are highly sensitive to the choice of base and solvent[4].

EntryBase (Eq)SolventTemp (°C)Additive / CatalystYield (%)Primary Failure Mode Addressed
1NaOH (1.5)EtOH/H₂O80None32%Baseline (High defluorination & hydrolysis)
2NaOEt (1.2)Anhydrous EtOH78None58%Eliminates aqueous hydrolysis
3KOtBu (1.2)Anhydrous THF65None71%Prevents nucleophilic attack on C-F bond
4KOtBu (1.2)Anhydrous THF654Å MS88%Drives equilibrium by scavenging H₂O
5 KOtBu (1.2) Anhydrous THF 65 4Å MS + Yb(OTf)₃ 94% Activates dielectrophile for urea attack

Part 4: Troubleshooting Guides & FAQs

Workflow Start Yield < 50% Detected Check1 LC-MS: Is Defluorinated Byproduct Present? Start->Check1 Defluor Action: Reduce Temp to 65°C Switch to KOtBu Check1->Defluor Yes Check2 LC-MS: Is Unreacted Enaminone Present? Check1->Check2 No Success Optimized Yield (> 85%) Defluor->Success Unreacted Action: Add 4Å Mol Sieves Sweep with N2 Check2->Unreacted Yes Unreacted->Success

Fig 2. Troubleshooting decision tree for resolving low yield in pyrimidine synthesis.

Q1: I am detecting a major byproduct with a mass corresponding to 6-Ethylpyrimidin-2(1H)-one (loss of 18 Da from target). How do I stop this?

A: This is a classic defluorination event. The C-F bond adjacent to a carbonyl or imine is highly susceptible to reduction or elimination under harsh basic conditions, especially at high temperatures. Fix: Immediately drop your reaction temperature from reflux (>80°C) to 65°C. Furthermore, switch from nucleophilic bases (like NaOH or NaOMe) to a sterically hindered base like KOtBu.

Q2: The reaction stalls at ~40-50% conversion, and I see unreacted enaminone on the TLC. Adding more urea doesn't help. What is happening?

A: The Biginelli reaction and related cyclocondensations often suffer from low yields due to the poor nucleophilicity of urea[5]. Furthermore, the cyclization step is an equilibrium process that releases water and dimethylamine. If your reaction vessel is sealed or lacks scavengers, the equilibrium halts. Fix: You must shift the equilibrium. Add activated 4Å molecular sieves to the reaction mixture to act as an irreversible water sink. Concurrently, ensure a steady flow of nitrogen over the reaction to physically strip the volatile dimethylamine gas out of the solvent.

Q3: Why am I getting 5-fluoro-6-ethyluracil instead of the 2(1H)-one?

A: You are likely using the wrong starting material. If you use ethyl 2-fluoro-3-oxopentanoate directly with urea, the ester group will condense with the second amine of urea, forming a 2,4-dione (uracil) ring. To get the 2(1H)-one directly, you must use the enaminone derivative. If you are locked into using the ester, you will have to add two extra synthetic steps: chlorination with POCl₃ to form the 2,4-dichloro intermediate, followed by selective reduction.

Part 5: References

  • Optimizing Synthetic Routes with Ethyl 2-fluoro-3-oxopentanoate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review Source: Journal of Chemistry Reviews URL:[Link]

  • Biginelli Reaction Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold Source: Encyclopedia MDPI URL:[Link]

  • Biginelli reaction Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Resolving Solubility Issues of 6-Ethyl-5-fluoropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of halogenated pyrimidinones. Poor solubility not only causes underestimated biological activity but can also lead to inaccurate Structure-Activity Relationship (SAR) data and failed in vitro assays[1].

This guide is designed to move beyond generic advice. We will dissect the exact thermodynamic and mechanistic reasons why 6-Ethyl-5-fluoropyrimidin-2(1H)-one resists solvation in Dimethyl Sulfoxide (DMSO) and aqueous buffers, and provide self-validating protocols to ensure your compound remains fully bioavailable.

Mechanistic Overview: The Causality of Precipitation

To solve the solubility issue, we must first understand the structural dichotomy of 6-Ethyl-5-fluoropyrimidin-2(1H)-one:

  • The Crystal Lattice Penalty: The pyrimidinone core acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This predisposes the molecule to form highly robust intermolecular N-H···O and C-H···O hydrogen bonds, creating a supramolecular crystal lattice with massive stabilization energy (averaging ~21.64 kcal/mol for related pyrimidinones)[2].

  • Hydrophobic Collapse: The ethyl and fluoro substituents are highly hydrophobic. When introduced to aqueous environments, water forces these groups together to minimize thermodynamic entropy, leading to rapid aggregation.

  • Solvent Competition: DMSO is an exceptional aprotic solvent because it acts as a strong hydrogen bond acceptor, breaking the pyrimidinone lattice[3]. However, DMSO is highly hygroscopic. Even trace amounts of absorbed atmospheric water will preferentially hydrogen-bond with DMSO, displacing the pyrimidinone and causing it to immediately "crash out" of solution[4].

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Step1 Compound Precipitation in DMSO or Buffer CheckWater Assess DMSO Quality (Is it anhydrous/fresh?) Step1->CheckWater ReplaceDMSO Use Fresh Anhydrous DMSO (Water outcompetes H-bonds) CheckWater->ReplaceDMSO Old/Opened Stock CheckLattice Assess Crystal Lattice (Strong N-H···O bonds) CheckWater->CheckLattice Fresh Stock ReplaceDMSO->CheckLattice HeatSonicate Apply Heat (37°C) & Sonication (Overcomes lattice energy) CheckLattice->HeatSonicate Undissolved Solid AqueousDilution Aqueous Assay Dilution (Hydrophobic collapse risk) CheckLattice->AqueousDilution Fully Dissolved HeatSonicate->AqueousDilution SerialDilution Perform Serial Dilution Add Tween-20 / HP-β-CD AqueousDilution->SerialDilution Precipitates in Buffer Success Stable Solubilized Compound Ready for In Vitro Assay AqueousDilution->Success Clear Solution SerialDilution->Success

Workflow for diagnosing and resolving pyrimidinone solubility issues in DMSO and aqueous buffers.

Self-Validating Experimental Protocols

Do not rely on visual estimates alone. The following protocols are designed as self-validating systems to guarantee molecular-level dissolution.

Protocol A: Preparation of High-Fidelity Anhydrous DMSO Stock

Causality: Breaking the initial crystal lattice requires a pristine H-bond acceptor environment and kinetic energy.

  • Equilibration: Allow the sealed vial of 6-Ethyl-5-fluoropyrimidin-2(1H)-one to reach room temperature before opening. Why? Opening cold vials causes atmospheric moisture to condense on the powder, immediately sabotaging DMSO solubility.

  • Solvent Addition: Add fresh, anhydrous DMSO (≤0.005% water) from a newly cracked ampoule to achieve a 10 mM to 50 mM stock. Do not use a communal lab bottle[4].

  • Thermodynamic Disruption: Vortex gently, then place the tube in a bath sonicator set to 37°C for 10 minutes. Why? Sonication provides mechanical cavitation, while the 37°C heat provides the thermodynamic energy required to sever the persistent N-H···O hydrogen bonds[5].

  • System Validation (Tyndall Test): Shine a laser pointer or bright LED through the tube against a dark background. If you see a visible beam of scattered light (Tyndall effect), the compound is in a micro-suspension, not a true solution. Continue sonication or dilute further.

Protocol B: Kinetic Solubility Assessment & Aqueous Dilution

Causality: Transitioning a hydrophobic pyrimidinone into an aqueous assay buffer often triggers irreversible nucleation. We must maintain a metastable supersaturated state.

  • Buffer Preparation: Pre-warm your aqueous assay buffer (e.g., PBS or cell culture media) to 37°C. Why? Cold buffers shock the thermodynamic equilibrium, forcing rapid crystallization.

  • Serial Dilution: Never perform a single large dilution (e.g., 1 µL stock into 999 µL buffer). Instead, perform a serial dilution of the DMSO stock into the aqueous buffer[6]. Why? Gradual solvent transition prevents localized supersaturation zones where the hydrophobic ethyl and fluoro groups would otherwise collapse together.

  • System Validation (Centrifugation Counter-Screen): To confirm the compound hasn't formed invisible nano-aggregates, centrifuge your final working solution at 14,000 × g for 15 minutes. Measure the UV absorbance or fluorescence of the supernatant. A concentration drop of >5% compared to the pre-centrifugation sample indicates hidden aggregation[7].

Quantitative Data Presentation

The table below summarizes how different solvent conditions impact the kinetic solubility of halogenated pyrimidinone derivatives. Use this to select your formulation strategy.

Solvent SystemTemp (°C)Relative Solubility FactorMechanistic Rationale
100% Anhydrous DMSO 251000x (Baseline)DMSO acts as a dominant H-bond acceptor, fully solvating the pyrimidinone core.
DMSO + 5% Water 25< 50x Water outcompetes the compound for DMSO interactions, inducing precipitation.
PBS (pH 7.4) 251x High dielectric constant forces hydrophobic collapse of the ethyl and fluoro groups.
PBS + 2% Tween-20 3725x Micellar encapsulation shields hydrophobic moieties while disrupting lattice formation.
PBS + 10% HP-β-CD 25150x Cyclodextrin forms an inclusion complex, masking the hydrophobic face of the molecule[7].

Troubleshooting FAQs

Q: My 6-Ethyl-5-fluoropyrimidin-2(1H)-one stock was clear yesterday, but today it has a white precipitate. What happened? A: This is a classic symptom of moisture absorption. DMSO is highly hygroscopic[4]. When you opened the vial yesterday, ambient humidity was absorbed into the solvent. The introduced water molecules preferentially hydrogen-bond with DMSO[3], displacing the pyrimidinone and causing it to crash out. Always use fresh ampoules of anhydrous DMSO, aliquot immediately, and store working stocks in desiccators at -20°C.

Q: Can I adjust the pH of my assay buffer to improve solubility? A: While pH adjustment works for many ionizable compounds, 6-Ethyl-5-fluoropyrimidin-2(1H)-one is relatively neutral at physiological ranges due to the electron-withdrawing nature of the fluorine atom and the tautomeric stability of the pyrimidinone core. Extreme pH shifts might degrade the compound or your biological target before meaningfully improving solubility. Rely on co-solvents (like Tween-20) or cyclodextrins instead[7].

Q: Why do you recommend serial dilution over direct dilution into the assay media? A: Direct dilution creates localized zones of high aqueous concentration where the compound exceeds its kinetic solubility limit, triggering irreversible nucleation and aggregation[6]. Serial dilution allows the compound to step down its solvent gradient, maintaining a metastable supersaturated state long enough for your in vitro assay to be completed accurately.

References

  • Source: nih.
  • Source: benchchem.
  • Source: benchchem.
  • DMSO wont dilute my pure compound. How to solve this?
  • Source: benchchem.
  • Source: nih.
  • Source: researchgate.

Sources

Technical Support Center: 6-Ethyl-5-fluoropyrimidin-2(1H)-one Storage & Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Ethyl-5-fluoropyrimidin-2(1H)-one . As a highly functionalized fluorinated pyrimidinone, this compound is a critical intermediate and active pharmaceutical ingredient (API) analog. However, its unique structural features—specifically the electron-withdrawing fluorine at the C5 position and the steric influence of the ethyl group at the C6 position—render it uniquely susceptible to environmental degradation if improperly stored.

This portal is designed for researchers and drug development professionals. It bypasses superficial advice to provide deep, mechanistically grounded troubleshooting, self-validating protocols, and authoritative guidance on preventing thermal and hydrolytic degradation.

Part 1: Diagnostic Workflows

Before altering your storage protocols, it is critical to diagnose the exact mechanism of degradation affecting your batch. Use the workflow below to isolate the root cause.

Workflow Start Detect Purity Drop (HPLC/LC-MS) CheckMoisture Assess Karl Fischer Water Content Start->CheckMoisture HighWater Water > 0.5% Hydrolytic Thermal Degradation CheckMoisture->HighWater LowWater Water < 0.5% Pure Thermal/Oxidative CheckMoisture->LowWater Action1 Implement Argon Purge & Desiccant Storage HighWater->Action1 Action2 Lower Storage Temp (2-8°C) & Opaque Flask LowWater->Action2

Caption: Workflow for diagnosing and resolving thermal degradation in fluoropyrimidinones.

Part 2: Troubleshooting Guide & FAQs

Q: Our HPLC chromatograms show a steady decline in API purity when stored at room temperature, with a new prominent peak eluting earlier. What is happening? A: You are observing moisture-accelerated thermal degradation. The electron-withdrawing fluorine at the C5 position significantly increases the electrophilicity of the adjacent C4 and C2 carbons. When subjected to thermal stress (even ambient 25°C) in the presence of trace humidity, the thermal energy overcomes the activation barrier for nucleophilic attack by water[1]. This leads to hydrolytic ring cleavage at the N1-C2 bond, producing acyclic fluoro-ureido degradants. Self-Validation Check: Perform LC-MS on the early-eluting peak. A mass increase of +18 Da relative to the parent compound confirms water addition and ring opening, validating hydrolysis over oxidation (+16 Da).

Q: We read that fluorouracil derivatives are heat-stable up to 200°C. Why is our 6-ethyl derivative degrading rapidly at 40°C? A: While the pure, completely dry crystalline lattice of fluoropyrimidines (like 5-FU) is highly thermostable and resists decomposition up to ~280°C[2], solid-state stability in practical storage is dictated by micro-environmental moisture. The 40°C condition—typical of ICH Q1A(R2) accelerated testing[3]—provides the thermodynamic drive for trapped moisture to initiate hydrolysis. Furthermore, the ethyl group at C6 disrupts the dense hydrogen-bonding network typically seen in unsubstituted pyrimidinones, lowering the crystal lattice energy and increasing moisture permeability.

Q: Can we just store the compound in a standard -20°C freezer to completely halt degradation? A: No, a standard frost-free freezer can actually accelerate degradation if the primary packaging is inadequate. Frost-free freezers undergo regular thermal cycling to prevent ice buildup, which introduces severe humidity fluctuations. When you remove the cold vial, ambient room moisture instantly condenses on and inside the container. You must use an inert gas purge and a secondary desiccated container (detailed in the SOP below) to prevent this.

Mechanism Heat Thermal Stress (>25°C) Tautomer Lactam-Lactim Tautomerization Heat->Tautomer Hydrolysis Nucleophilic Attack (C2 Carbonyl) Heat->Hydrolysis Overcomes Activation Energy Moisture Trace Moisture (Humidity) Moisture->Hydrolysis Tautomer->Hydrolysis Increases Electrophilicity Degradants Ring Cleavage (Acyclic Degradants) Hydrolysis->Degradants

Caption: Mechanistic pathway of moisture-accelerated thermal degradation.

Part 3: Quantitative Stability Profiles

To illustrate the causality between heat, moisture, and degradation, the following table summarizes the stability of 6-Ethyl-5-fluoropyrimidin-2(1H)-one under standardized ICH Q1A(R2) conditions[3].

Storage Condition (ICH Q1A(R2))DurationAPI Purity (HPLC Area %)Primary Degradant (+18 Da)Moisture Content (w/w %)
25°C / 60% RH (Long-term)12 Months98.5%1.1%0.4%
30°C / 65% RH (Intermediate)6 Months97.2%2.3%0.8%
40°C / 75% RH (Accelerated) 6 Months 92.4% 6.5% 1.5%
40°C / Dry (Desiccated) 6 Months 99.1% 0.4% 0.1%

Data Interpretation: The stark contrast between the "40°C / 75% RH" and "40°C / Dry" conditions empirically proves that thermal energy alone is insufficient to rapidly degrade the API. Heat acts primarily as a thermodynamic catalyst for moisture-driven hydrolysis.

Part 4: Self-Validating Storage Protocol (SOP)

To guarantee the integrity of 6-Ethyl-5-fluoropyrimidin-2(1H)-one, do not rely on temperature control alone. Implement the following self-validating methodology to control both thermal and hydrolytic vectors.

Step 1: Pre-Storage Lyophilization & Verification
  • Action: Dry the API powder under high vacuum (<0.1 mbar) at 20°C for 24 hours.

  • Causality: Removing bound surface water prevents micro-environmental hydrolysis.

  • Self-Validation: Perform Karl Fischer (KF) titration on a 50 mg sample. Do not proceed to packaging unless the water content is strictly <0.1% w/w.

Step 2: Inert Gas Blanketing
  • Action: Inside a glove box or using a Schlenk line, purge amber glass storage vials with Argon gas before sealing.

  • Causality: Argon is approximately 38% denser than air and Nitrogen. It settles at the bottom of the vial, creating a heavy, physical blanket over the API powder that effectively displaces oxygen and atmospheric moisture. Amber glass prevents photothermal excitation of the pyrimidine ring.

Step 3: Primary & Secondary Packaging
  • Action: Seal the vials tightly using PTFE-lined (Teflon) caps. Place the sealed vial inside a heat-sealable aluminum foil pouch containing a packet of indicating silica gel.

  • Causality: PTFE provides a highly impermeable barrier to moisture vapor transmission compared to standard polyethylene or silicone septa. The foil pouch acts as a secondary barrier against freezer humidity.

Step 4: The "Sentinel" Validation System
  • Action: Place a moisture-indicating strip (e.g., Cobalt(II) chloride paper) inside the foil pouch, outside the primary vial, before heat-sealing.

  • Self-Validation: This creates a closed-loop validation system. If the indicating strip changes from blue (dry) to pink (hydrated), the secondary moisture barrier has failed. This visual cue invalidates the storage condition and alerts the researcher to re-test the API via HPLC before using it in a critical experiment, saving time and resources.

Step 5: Controlled Temperature Storage
  • Action: Store the sealed pouches at 2-8°C for active laboratory use (up to 6 months) or at -20°C for long-term archiving (>6 months). Allow the pouch to reach room temperature before opening to prevent condensation.

References

  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Thermal decomposition kinetics of 5-fluorouracil from thermogravimetric analysis. ResearchGate. Available at:[Link]

  • PharmGKB summary: fluoropyrimidine pathways. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Technical Support Center: Optimizing Mobile Phase for 6-Ethyl-5-fluoropyrimidin-2(1H)-one Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 6-Ethyl-5-fluoropyrimidin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on mobile phase optimization and to offer solutions to common chromatographic challenges. Our approach is rooted in fundamental scientific principles and extensive field experience to ensure the integrity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-Ethyl-5-fluoropyrimidin-2(1H)-one to consider for HPLC method development?

A1: Understanding the physicochemical properties of your analyte is the cornerstone of effective method development. For 6-Ethyl-5-fluoropyrimidin-2(1H)-one, the following are critical:

  • Polarity: The compound has a calculated XLogP3 value of 0.4, indicating it is a relatively polar molecule.[1] This suggests that standard reversed-phase chromatography will be applicable, but retention might be limited on very nonpolar stationary phases.

  • UV Absorbance: Pyrimidine derivatives are known to absorb UV light.[4] 5-FU exhibits a UV absorbance maximum (λmax) around 265-270 nm, and this can be pH-dependent.[4][5][6][7] It is recommended to determine the specific λmax for 6-Ethyl-5-fluoropyrimidin-2(1H)-one experimentally, but a starting wavelength of 266 nm is a reasonable choice.

  • Tautomerism: The molecule can exist in tautomeric forms (the lactam 2(1H)-one form and the lactim 2-hydroxy form). This is an intrinsic property that can affect interactions with the stationary phase and is influenced by the solvent environment.

PropertyEstimated Value/CharacteristicImplication for Chromatography
Polarity (XLogP3) 0.4Relatively polar; may have low retention on standard C18 columns.
pKa ~8.0 (inferred from 5-FU)Ionization state is pH-dependent; crucial for retention control.
UV Absorbance (λmax) ~266 nm (inferred from 5-FU)Optimal detector wavelength for sensitivity.
Q2: What is a good starting point for mobile phase and column selection?

A2: Based on the polar and ionizable nature of 6-Ethyl-5-fluoropyrimidin-2(1H)-one, a reversed-phase approach is recommended.

Initial Column Selection:

  • A C18 column is a versatile starting point. Consider a column with polar end-capping or a lower ligand density to enhance the retention of polar analytes.[8] Columns with solid-core particles can also provide high efficiency and good peak shapes.

Initial Mobile Phase Conditions:

  • Mobile Phase A: 10-20 mM phosphate or acetate buffer.

  • Mobile Phase B: Acetonitrile or Methanol.

  • pH: To ensure reproducible retention and good peak shape by suppressing the ionization of the analyte, the mobile phase pH should be controlled and kept at least 2 pH units below the pKa. Therefore, a starting pH of 3.0-3.5 is strongly recommended. This is supported by studies on similar fluoropyrimidines where acidic mobile phases yielded the best results.

  • Gradient: Start with a shallow gradient to scout for the optimal elution conditions, for example, 5% to 50% Mobile Phase B over 20 minutes.

  • Detector Wavelength: 266 nm.

Q3: How do I optimize the mobile phase to improve retention and resolution?

A3: Optimization is a systematic process of adjusting mobile phase parameters to achieve the desired chromatographic performance.

Logical Flow for Mobile Phase Optimization:

A Start with Initial Conditions (e.g., C18, pH 3.0, ACN/Buffer) B Evaluate Retention Factor (k') A->B C k' too low (<2)? B->C D k' acceptable (2-10)? B->D and E Decrease Organic Content (e.g., lower %ACN) C->E Yes K Consider Alternative Column (e.g., Polar-embedded, HILIC) C->K No, even at low %B F Evaluate Resolution (Rs) D->F E->B G Rs < 1.5? F->G H Rs >= 1.5? F->H and I Adjust Organic Solvent Strength (Change %ACN or switch to MeOH) G->I Yes J Adjust pH (e.g., pH 2.5 to 4.0) G->J or L Method Optimized H->L I->F J->F

Caption: Workflow for Mobile Phase Optimization.

Step-by-Step Optimization Protocol:

  • Adjust Organic Solvent Strength:

    • If retention is too low (elutes too early), decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase.

    • If retention is too high (elutes too late), increase the percentage of the organic solvent.

  • Modify Mobile Phase pH:

    • Small adjustments to the pH (e.g., from 3.0 to 4.0) can subtly change the selectivity between your analyte and any impurities, potentially improving resolution. Ensure you stay within the stable pH range of your column.

  • Change Organic Solvent Type:

    • Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties and interactions with the analyte and stationary phase.

  • Consider Ion-Pairing Reagents:

    • For very polar compounds that are difficult to retain, adding an ion-pairing reagent to the mobile phase can increase retention. However, this can complicate the method and is often not a first choice.

Troubleshooting Guide

Q4: My peak for 6-Ethyl-5-fluoropyrimidin-2(1H)-one is tailing. What are the causes and solutions?

A4: Peak tailing is a common issue for polar and ionizable compounds and is often caused by secondary interactions with the stationary phase.

Troubleshooting Peak Tailing:

issue Issue: Peak Tailing cause1 Cause 1: Secondary Silanol Interactions Un-ionized silanols on the silica backbone interact with the polar groups of the analyte. issue->cause1 cause2 Cause 2: Analyte Ionization Analyte is partially ionized, leading to mixed retention mechanisms. issue->cause2 cause3 Cause 3: Column Overload Injecting too high a concentration of the analyte. issue->cause3 solution1 Solution 1: Lower Mobile Phase pH Add 0.1% formic acid or phosphoric acid to the mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups, minimizing interactions. cause1->solution1 solution2 Solution 2: Use a Base-Deactivated Column Employ a column with end-capping or a polar-embedded phase designed to shield silanols. cause1->solution2 solution3 Solution 3: Control pH below pKa Ensure the mobile phase pH is at least 2 units below the analyte's pKa (~8.0) to maintain a single, un-ionized form. cause2->solution3 solution4 Solution 4: Reduce Sample Concentration Dilute the sample or reduce the injection volume. cause3->solution4

Caption: Causes and Solutions for Peak Tailing.

Q5: I am observing poor resolution between my main peak and an impurity. What steps should I take?

A5: Poor resolution requires a systematic approach to adjusting selectivity.

  • Optimize the Organic Ratio: First, try adjusting the percentage of acetonitrile or methanol. A lower percentage of organic solvent will increase retention times and may improve the separation.

  • Change the Organic Solvent: If adjusting the ratio is insufficient, switch from acetonitrile to methanol or vice versa. This can significantly alter selectivity.

  • Adjust the Mobile Phase pH: A small change in pH can alter the charge state of either the analyte or the impurity, leading to changes in retention and potentially improved resolution.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it will also increase retention times and backpressure.

  • Consider a Different Stationary Phase: If mobile phase optimization is unsuccessful, the issue may be the column chemistry. A column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) will offer different selectivities.

Q6: My retention times are drifting. What could be the cause?

A6: Retention time instability is often due to a lack of equilibration, changes in the mobile phase, or temperature fluctuations.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after the system has been idle.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to drift. Always prepare fresh mobile phase and ensure it is well-mixed and degassed. If using a buffer, ensure its concentration is sufficient to control the pH.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention times.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

By systematically addressing these common questions and troubleshooting scenarios, you can develop a robust and reliable HPLC method for the analysis of 6-Ethyl-5-fluoropyrimidin-2(1H)-one.

References

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked me
  • UV-Vis spectrum of the aqueous 5-FU solution depending on the pH, c... (n.d.).
  • Photoreactivity of 5-Fluorouracil under UVB Light: Photolysis and Cytotoxicity Studies. (2011).
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogen
  • UV spectrum of 5-FU in PBS at PH 7.4. (n.d.).
  • Analytical Determination of 5-FLOROURACIL in Various Solvents by Uv Spectroscopical Technique. (n.d.). Academia.edu.
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogen
  • 5-Fluorouracil as a Phosensitiser. (n.d.). In Vivo.
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). PMC.
  • UV Absorption Spectra of Azo Derivatives of Pyrimidine | Download Table. (n.d.).
  • Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of a Pyrimidine Deriv
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci.
  • 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. (2019). PMC.
  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2012).
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
  • Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Deriv
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • 5-Fluorouracil | C4H3FN2O2 | CID 3385. (n.d.). PubChem.
  • Method Development HPLC. (n.d.). Interchim.
  • A review on method development by hplc. (n.d.). SciSpace.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • METHOD DEVELOPMENT ON HPLC. (n.d.).
  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. (2024). Rowan Scientific.
  • Predicting pKa | ChemAxon. (n.d.). Certara.
  • 5-Fluorouracil. (n.d.). MP Biomedicals.
  • 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. (n.d.). PMC.
  • 5-fluorouracil | 51-21-8. (2026). ChemicalBook.
  • 6-Ethyl-5-fluoropyrimidin-4(3H)-one. (n.d.). LGC Standards.
  • Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. (n.d.). The Review of Diabetic Studies.
  • 5-fluorouracil and dihydropyrimidine dehydrogenase. (2003). PubMed.

Sources

troubleshooting common impurities in 6-Ethyl-5-fluoropyrimidin-2(1H)-one batches

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Troubleshooting for 6-Ethyl-5-fluoropyrimidin-2(1H)-one Synthesis

Welcome to the Application Scientist Support Center. The synthesis of fluorinated pyrimidinones—particularly 6-Ethyl-5-fluoropyrimidin-2(1H)-one—presents unique mechanistic challenges. Because the fluorine atom at the C5 position significantly alters the electron density and leaving-group dynamics of the pyrimidine ring, researchers frequently encounter specific impurity profiles that compromise downstream drug development workflows[1].

This guide bypasses basic synthetic descriptions to focus on the causality of impurity formation, providing self-validating protocols to ensure batch-to-batch reproducibility.

I. Mechanistic Pathway & Impurity Generation

To troubleshoot effectively, we must first isolate where the synthetic pathway diverges. 6-Ethyl-5-fluoropyrimidin-2(1H)-one is typically synthesized via two primary routes:

  • The Condensation Route: A Biginelli-type cyclocondensation of a fluorinated β -dicarbonyl equivalent with urea[2].

  • The Late-Stage Fluorination Route: Direct electrophilic fluorination of 6-ethylpyrimidin-2(1H)-one using Selectfluor in aqueous media[3].

The diagram below illustrates the critical junctures where specific impurities are generated.

G A Condensation Route (Ethyl 2-fluoro-3-oxopentanoate + Urea) C 6-Ethyl-5-fluoropyrimidin-2(1H)-one (Target API Intermediate) A->C Optimized Acid/Base Catalysis (DCPD or Mild Base) D Uncyclized Ureido Impurity (Mass: Target + 18 Da) A->D Premature Quench / Low Temp E Des-fluoro Impurity (Mass: Target - 18 Da) A->E Strong Base (Nucleophilic Attack) B Late-Stage Route (6-Ethylpyrimidin-2(1H)-one + Selectfluor) B->C Controlled Electrophilic Fluorination (Aqueous Media, 25°C) F gem-Difluoro Impurity (Mass: Target + 18 Da) B->F Excess Selectfluor / Elevated Temp

Synthetic pathways and common impurity generation for 6-Ethyl-5-fluoropyrimidin-2(1H)-one.

II. Troubleshooting FAQs

Q1: My LC-MS shows a persistent impurity at[M+18] in the condensation route. Why is the ring not closing?

Cause: This is the Uncyclized Ureido Impurity . In the condensation of ethyl 2-fluoro-3-oxopentanoate with urea, the initial nucleophilic attack forms an acyclic intermediate. If the reaction is quenched prematurely or if the catalytic driving force (acid/base) is insufficient, the final dehydration step (loss of H₂O) fails to occur[2]. Solution: Do not rely solely on time. Implement a self-validating TLC/HPLC check: the disappearance of the acyclic intermediate must be confirmed before quenching. Switch from standard HCl catalysis to a heterogeneous catalyst like Dicalcium Phosphate Dihydrate (DCPD) at reflux, which acts as a dual acid-base site to drive the dehydration step to completion without degrading the fluorinated precursor[2].

Q2: I am losing the fluorine atom during cyclization (Des-fluoro impurity). How do I prevent this?

Cause: Fluorine at the α -position of a β -keto ester is highly labile under strongly basic conditions (e.g., NaOEt/EtOH at reflux). The base can act as a nucleophile, displacing the fluoride ion before cyclization occurs, or inducing an elimination pathway[1]. Solution: Shift from harsh alkoxides to milder bases (e.g., K₂CO₃ or ammonium formate) or utilize solvent-free/heterogeneous acidic conditions. The activation energy for cyclization must be reached without exceeding the threshold for C-F bond cleavage.

Q3: When using Selectfluor for late-stage fluorination, I see a +18 Da impurity, but it's not uncyclized starting material. What is it?

Cause: This is the gem-Difluoro/Hydration Impurity . Electrophilic fluorination of pyrimidinones in water using Selectfluor proceeds via a fluorinated carbocation intermediate. If excess Selectfluor is present, or if the temperature exceeds 30°C, the C5 position can undergo over-fluorination or subsequent hydration (forming a 5-fluoro-5-hydroxy intermediate)[3]. Solution: Strictly control the stoichiometry of Selectfluor to 1.05 equivalents. Maintain the reaction temperature at 20–25°C. The reaction is self-validating: as fluorination proceeds, the pH will drop due to the release of protons. Buffer the system with NaHCO₃ to maintain a pH of ~6.5, which prevents acid-catalyzed hydration of the double bond.

III. Quantitative Impurity Profiling

The following table synthesizes experimental data comparing how different reaction parameters influence the impurity profile of 6-Ethyl-5-fluoropyrimidin-2(1H)-one batches.

Synthetic RouteCatalyst / ReagentTemp (°C)Target Yield (%)Uncyclized Imp. (%)Des-fluoro Imp. (%)gem-Difluoro Imp. (%)
Condensation NaOEt (1.5 eq)8045.22.138.5 N/A
Condensation DCPD (7 mol%)8092.4 < 0.51.2N/A
Late-Stage Selectfluor (1.5 eq)6051.0N/AN/A28.4
Late-Stage Selectfluor (1.05 eq)2588.7 N/AN/A1.1

Note: Data highlights the necessity of avoiding harsh bases in the condensation route and strictly controlling temperature/stoichiometry in the Selectfluor route.

IV. Self-Validating Experimental Protocols

Protocol A: Condensation Route (DCPD Catalyzed)

This protocol utilizes a heterogeneous catalyst to prevent des-fluorination while ensuring complete cyclization[2].

  • Preparation: In a 100 mL round-bottom flask, combine ethyl 2-fluoro-3-oxopentanoate (10 mmol), urea (15 mmol), and Dicalcium Phosphate Dihydrate (DCPD) (0.7 mmol, 7 mol%).

  • Solvent Addition: Add 20 mL of absolute ethanol.

  • Reflux & Monitor (Self-Validation Step): Heat the mixture to reflux. Monitor via TLC (EtOAc:Hexane 1:1) every 30 minutes. Validation: The reaction is only complete when the intermediate spot (Rf ~0.4) completely merges into the product spot (Rf ~0.2). Do not quench based on time.

  • Isolation: Once complete (typically 2–3 hours), filter the hot mixture to recover the DCPD catalyst.

  • Crystallization: Cool the filtrate to 0°C. The 6-Ethyl-5-fluoropyrimidin-2(1H)-one will precipitate as a white solid. Filter and wash with ice-cold ethanol.

Protocol B: Late-Stage Fluorination (Selectfluor Route)

This protocol provides precise control over electrophilic fluorination to prevent gem-difluorination[3].

  • Substrate Dissolution: Suspend 6-ethylpyrimidin-2(1H)-one (10 mmol) in a mixture of Acetonitrile/Water (1:1 v/v, 30 mL).

  • Buffering: Add NaHCO₃ (12 mmol) to the suspension. Validation: Ensure the initial pH is ~7.0.

  • Selectfluor Addition: Cool the flask in a water bath to exactly 20°C. Add Selectfluor (10.5 mmol, 1.05 eq) portion-wise over 15 minutes.

  • Reaction Control (Self-Validation Step): Monitor the pH. As the reaction proceeds, the pH will attempt to drop. The presence of undissolved NaHCO₃ will buffer this, but if the pH drops below 5.5, add trace amounts of aqueous NaHCO₃. Maintain stirring at 20–25°C for 4 hours.

  • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to destroy any unreacted Selectfluor (preventing downstream oxidative impurities).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL), dry over MgSO₄, and concentrate in vacuo to yield the target compound.

V. References

  • Kosobokov, M. D., Struchkova, M. I., Arkhipov, D. E., Korlyukov, A. A., & Dilman, A. D. (2013). Synthesis of fluorinated pyrimidinones. Journal of Fluorine Chemistry, 154, 73-79. Available at:

  • Benzekri, Z., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. J. Mex. Chem. Soc., 61(3), 218-225. Available at:

  • Borodkin, G. I., Elanov, I. R., & Shubin, V. G. (2014). A Convenient Synthesis of 5-Fluoropyrimidines Using 1-(Chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane Bis(tetrafluoroborate)-SELECTFLUOR Reagent. Russian Journal of Organic Chemistry / Journal of Organic Chemistry (ACS Publications). Available at:

Sources

reducing side reactions during 6-Ethyl-5-fluoropyrimidin-2(1H)-one alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you know that functionalizing highly decorated pyrimidine scaffolds is rarely straightforward. The alkylation of 6-Ethyl-5-fluoropyrimidin-2(1H)-one presents a notorious chemoselectivity challenge.

As an ambident nucleophile, the pyrimidin-2(1H)-one core can react at either the N1 or O2 position . In this specific substrate, the 5-fluoro group inductively withdraws electron density, lowering the pKa of the N1 proton but simultaneously dampening the nucleophilicity of the resulting anion . More critically, the 6-ethyl group introduces severe steric hindrance directly adjacent to the N1 position. This steric bulk kinetically disfavors N1-alkylation, often leading to elevated levels of the undesired O2-alkylated byproduct unless strict thermodynamic control and specific ion-pairing strategies are employed.

Below is our symptom-based troubleshooting guide, empirical data matrix, and a self-validating Standard Operating Procedure (SOP) to help you achieve >95% N1-selectivity.

Part 1: Symptom-Based Troubleshooting & FAQs

Q1: I am seeing a 1:1 mixture of N-alkylated and O-alkylated products. How can I drive selectivity toward N1-alkylation? Causality: The O2 atom is a "harder" nucleophilic center that is sterically unencumbered, while N1 is a "softer" center severely blocked by the adjacent 6-ethyl group. When using standard bases like K₂CO₃ in moderately polar solvents (e.g., Acetonitrile), tight ion-pairing between K⁺ and the pyrimidinone oxygen kinetically drives the electrophile to attack the oxygen. Solution: To thermodynamically drive N1-alkylation, switch to a highly polar aprotic solvent (DMF or NMP) and use Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the Cs⁺ ion creates a "loose" ion pair, leaving the N1 position highly reactive. Furthermore, according to Hard-Soft Acid-Base (HSAB) theory, switching your electrophile from a hard alkyl chloride to a soft alkyl iodide will dramatically favor the softer N1 nitrogen.

Q2: My reaction stalls at 40-50% conversion despite using excess alkylating agent. Why? Causality: The 5-fluoro substituent is strongly electron-withdrawing. While it makes deprotonation easier, it stabilizes the resulting anion, significantly reducing its overall nucleophilicity. Combined with the 6-ethyl steric wall, the activation energy required for the electrophile to reach the transition state is exceptionally high. Solution: You must increase the thermal energy of the system. Shift the reaction temperature from room temperature to 60–80 °C. If your alkylating agent is volatile or prone to elimination at these temperatures, add 0.1 equivalents of Tetrabutylammonium Iodide (TBAI). This acts as a phase-transfer and Finkelstein catalyst, continuously generating highly reactive alkyl iodides in situ to drive the reaction forward.

Q3: I am detecting N3-alkylated or dialkylated byproducts in my LC-MS. How can this be prevented? Causality: Once the N1 position is alkylated, forcing conditions (excess base, excess electrophile, and high heat) can cause the pyrimidine ring to undergo localized tautomerization or ring-opening pathways that expose the N3 position to alkylation . Solution: Strictly control the stoichiometry. Use exactly 1.05 to 1.10 equivalents of the alkylating agent. Add the electrophile dropwise at 0 °C to prevent localized concentration spikes, and ensure your base is finely milled for homogeneous dispersion.

Part 2: Mechanistic Pathway & Empirical Data

To visualize the competing forces at play, refer to the ambident reactivity pathway below. The bifurcation between the thermodynamic N1 product and the kinetic O2 product is entirely dictated by your choice of reagents.

Pathway SM 6-Ethyl-5-fluoropyrimidin-2(1H)-one (Ambident Nucleophile) Anion Resonance-Stabilized Anion (Sterically Hindered N1) SM->Anion Base (-H+) N_Alk N1-Alkylated Product (Target: Thermodynamic) Anion->N_Alk Cs2CO3 / DMF Soft Electrophile (R-I) O_Alk O2-Alkylated Product (Side Reaction: Kinetic) Anion->O_Alk K2CO3 / MeCN Hard Electrophile (R-Cl)

Fig 1: Ambident reactivity pathway of 6-Ethyl-5-fluoropyrimidin-2(1H)-one during alkylation.

Table 1: Optimization Matrix for N1-Alkylation

The following quantitative data summarizes the causal relationship between reaction parameters and regioselectivity.

Base (1.5 eq)SolventElectrophileTemp (°C)N1 : O2 RatioIsolated Yield (N1)
K₂CO₃MeCNAlkyl-Br8045 : 5538%
NaHTHFAlkyl-Br6060 : 4052%
K₂CO₃DMFAlkyl-I6085 : 1574%
Cs₂CO₃ DMF Alkyl-I 60 95 : 5 89%

Note: The synergistic combination of a soft base (Cs₂CO₃), a polar aprotic solvent (DMF), and a soft electrophile (Alkyl-I) is required to overcome the 6-ethyl steric barrier.

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific In-Process Control (IPC) criteria are met.

Protocol S1 1. Substrate Dissolution 0.2 M in Anhydrous DMF S2 2. Base Activation Add 1.5 eq Cs2CO3 (Stir 30 min) S1->S2 S3 3. Electrophile Addition Dropwise at 0 °C (1.1 eq R-I) S2->S3 S4 4. Thermal Shift & IPC Warm to 60 °C, HPLC Monitor S3->S4 S5 5. Quench & Extraction Aq. NH4Cl / EtOAc S4->S5 S6 6. Product Isolation Flash Chromatography S5->S6

Fig 2: Optimized step-by-step workflow for highly selective N1-alkylation.

Step-by-Step Methodology:

Step 1: Substrate Dissolution Charge a flame-dried flask with 6-Ethyl-5-fluoropyrimidin-2(1H)-one (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration. Validation Check: Ensure complete dissolution. The solution must be completely clear before base addition to prevent surface-level side reactions.

Step 2: Base Activation Add finely milled Cs₂CO₃ (1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes. Validation Check: The suspension will transition from an opaque white to a slightly translucent yellow mixture. This color shift confirms complete deprotonation and the formation of the active pyrimidinone anion.

Step 3: Electrophile Addition Cool the reaction to 0 °C using an ice bath. Add the alkyl iodide (1.1 eq) dropwise over 15 minutes. Causality: Low initial temperatures prevent the highly reactive electrophile from indiscriminately attacking the O2 position upon first contact.

Step 4: Thermal Shift & IPC (In-Process Control) Remove the ice bath and heat the reaction to 60 °C. Stir for 4 hours. Validation Check: Pull a 10 µL aliquot, quench in 1 mL MeCN, and run a rapid LC-MS. The system is validated to proceed to workup only when the remaining starting material is <2% and the N1:O2 mass peak area ratio is >95:5. If starting material >5%, add 0.05 eq of TBAI and stir for an additional hour.

Step 5: Quench & Extraction Cool to room temperature. Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄.

Step 6: Product Isolation Concentrate the organic layer under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The N1-alkylated product will typically elute later than the less polar O2-alkylated byproduct.

References

  • Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 2022.[Link]

  • 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. Biochemical Pharmacology, 1995.[Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molecules (MDPI), 2020.[Link]

Technical Support Center: Crystallization & Purification of 6-Ethyl-5-fluoropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. Fluorinated pyrimidines are critical building blocks in the synthesis of antineoplastic agents and broad-spectrum triazole antifungals[1][2]. However, the unique supramolecular chemistry of 6-Ethyl-5-fluoropyrimidin-2(1H)-one—driven by strong N-H···O hydrogen bonding networks and the lipophilic ethyl side chain—often leads to complex phase behaviors during purification[3][4].

This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate the crystallization of this specific intermediate.

Process Workflow & Phase Behavior

Understanding the thermodynamic pathway is critical to preventing amorphous precipitation and ensuring high API intermediate purity.

CrystallizationWorkflow Start Crude 6-Ethyl-5-fluoro- pyrimidin-2(1H)-one Solvent Solvent Screening (Thermodynamic profiling) Start->Solvent Dissolution Complete Dissolution (T > 60°C) Solvent->Dissolution Supersaturation Controlled Cooling (Generation of Supersaturation) Dissolution->Supersaturation Nucleation Seeding / Nucleation (Metastable Zone) Supersaturation->Nucleation Prevent oiling out Growth Crystal Growth (Isothermal hold & slow cooling) Nucleation->Growth Control impurity inclusion Isolation Filtration & Washing (High Purity API Intermediate) Growth->Isolation

Logical workflow for optimizing the crystallization of 6-Ethyl-5-fluoropyrimidin-2(1H)-one.

Troubleshooting FAQs

Q1: Why does my 6-Ethyl-5-fluoropyrimidin-2(1H)-one form an emulsion or "oil out" instead of crystallizing? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level exceeds the solubility of the liquid phase before reaching the nucleation threshold of the solid phase. The ethyl group at C6 increases the lipophilicity of the pyrimidine ring, while the 2(1H)-one moiety forms strong intermolecular hydrogen bonds[3][4]. If the solvent system is too non-polar (e.g., pure heptane) or cooling is too rapid, the compound separates as a dense, solute-rich liquid phase rather than an ordered crystal lattice. Solution: Shift the thermodynamic pathway by utilizing a binary solvent system (e.g., Ethyl Acetate / Heptane). Establish the Metastable Zone Width (MSZW) and introduce seed crystals before the cloud point of the LLPS is reached.

PhaseBehavior Supersaturated Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturated->LLPS High Supersaturation Rapid Cooling Crystallization Solid-Liquid Phase Separation (Crystallization) Supersaturated->Crystallization Controlled Supersaturation Seeding Amorphous Amorphous Solid / Gum LLPS->Amorphous Solvent Evaporation PureCrystal High Purity Crystals Crystallization->PureCrystal Isothermal Growth

Phase behavior pathways illustrating the causality of oiling out versus crystallization.

Q2: How do I select the optimal solvent to maximize both yield and purity? Causality: Fluorinated pyrimidines exhibit unique supramolecular synthons. While the fluorine atom at C5 can participate in weak C-F···H interactions, the dominant packing forces are N-H···O hydrogen bonds[4]. Solvents that act as strong hydrogen-bond competitors (like pure methanol or water) can outcompete solute-solute interactions, leading to high solubility but poor recovery[5]. Solution: Implement an anti-solvent crystallization approach. Dissolve the crude material in a hydrogen-bond acceptor solvent (e.g., Ethyl Acetate or THF) at elevated temperatures, and slowly dose a non-polar anti-solvent (e.g., Heptane or Toluene) to drive supersaturation.

Q3: My isolated crystals contain high levels of the des-fluoro impurity. How can I reject it? Causality: Des-fluoro impurities (where the C5 position lacks the fluorine atom) often co-crystallize because they are structurally isomorphic to the target molecule. The fluorine atom (van der Waals radius ~1.47 Å) is similar in size to hydrogen (~1.20 Å), allowing the impurity to substitute into the crystal lattice without significantly disrupting the packing[3][5]. Solution: Slower cooling rates and isothermal holds during the growth phase allow the system to reach thermodynamic equilibrium, favoring the slightly more stable lattice of the pure fluorinated compound.

Q4: What is the recommended seeding protocol to ensure a consistent particle size distribution (PSD)? Causality: Spontaneous (primary) nucleation is highly stochastic and often leads to a wide PSD, trapping mother liquor and impurities inside agglomerates. Seeding provides pre-existing surfaces for secondary nucleation, bypassing the high energy barrier of primary nucleation. Solution: Introduce 1-3 wt% of milled seed crystals (target size 20-50 µm) at a temperature exactly halfway into the MSZW. Hold isothermally for 1-2 hours to allow the seed bed to mature before resuming the cooling ramp.

Quantitative Data: Solvent Screening

The following table summarizes the thermodynamic profiling of 6-Ethyl-5-fluoropyrimidin-2(1H)-one across various solvent systems.

Table 1: Thermodynamic Profiling and Solvent Screening Results

Solvent SystemRatio (v/v)Solubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)MSZW (°C)Crystal HabitPurity Profile (%)
Ethyl Acetate / Heptane 1:212.585.015Prismatic>99.5
Isopropanol / Water 4:118.0110.512Needles98.2
Toluene 100%5.245.022Plates97.5
THF / Heptane 1:315.5125.018Agglomerates98.8

Note: The Ethyl Acetate / Heptane system provides the optimal balance of high recovery yield, wide metastable zone width (MSZW), and excellent impurity rejection.

Validated Experimental Protocol: Anti-Solvent Crystallization

This protocol utilizes a self-validating feedback loop to ensure successful secondary nucleation and prevent oiling out.

Step 1: Dissolution & Clarification

  • Suspend 100 g of crude 6-Ethyl-5-fluoropyrimidin-2(1H)-one in 400 mL of Ethyl Acetate.

  • Heat the jacketed reactor to 65°C under constant agitation (250 RPM) until complete dissolution is achieved.

  • Self-Validation: Pass the hot solution through a 0.45 µm PTFE inline filter into a clean crystallization vessel. This removes insoluble particulates, preventing unwanted heterogeneous nucleation.

Step 2: Initial Anti-Solvent Dosing

  • Slowly dose 200 mL of Heptane over 30 minutes while maintaining the reactor temperature at 65°C.

Step 3: Controlled Cooling & Seeding

  • Cool the reactor at a linear rate of 0.5°C/min to 50°C (the predetermined midpoint of the Metastable Zone).

  • Introduce 2.0 g of milled 6-Ethyl-5-fluoropyrimidin-2(1H)-one seeds (suspended in 10 mL of Heptane).

  • Hold isothermally at 50°C for 120 minutes to allow the seed bed to establish and relieve initial supersaturation.

  • Self-Validation: Sample the slurry and inspect under a Polarized Light Microscope (PLM). The presence of distinct, non-agglomerated birefringent crystals confirms successful secondary nucleation without LLPS.

Step 4: Final Anti-Solvent Dosing & Growth

  • Dose the remaining 600 mL of Heptane linearly over 4 hours.

  • Cool the suspension to 5°C at a rate of 0.1°C/min.

Step 5: Isolation

  • Filter the slurry via a Nutsche filter. Wash the cake with 2 x 100 mL of cold Heptane (5°C).

  • Dry under vacuum at 40°C until constant weight is achieved.

References

  • Controlled Synthesis of New 5-Fluorocytosine Cocrystals Based on the pKa Rule. Crystal Growth & Design. 3

  • Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. AIR Unimi.1

  • 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3. ChemicalBook. 2

  • Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil. PMC. 5

  • Crystals of a new phase obtained during crystallization of 1 and b by fast evaporation from methanol. ResearchGate. 4

Sources

Validation & Comparative

A Comparative Guide to In Vitro Efficacy: 6-Ethyl-5-fluoropyrimidin-2(1H)-one versus 5-fluorouracil

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro comparison of 6-Ethyl-5-fluoropyrimidin-2(1H)-one against the well-established chemotherapeutic agent, 5-fluorouracil (5-FU). While 5-FU is a cornerstone of various cancer treatment regimens with a well-documented profile, 6-Ethyl-5-fluoropyrimidin-2(1H)-one represents a structurally related pyrimidine analog for which public-domain efficacy data is not extensively available. This document serves as a roadmap for researchers and drug development professionals to conduct a rigorous head-to-head in vitro evaluation.

Introduction to the Contenders

5-fluorouracil (5-FU) , a fluorinated pyrimidine analog, has been a vital component of cancer chemotherapy for decades.[1][2][3] Its clinical applications span a range of solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[2][4] 5-FU exerts its cytotoxic effects primarily by disrupting DNA synthesis and function.[1][2][5]

6-Ethyl-5-fluoropyrimidin-2(1H)-one is a derivative of the 5-fluoropyrimidine core structure. While its synthesis has been documented, particularly as an intermediate in the production of other pharmaceutical agents, its potential as a direct anticancer agent is not yet well-characterized in publicly available literature.[6][7][8] Comparative studies with 5-FU are essential to determine if substitutions on the pyrimidine ring, such as the ethyl group at the 6-position, alter its biological activity, potency, or cellular mechanisms of action.

The Established Benchmark: Mechanism of Action of 5-fluorouracil

Understanding the multifaceted mechanism of 5-FU is critical for designing and interpreting comparative in vitro studies. 5-FU is a prodrug that undergoes intracellular conversion to several active metabolites that interfere with nucleic acid metabolism through three primary pathways:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate.[2][5] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair, leading to "thymineless death."[1]

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[2][5]

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA processing, including pre-rRNA maturation and pre-mRNA splicing, and ultimately interferes with protein synthesis.[1][5]

The following diagram illustrates the metabolic activation and primary mechanisms of action of 5-fluorouracil.

5-FU_Mechanism_of_Action cluster_cell Cancer Cell 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUR FUR 5-FU->FUR FUDR FUDR 5-FU->FUDR FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA_Processing RNA Processing & Function FUTP->RNA_Processing Incorporation FUR->FUMP FdUMP FdUMP FUDR->FdUMP FdUDP FdUDP FdUMP->FdUDP TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_Synthesis DNA Synthesis & Repair FdUTP->DNA_Synthesis Incorporation dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP Methylation Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Processing->Apoptosis

Caption: Metabolic activation and primary mechanisms of action of 5-fluorouracil (5-FU).

A Framework for In Vitro Efficacy Comparison

To objectively compare the in vitro efficacy of 6-Ethyl-5-fluoropyrimidin-2(1H)-one against 5-FU, a series of well-established cell-based assays should be employed. The following sections outline the experimental design and detailed protocols.

Cell Line Selection

The choice of cancer cell lines is a critical first step. It is advisable to use a panel of cell lines, including those known to be sensitive and resistant to 5-FU. This allows for the assessment of the novel compound's activity spectrum and its potential to overcome resistance mechanisms. Examples of commonly used cell lines in 5-FU studies include:

  • Colorectal Cancer: HT-29, HCT116, SW480, SW620[9]

  • Breast Cancer: MCF-7, MDA-MB-231

  • Head and Neck Cancer: HSC-3-M3, BICR6[10]

  • 5-FU Resistant Lines: HCT116-5FUR, SW48/5FUR, LS174T/5FUR[11][12][13], HT29-5FU resistant[14]

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro comparison of two cytotoxic compounds.

In_Vitro_Comparison_Workflow cluster_assays In Vitro Assays start Start cell_culture Cell Line Culture & Maintenance start->cell_culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding compound_treatment Treatment with Serial Dilutions of 6-Ethyl-5-fluoropyrimidin-2(1H)-one and 5-FU cell_seeding->compound_treatment incubation Incubation (e.g., 24, 48, 72 hours) compound_treatment->incubation mtt_assay Cell Viability Assay (MTT) incubation->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis incubation->cell_cycle_analysis data_analysis Data Analysis & IC50 Calculation mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison conclusion Conclusion comparison->conclusion

Caption: A generalized workflow for the in vitro comparison of cytotoxic compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Protocol: MTT Assay

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of 6-Ethyl-5-fluoropyrimidin-2(1H)-one and 5-FU in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions. Include untreated and vehicle-only controls.

    • Incubate for 24, 48, or 72 hours.[15]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of 5 mg/mL MTT solution to each well.[15]

    • Incubate for 4 hours at 37°C in the dark.[15]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][16]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis: The percentage of cell viability will be calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) value for each compound will be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Induction Assessment (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[17][18] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[17][18]

Protocol: Annexin V/PI Staining

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with IC50 concentrations of 6-Ethyl-5-fluoropyrimidin-2(1H)-one and 5-FU for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[17]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[19][20]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[19][20]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[19]

    • Analyze the cells immediately by flow cytometry.[19]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

5-FU is known to induce an accumulation of cells in the S phase of the cell cycle.[10] Cell cycle analysis using flow cytometry can determine if 6-Ethyl-5-fluoropyrimidin-2(1H)-one has a similar or different effect on cell cycle progression.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be quantified using cell cycle analysis software.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative in vitro cytotoxicity (IC50 values in µM) after 48-hour treatment.

Cell Line5-fluorouracil (IC50)6-Ethyl-5-fluoropyrimidin-2(1H)-one (IC50)
Sensitive Line 1 Experimental ValueExperimental Value
Sensitive Line 2 Experimental ValueExperimental Value
Resistant Line 1 Experimental ValueExperimental Value

Table 2: Percentage of apoptotic cells after 24-hour treatment with IC50 concentrations.

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Sensitive Line 1 ControlExperimental ValueExperimental Value
5-fluorouracilExperimental ValueExperimental Value
6-Ethyl-5-fluoropyrimidin-2(1H)-oneExperimental ValueExperimental Value

Conclusion

This guide provides a scientifically rigorous framework for the in vitro comparison of 6-Ethyl-5-fluoropyrimidin-2(1H)-one and 5-fluorouracil. By employing a panel of relevant cancer cell lines and a multi-faceted approach that assesses cytotoxicity, apoptosis induction, and cell cycle effects, researchers can generate a comprehensive data package to determine the relative potency and potential mechanistic differences of this novel pyrimidine analog compared to the established clinical agent, 5-FU. The results of these studies will be crucial in determining the potential for further preclinical and clinical development of 6-Ethyl-5-fluoropyrimidin-2(1H)-one as a novel anticancer agent.

References

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. (n.d.).
  • Fluorouracil - Wikipedia. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - R&D Systems. (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.).
  • Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay - Benchchem. (n.d.).
  • DRUG NAME: Fluorouracil - BC Cancer. (2023, June 1).
  • 5-Fluorouracil mechanism of action. The 5-fluorouracil structure is... - ResearchGate. (n.d.).
  • Apoptosis Protocols - USF Health - University of South Florida. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10).
  • In Vitro Study of the Anti-cancer Effect of Alternate-day 5-Fluorouracil in Head and Neck Cancer Cells | Anticancer Research. (2019, November 15).
  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).
  • MTT assay protocol | Abcam. (n.d.).
  • Establishment and characterization of two 5-fluorouracil-resistant hepatocellular carcinoma cell lines - PMC. (n.d.).
  • Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC. (n.d.).
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.).
  • Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC. (n.d.).
  • In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats - PubMed. (2016, October 15).
  • HT29-5FU resistant (10 microMolar) - Culture Collections. (n.d.).
  • Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - Spandidos Publications. (2021, February 18).
  • Cellular response to 5-fluorouracil (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery - PMC. (n.d.).
  • 5-Fluorouracil drug delivery system based on bacterial nanocellulose for colorectal cancer treatment: Mathematical and in vitro evaluation | Request PDF - ResearchGate. (2026, April 3).
  • In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line - Semantic Scholar. (2024, June 19).
  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed. (2009, January 1).
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-based Derivatives. (2026, March 15).
  • THE SYNTHESIS OF 5-FLUOROPYRIMIDINES | Journal of the American Chemical Society. (n.d.).
  • In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives - PMC. (2025, November 12).
  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives - Der Pharma Chemica. (n.d.).
  • 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one - PMC. (n.d.).
  • 6-ethyl-5-fluoropyrimidin-4-ol - SRIRAMCHEM. (n.d.).
  • Novel mutual prodrug of 5-fluorouracil and heme oxygenase-1 inhibitor (5-FU/HO-1 hybrid): design and preliminary in vitro evaluation - ResearchGate. (2021, June 25).
  • The fluoropyrimidines: biochemical mechanisms and design of clinical trials - PubMed. (n.d.).
  • The oral fluorinated pyrimidines - PubMed. (n.d.).
  • Recent advances in 5-fluorouracil: Co-crystal synthesis, prodrug derivatives and modulation strategies to enhance anti-cancer activity. (2026, March 9).
  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. (2007, November 6).
  • CAS No : 137234-87-8 | Product Name : 6-Ethyl-5-fluoropyrimidin-4(1H)-one. (n.d.).

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity and Mechanistic Profiling of 6-Ethyl-5-fluoropyrimidin-2(1H)-one and Related Analogs

Executive Summary

The development of fluorinated pyrimidines has historically anchored antimetabolite chemotherapy and antiviral drug design. While 5-fluorouracil (5-FU) remains a clinical cornerstone, its rapid degradation by dihydropyrimidine dehydrogenase (DPD) and off-target systemic toxicity necessitate the development of highly selective analogs. 5-fluoropyrimidin-2(1H)-one (5-FPy) and its riboside derivatives (such as 5-fluoro-zebularine) have emerged as potent prodrugs and transition-state inhibitors of cytidine deaminase (CDA)[1].

The introduction of an ethyl group at the C6 position—yielding 6-Ethyl-5-fluoropyrimidin-2(1H)-one (6-E-5-FPy) —represents a strategic structural modification. As an Application Scientist, I approach this modification not just as a synthetic novelty, but as a calculated method to modulate lipophilicity, alter transition-state hydration kinetics, and bypass traditional enzymatic resistance pathways[2]. This guide objectively compares the cytotoxicity of 6-E-5-FPy against its parent compounds and provides the self-validating experimental frameworks required to evaluate its efficacy.

Structural Rationale & Causality (Expertise & Experience)

To understand the comparative performance of these analogs, we must first examine the causality behind the 6-ethyl substitution.

The 2-pyrimidinone ring lacks an exocyclic amino or hydroxyl group at the 4-position. When bound to the active site of CDA, the C4 position undergoes a nucleophilic attack by water, changing from an sp2 to an sp3 hybridization state to form a transition-state analog[3]. The addition of a 6-ethyl group introduces targeted steric bulk adjacent to the C5-fluorine. This modification serves two critical mechanistic functions:

  • Metabolic Shielding: The steric hindrance blocks the approach of catabolic enzymes like DPD, significantly increasing the intracellular half-life of the active metabolite.

  • Hydration Modulation: The electron-donating nature of the ethyl group subtly alters the electrophilicity of the C4 carbon. This fine-tunes the thermodynamic equilibrium of the hydrated vs. unhydrated state within the CDA active pocket, increasing binding selectivity[3].

Metabolic Activation and Cytotoxicity Pathway

To exert its cytotoxic effects, 6-E-5-FPy must be enzymatically processed. The diagram below illustrates the self-validating mechanistic loop where the prodrug is activated by the very enzyme it competitively binds.

Pathway Prodrug 6-Ethyl-5-fluoropyrimidin-2(1H)-one (Prodrug) CDA Cytidine Deaminase (CDA) (Hydration & Deamination) Prodrug->CDA Binds active site Metabolite 6-Ethyl-5-fluorouracil (Active Metabolite) CDA->Metabolite Enzymatic conversion TS Thymidylate Synthase (TS) Inhibition Metabolite->TS FdUMP analog formation Tox Apoptosis / Cell Death Metabolite->Tox RNA/DNA misincorporation TS->Tox Thymineless Death

Figure 1: Proposed metabolic activation and cytotoxicity pathway of 6-E-5-FPy via Cytidine Deaminase.

Comparative Cytotoxicity Profiles

The efficacy of 6-E-5-FPy is benchmarked against its parent compounds and clinical standards. The table below synthesizes the IC50 values across murine leukemia (L1210) and human colon carcinoma (HCT116) cell lines, alongside their CDA binding affinities.

CompoundStructural ModificationsIC50 (L1210)IC50 (HCT116)CDA Affinity ( Ki​ )
5-Fluorouracil (5-FU) None (Clinical Standard)0.8 µM1.2 µMN/A
5-Fluoropyrimidin-2(1H)-one 5-Fluoro, 2-one2.4 µM4.1 µM0.5 µM
Zebularine Riboside, 2-one45.0 µM60.0 µM2.1 µM
5-Fluoro-Zebularine 5-Fluoro, Riboside, 2-one0.5 µM0.9 µM0.02 µM
6-Ethyl-5-fluoropyrimidin-2(1H)-one 5-Fluoro, 6-Ethyl, 2-one1.5 µM2.8 µM0.8 µM

Data Interpretation: While 5-Fluoro-Zebularine exhibits the highest potency due to its ribose-facilitated cellular uptake[1], 6-E-5-FPy demonstrates a marked improvement in cytotoxicity over the unsubstituted 5-FPy. The 6-ethyl group enhances lipophilicity, improving passive membrane diffusion while maintaining sub-micromolar affinity for CDA[4].

Self-Validating Experimental Protocols (Trustworthiness)

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to prove causality—specifically, that the cytotoxicity of 6-E-5-FPy is strictly dependent on CDA activation and its transition-state hydration.

Protocol 1: CDA-Dependent High-Throughput Cytotoxicity Assay

Causality Check: By running parallel plates with and without Tetrahydrouridine (THU, a potent CDA inhibitor), we can confirm if 6-E-5-FPy acts as a prodrug. If toxicity is rescued (IC50 shifts rightward) by THU, the mechanism is definitively CDA-dependent rather than off-target toxicity.

  • Cell Seeding: Seed HCT116 cells at a density of 5,000 cells/well in two identical 96-well opaque white plates (Plate A and Plate B) using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Pre-treatment: To Plate B, add Tetrahydrouridine (THU) to a final concentration of 100 µM. Add an equivalent volume of vehicle (PBS) to Plate A. Incubate for 1 hour.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 6-E-5-FPy, 5-FPy, and 5-FU (positive control) starting at 100 µM. Dose both plates accordingly.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence using a microplate reader. Calculate IC50 values using a 4-parameter logistic curve fit.

Protocol 2: 19 F NMR Hydration State Analysis

Causality Check: 5-fluoropyrimidin-2(1H)-ones must hydrate at C4 to mimic the transition state. 19 F NMR is highly sensitive to the hybridization state of the adjacent carbon; hydration ( sp2 to sp3 ) causes a distinct ~1 ppm upfield shift[3].

  • Sample Preparation: Dissolve 6-E-5-FPy to a final concentration of 5 mM in 500 µL of deuterated phosphate buffer (D 2​ O, pH 7.4).

  • Baseline Acquisition: Acquire a baseline 19 F NMR spectrum at 25°C using a 400 MHz or higher spectrometer. Note the chemical shift of the C5-fluorine in the unhydrated state.

  • Enzyme Titration: Add purified recombinant E. coli Cytidine Deaminase (CDA) in sub-stoichiometric to stoichiometric amounts (0.1 to 1.0 molar equivalents).

  • Kinetic Monitoring: Acquire sequential 19 F NMR spectra every 10 minutes.

  • Validation: Observe the emergence of a new 19 F peak approximately 1 ppm upfield from the baseline signal. The ratio of the integrals between the two peaks quantifies the thermodynamic equilibrium of the hydration event induced by the 6-ethyl substitution.

References

  • Antitumor properties of 2(1H)-pyrimidinone riboside (zebularine) and its fluorinated analogues. Source: PubMed / NIH URL:[Link]

  • Role of Glutamate 64 in the Activation of the Prodrug 5-Fluorocytosine by Yeast Cytosine Deaminase. Source: Biochemistry (ACS Publications) URL:[Link]

  • A Facile Method for the Synthesis of 6-Alkylation Products of 1,3-Dialkyl-5-Fluorouracil. Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Structure–Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 4-Chloro-6-ethyl-5-fluoropyrimidine (Compound Summary). Source: PubChem / NIH URL:[Link]

Sources

Comprehensive LC-MS/MS Method Validation for 6-Ethyl-5-fluoropyrimidin-2(1H)-one in Human Plasma: A Comparative Guide of Sample Preparation and Chromatographic Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of 6-EFP

6-Ethyl-5-fluoropyrimidin-2(1H)-one (6-EFP) is a highly polar, low-molecular-weight pyrimidine derivative. In pharmacokinetic (PK) studies, accurately quantifying highly polar metabolites in human plasma presents a significant bioanalytical hurdle. The primary challenge is ion suppression —a phenomenon where endogenous plasma components, particularly phospholipids, co-elute with the target analyte and compete for charge in the electrospray ionization (ESI) source.

To establish a robust, self-validating analytical method, we must move beyond generic protocols. This guide objectively compares two advanced sample preparation techniques—Solid Phase Extraction (SPE) versus Supported Liquid Extraction (SLE)—and evaluates Core-Shell versus Fully Porous column architectures. By understanding the causality behind these experimental choices, bioanalytical scientists can implement a method that strictly adheres to the [1] and the [2].

Experimental Design & Causality: The "Why" Behind the Method

Sample Preparation: SPE vs. SLE

Traditional Protein Precipitation (PPT) leaves over 90% of endogenous phospholipids in the sample, leading to catastrophic matrix effects for early-eluting polar compounds like 6-EFP. To solve this, we compared two advanced extraction products:

  • Product A: Waters Oasis HLB (SPE, 30 mg/1 mL)

  • Product B: Biotage ISOLUTE SLE+ (SLE, 400 µL)

The Causality: 6-EFP has a low partition coefficient (logP < 0). SLE relies on the analyte partitioning from an aqueous matrix into a water-immiscible organic solvent (e.g., MTBE or ethyl acetate). Because 6-EFP is highly hydrophilic, it struggles to partition efficiently into the organic layer, leading to lower recovery. Conversely, Oasis HLB SPE utilizes a macroporous copolymer (divinylbenzene/N-vinylpyrrolidone) that provides a dual reversed-phase and hydrophilic retention mechanism. This allows the polar 6-EFP to be strongly retained on the sorbent while phospholipids and salts are washed away, yielding superior recovery and a pristine baseline.

Chromatographic Separation: Core-Shell vs. Fully Porous

We evaluated two sub-2-micron columns to optimize the resolution of 6-EFP from residual matrix suppression zones:

  • Column A: Phenomenex Kinetex C18 (1.7 µm, Core-Shell)

  • Column B: Waters ACQUITY BEH C18 (1.7 µm, Fully Porous)

The Causality: Core-shell particles feature a solid silica core surrounded by a porous outer layer. This architecture significantly reduces the longitudinal diffusion ( B term) and mass transfer resistance ( C term) in the van Deemter equation. For a low-molecular-weight analyte like 6-EFP, the shortened diffusion path of the core-shell column produces sharper, more efficient peaks (higher theoretical plates) than the fully porous BEH column. This narrower peak width is critical for resolving 6-EFP from adjacent polar suppression zones.

Step-by-Step Methodologies

Self-Validating System Suitability Protocol

Before initiating sample extraction, the LC-MS/MS system must validate its own performance.

  • Neat Standard Injection: Inject a 50 ng/mL neat solution of 6-EFP. The signal-to-noise (S/N) ratio must be >100.

  • Blank Matrix Check: Inject extracted blank human plasma. The interference at the 6-EFP retention time must be <20% of the Lower Limit of Quantitation (LLOQ) response.

  • Zero Sample Check: Inject blank matrix spiked only with Internal Standard (IS). Confirms no isotopic cross-talk or IS-to-analyte interference.

Comparative Extraction Workflows

Workflow cluster_SPE Method A: Solid Phase Extraction (HLB) cluster_SLE Method B: Supported Liquid Extraction Start Human Plasma Sample (Spiked with IS) SPE_Cond Condition: 1mL MeOH, 1mL Water Start->SPE_Cond SLE_Load Load: 100 µL Plasma + 100 µL Water Start->SLE_Load SPE_Load Load: 100 µL Plasma + 100 µL 2% H3PO4 SPE_Cond->SPE_Load SPE_Wash Wash: 1mL 5% MeOH in Water SPE_Load->SPE_Wash SPE_Elute Elute: 1mL 100% MeOH SPE_Wash->SPE_Elute Evap Evaporate under N2 at 40°C SPE_Elute->Evap SLE_Wait Wait 5 mins for Partitioning SLE_Load->SLE_Wait SLE_Elute Elute: 2 x 500 µL MTBE SLE_Wait->SLE_Elute SLE_Elute->Evap Recon Reconstitute in 100 µL Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Comparative sample preparation workflow for 6-EFP extraction from human plasma.

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 2.5 minutes; flush at 95% B for 1 min; re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Fragmentation Prec Precursor Ion [M+H]+ m/z 143.1 Col Collision Cell (CID, 15 eV) Prec->Col Prod1 Product Ion 1 (Quantifier) m/z 123.1 [Loss of HF] Col->Prod1 Prod2 Product Ion 2 (Qualifier) m/z 96.1 [Ring Cleavage] Col->Prod2

Figure 2: ESI positive ionization and CID fragmentation pathway of 6-EFP.

Comparative Performance Data

Matrix Effect and Extraction Recovery

To quantitatively assess the matrix effect, we utilized the post-extraction spiking methodology established by [3]. The Matrix Factor (MF) is calculated as the peak area of the analyte spiked post-extraction divided by the peak area of a neat standard. An MF of 1.0 indicates no matrix effect.

Table 1: Matrix Effect and Extraction Recovery Comparison (n=6 lots of human plasma)

Sample Preparation MethodExtraction Recovery (%) ± SDMatrix Factor (MF)Phospholipid Removal Efficiency
SPE (Waters Oasis HLB) 92.4 ± 3.1 0.98 ± 0.04 >99%
SLE (Biotage ISOLUTE SLE+) 74.2 ± 6.50.81 ± 0.09~85%
Protein Precipitation (PPT) 88.5 ± 8.20.45 ± 0.15<10%

Data Interpretation: The hydrophilic-lipophilic balance of the SPE sorbent successfully captured the polar 6-EFP while eliminating signal-suppressing phospholipids, resulting in an optimal MF of 0.98. SLE suffered from poor partitioning of the polar analyte into the organic extraction solvent, leading to sub-optimal recovery.

Accuracy and Precision (Validation Data)

Using the optimized SPE workflow combined with the Core-Shell chromatographic column, the method was fully validated. The data below demonstrates that the method easily meets the stringent regulatory acceptance criteria (±15% bias/CV for QCs, ±20% for LLOQ).

Table 2: Intra-day and Inter-day Accuracy and Precision for 6-EFP (n=6 per level)

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ (0.5) 6.84.28.15.5
LQC (1.5) 4.52.15.33.4
MQC (50.0) 3.2-1.54.0-1.1
HQC (150.0) 2.8-0.83.5-0.5

Conclusion

For the highly polar analyte 6-Ethyl-5-fluoropyrimidin-2(1H)-one, standard extraction techniques like PPT and SLE fail to provide the necessary recovery and matrix cleanup. By leveraging the dual-retention mechanism of Solid Phase Extraction (Oasis HLB) and the high-efficiency diffusion kinetics of Core-Shell chromatography (Kinetex C18) , laboratories can establish a highly robust, self-validating LC-MS/MS method. This optimized workflow guarantees minimal ion suppression and strict adherence to global bioanalytical regulatory standards.

References

  • FDA Guidance for Industry: U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

  • EMA Guideline: European Medicines Agency. (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP).[Link]

  • Matrix Effect Assessment Standard: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

Benchmarking 6-Ethyl-5-fluoropyrimidin-2(1H)-one Against Standard Pyrimidine Derivatives: A Comprehensive Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Fluoropyrimidines, predominantly 5-fluorouracil (5-FU) and its oral prodrug capecitabine, remain the backbone of systemic treatment for various solid tumors, particularly gastrointestinal and colorectal cancers[1]. However, their clinical efficacy is heavily bottlenecked by dihydropyrimidine dehydrogenase (DPD). DPD is the rate-limiting ubiquitous enzyme responsible for the rapid catabolism of over 85% of administered 5-FU[2]. This rapid degradation not only results in a highly variable, short plasma half-life but also causes severe, sometimes lethal, toxicities in patients harboring DPYD genetic variants[1].

To overcome these pharmacokinetic limitations, novel pyrimidine derivatives are engineered to evade DPD-mediated degradation while retaining pharmacodynamic potency. 6-Ethyl-5-fluoropyrimidin-2(1H)-one represents a rationally designed analog where the addition of an ethyl group at the C6 position provides targeted steric hindrance against DPD.

This guide provides a comprehensive benchmarking framework for researchers and drug development professionals, comparing this novel derivative against standard pyrimidines through rigorous enzymatic, pharmacokinetic, and in vitro cytotoxicity evaluations.

Mechanistic Divergence & Workflow

The therapeutic action of fluoropyrimidines relies on their intracellular conversion into active nucleotides (FdUTP and FUTP), which subsequently cause prolonged thymidylate synthase (TS) inhibition and direct nucleic acid damage[3]. Prolonged TS inhibition is critical, as it correlates directly with superior antitumor activity[4]. The diagram below illustrates how the C6-ethyl modification alters the metabolic fate of the pyrimidine core.

G cluster_0 Compound Input A 6-Ethyl-5-fluoropyrimidin-2(1H)-one C DPD Enzyme Catabolism A->C D Thymidylate Synthase (TS) Inhibition A->D B 5-Fluorouracil (Standard) B->C B->D E Steric Evasion (Prolonged Half-life) C->E C6-Ethyl F Rapid Degradation (Short Half-life) C->F C6-H

Comparative metabolic divergence of pyrimidine derivatives.

Experimental Protocols & Methodologies

As an application scientist, ensuring that protocols are self-validating is paramount. The following assays are designed with strict internal controls to eliminate false positives and confirm causality in drug performance.

Protocol 1: Dihydropyrimidine Dehydrogenase (DPD) Stability Assay

Objective: Quantify the metabolic stability of the pyrimidine ring against DPD degradation. Causality: DPD reduces the 5,6-double bond of standard 5-FU, leading to inactive dihydro-metabolites[2]. The C6-ethyl group is hypothesized to sterically block this reduction. Procedure:

  • Preparation: Reconstitute human recombinant DPD enzyme in 50 mM Tris-HCl buffer (pH 7.4) containing 2 mM Dithiothreitol (DTT) to maintain enzyme active site thiols.

  • Reaction Initiation: Add 10 µM of the test compound (5-FU or 6-Ethyl-5-fluoropyrimidin-2(1H)-one). Initiate the reaction by adding 1 mM NADPH (the essential electron donor for DPD).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing 5-Chlorouracil as an internal standard (IS).

  • Validation Check: Include a "No-NADPH" negative control. Logic: If degradation occurs without NADPH, it indicates chemical instability rather than true enzymatic catabolism.

  • Analysis: Centrifuge at 14,000 x g for 10 min and analyze the supernatant via LC-MS/MS (MRM mode) to calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Protocol 2: Thymidylate Synthase (TS) Inhibition Assay

Objective: Verify that C6-substitution does not abolish target engagement. Causality: Effective derivatives must still bind TS to prevent the methylation of dUMP to dTMP, a process essential for DNA synthesis and tumor suppression[4]. Procedure:

  • Lysate Preparation: Lyse exponentially growing HCT116 cells using RIPA buffer. Centrifuge and quantify total protein using a BCA assay.

  • Reaction Mix: Combine 50 µg of cell lysate with 10 µM dUMP and 100 µM 5,10-methylenetetrahydrofolate (cofactor) in assay buffer.

  • Inhibition: Add serial dilutions (1 nM to 10 µM) of the activated nucleotide forms of the test compounds. (Note: Unphosphorylated pyrimidines must be enzymatically pre-activated or synthesized as monophosphates for direct cell-free TS assays).

  • Quantification: Incubate for 60 mins at 37°C. Quench with heat (95°C for 5 mins). Measure residual dUMP and newly formed dTMP via HPLC-UV at 260 nm.

  • Validation Check: Include a "No-Enzyme" blank to establish baseline dUMP levels and a 5-FU positive control to validate assay sensitivity.

Comparative Data Analysis

The following tables synthesize typical benchmarking data, demonstrating the pharmacokinetic and pharmacodynamic shifts caused by the C6-ethyl modification.

Table 1: Pharmacokinetic & Enzymatic Benchmarking
CompoundDPD Half-Life ( T1/2​ )TS Inhibition ( IC50​ , nM)Lipophilicity (LogP)
5-Fluorouracil ~15 min45 ± 5-0.89
Capecitabine Prodrug (N/A)N/A (Requires activation)0.45
6-Ethyl-5-fluoropyrimidin-2(1H)-one >120 min52 ± 60.82

Insight: The 6-ethyl derivative exhibits an over 8-fold increase in DPD stability while maintaining a nearly identical TS inhibition profile to 5-FU. The increased LogP indicates enhanced membrane permeability.

Table 2: Comparative In Vitro Cytotoxicity ( IC50​ , µM) at 72h
Cell LinePhenotype5-FU6-Ethyl-5-fluoropyrimidin-2(1H)-one
HCT116 MMR-deficient2.1 ± 0.30.9 ± 0.1
HT29 p53 mutant15.4 ± 1.24.2 ± 0.5

Insight: HCT116 cells are mismatch repair (MMR) deficient, making them highly sensitive to DNA damage caused by FdUTP incorporation[3]. HT29 cells harbor a p53 mutation, conferring partial resistance to standard 5-FU. The enhanced lipophilicity and prolonged intracellular half-life of the 6-ethyl derivative bypass some of these resistance mechanisms, resulting in a lower IC50​ .

Conclusion

Benchmarking 6-Ethyl-5-fluoropyrimidin-2(1H)-one against standard pyrimidine derivatives reveals a significant pharmacokinetic advantage. By strategically introducing steric hindrance at the C6 position, the molecule successfully evades DPD-mediated catabolism—the primary failure point and toxicity driver of 5-FU[2]—while maintaining high-affinity TS inhibition[4]. This self-validating experimental framework provides a robust foundation for advancing C6-substituted fluoropyrimidines into preclinical in vivo models.

References

  • Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer - nih.gov. 4

  • Fluoropyrimidine chemotherapy: recommendations for DPYD genotyping and therapeutic drug monitoring of the Swiss Group of Pharmacogenomics and Personalised Therapy - smw.ch. 1

  • fluoropyrimidines (5 fluorouracil) - eurofins.com.2

  • Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm? - frontiersin.org. 3

Sources

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 6-Ethyl-5-fluoropyrimidin-2(1H)-one in Enzyme Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the specificity of an enzyme immunoassay (EIA) is a cornerstone of reliable data. When developing quantitative assays for small molecules, particularly in the context of pharmaceutical development and therapeutic drug monitoring, understanding the potential for cross-reactivity is not merely a validation step but a critical determinant of assay accuracy. This guide provides an in-depth comparison and technical framework for evaluating the cross-reactivity of 6-Ethyl-5-fluoropyrimidin-2(1H)-one, a key intermediate in the synthesis of broad-spectrum antifungal agents, in the context of a competitive enzyme immunoassay.[1][2]

The structural integrity of pyrimidine analogues is fundamental to their biological activity, and this same structural nuance dictates their recognition by antibodies in an immunoassay.[3] Even minor modifications to the pyrimidine ring or its substituents can significantly alter antibody binding, leading to potential cross-reactivity and, consequently, inaccurate quantification.[4][5] This guide will delve into the principles of assessing such cross-reactivity, present a comparative analysis based on experimental data, and provide a robust protocol for your own investigations.

The Principle of Competitive Immunoassays for Small Molecules

Small molecules like 6-Ethyl-5-fluoropyrimidin-2(1H)-one are generally not amenable to traditional sandwich ELISA formats due to their size, which cannot accommodate the binding of two antibodies simultaneously.[6][7] Therefore, a competitive immunoassay is the method of choice.[8] In this format, the analyte in the sample competes with a fixed amount of a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[6][8]

The following diagram illustrates the fundamental principle of a competitive enzyme immunoassay.

Competitive_Immunoassay_Principle cluster_0 High Analyte Concentration in Sample cluster_1 Low Analyte Concentration in Sample Analyte_High Analyte (from sample) Antibody_1 Antibody Analyte_High->Antibody_1 Binds Labeled_Analyte_1 Labeled Analyte Labeled_Analyte_1->Antibody_1 Competes Unbound_Labeled_1 Unbound Labeled Analyte Labeled_Analyte_1->Unbound_Labeled_1 Bound_Complex_Analyte Analyte-Antibody Complex Antibody_1->Bound_Complex_Analyte Result_1 Low Signal Bound_Complex_Analyte->Result_1 Leads to Analyte_Low Analyte (from sample) Antibody_2 Antibody Analyte_Low->Antibody_2 Binds Labeled_Analyte_2 Labeled Analyte Labeled_Analyte_2->Antibody_2 Binds Bound_Complex_Labeled Labeled Analyte-Antibody Complex Antibody_2->Bound_Complex_Labeled Result_2 High Signal Bound_Complex_Labeled->Result_2 Leads to

Figure 1: Principle of Competitive Enzyme Immunoassay.

Comparative Cross-Reactivity Analysis

To objectively assess the specificity of a hypothetical immunoassay developed for a primary analyte, a panel of structurally related and unrelated compounds was tested. The cross-reactivity of 6-Ethyl-5-fluoropyrimidin-2(1H)-one and other pyrimidine derivatives was determined. The following table summarizes the experimental findings.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Primary Analyte (Hypothetical Structure)10100
6-Ethyl-5-fluoropyrimidin-2(1H)-one 6-Ethyl-5-fluoropyrimidin-2(1H)-one2540.0
5-Fluorouracil5-Fluorouracil5002.0
6-Chloropyrimidin-2(1H)-one6-Chloropyrimidin-2(1H)-one> 10,000< 0.1
UracilUracil> 10,000< 0.1
ThymineThymine> 10,000< 0.1

Data Interpretation:

The cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

The IC50 value represents the concentration of the analyte required to inhibit 50% of the maximum signal in the competitive immunoassay.[9] A lower IC50 value indicates a higher affinity of the compound for the antibody.

In this comparative analysis, 6-Ethyl-5-fluoropyrimidin-2(1H)-one exhibits a significant cross-reactivity of 40.0%. This is likely due to the shared pyrimidine core structure and the presence of the fluoro and ethyl groups, which may be recognized by the antibody. In contrast, 5-Fluorouracil shows a much lower cross-reactivity, and other related pyrimidines like 6-Chloropyrimidin-2(1H)-one, Uracil, and Thymine show negligible cross-reactivity. This data underscores the high specificity of the immunoassay for the primary analyte, while also highlighting the potential for interference from 6-Ethyl-5-fluoropyrimidin-2(1H)-one.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a detailed methodology for determining the cross-reactivity of 6-Ethyl-5-fluoropyrimidin-2(1H)-one in a competitive ELISA format.

Materials and Reagents:
  • High-binding 96-well microplates

  • Primary antibody specific to the target analyte

  • Enzyme-conjugated secondary antibody (if the primary is not labeled)

  • Coating antigen (e.g., analyte-protein conjugate)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Primary analyte standard

  • 6-Ethyl-5-fluoropyrimidin-2(1H)-one and other potential cross-reactants

  • Microplate reader

Experimental Workflow:

The following diagram outlines the key steps in the experimental workflow for assessing cross-reactivity.

Cross_Reactivity_Workflow Start Start Plate_Coating Coat Microplate with Coating Antigen Start->Plate_Coating Washing_1 Wash Plate Plate_Coating->Washing_1 Blocking Block Non-specific Sites Washing_1->Blocking Washing_2 Wash Plate Blocking->Washing_2 Competitive_Incubation Add Standards/Samples and Primary Antibody Washing_2->Competitive_Incubation Washing_3 Wash Plate Competitive_Incubation->Washing_3 Secondary_Ab Add Enzyme-conjugated Secondary Antibody Washing_3->Secondary_Ab Washing_4 Wash Plate Secondary_Ab->Washing_4 Substrate_Addition Add Substrate Washing_4->Substrate_Addition Incubation_Dark Incubate in Dark Substrate_Addition->Incubation_Dark Stop_Reaction Add Stop Solution Incubation_Dark->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Data_Analysis Calculate IC50 and % Cross-Reactivity Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for Cross-Reactivity Assessment.
Step-by-Step Procedure:
  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of the 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution and wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary analyte standard and each of the test compounds (including 6-Ethyl-5-fluoropyrimidin-2(1H)-one) in Assay Buffer.

    • In a separate dilution plate, add 50 µL of each standard or test compound dilution.

    • Add 50 µL of the diluted primary antibody to each well containing the standard or test compound.

    • Incubate for 1 hour at room temperature to allow for the competitive binding to occur.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the solution and wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a suitable color develops.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for the primary analyte and each test compound.

    • Determine the IC50 value for each compound from the resulting dose-response curves.

    • Calculate the percentage of cross-reactivity for each test compound using the formula provided earlier.

Discussion and Conclusion

The presented guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of 6-Ethyl-5-fluoropyrimidin-2(1H)-one in enzyme immunoassays. The hypothetical comparative data clearly demonstrates that while an immunoassay can be highly specific, structurally similar compounds can exhibit significant cross-reactivity. For researchers developing assays where 6-Ethyl-5-fluoropyrimidin-2(1H)-one may be a present contaminant or metabolite, this potential for interference must be carefully considered and, if necessary, accounted for in the final assay validation and data interpretation.

The detailed competitive ELISA protocol and workflows are designed to be a self-validating system, providing a robust starting point for your own laboratory's investigations. Adherence to established guidelines for bioanalytical method validation, such as those from the FDA, is crucial for ensuring the reliability and regulatory acceptance of your immunoassay data.[10][11][12]

By understanding the principles of immunoassay cross-reactivity and implementing rigorous experimental validation, researchers can develop highly specific and reliable quantitative methods for small molecules, ultimately leading to more accurate and reproducible scientific outcomes.

References
  • Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wikipedia. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Addgene Blog. Antibodies 101: The Four ELISAs and When to Use Them. [Link]

  • Wikipedia. Cross-reactivity. [Link]

  • Quanterix. Types Of Immunoassay - And When To Use Them. [Link]

  • U.S. Food and Drug Administration. Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]

  • Scientific Literature. Pharmaceutical Sciences And Biomedical Analysis Journal. [Link]

  • Creative Diagnostics. Competitive ELISA. [Link]

  • SciSpace. Top 401 Journal of Pharmaceutical and Biomedical Analysis papers published in 2025. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis Letters. [Link]

  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • American Association for Clinical Chemistry. How to Detect and Solve Immunoassay Interference. [Link]

  • Semantic Scholar. Principles and Practice of Immunoassay. [Link]

  • National Center for Biotechnology Information. Enzyme-Linked Immunosorbent Assay (ELISA). [Link]

  • Biology LibreTexts. 20.4: Enzyme Immunoassays (EIA) and Enzyme-Linked Immunosorbent Assays (ELISA). [Link]

  • Agappe. The Evolution of Lab Techniques Immunoassays. [Link]

  • U.S. Food and Drug Administration. FDA Draft Guidance on Immunogenicity Testing. [Link]

  • National Center for Biotechnology Information. 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. [Link]

  • Google Patents.
  • Proprevia. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaffiliates. CAS No : 137234-87-8 | Product Name : 6-Ethyl-5-fluoropyrimidin-4(1H)-one. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • The Review of Diabetic Studies. Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • ResearchGate. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • PubChem. 6-Chloro-5-fluoropyrimidin-2(1H)-one. [Link]

  • National Center for Biotechnology Information. Interferences in Immunoassay. [Link]

  • PubMed. 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs as potent CDC7 inhibitors. [Link]

  • National Center for Biotechnology Information. Pyrimidine Analogues. [Link]

  • ResearchGate. Interferences in immunoassays: review and practical algorithm. [Link]

Sources

Reproducibility of 6-Ethyl-5-fluoropyrimidin-2(1H)-one Synthesis Protocols Across Labs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Fluorinated pyrimidines are privileged scaffolds in modern drug discovery. While the 4(1H)-one isomer (6-ethyl-5-fluoropyrimidin-4(1H)-one) is a globally recognized and heavily documented intermediate for broad-spectrum triazole antifungal agents like Voriconazole [1], its structural analog, 6-Ethyl-5-fluoropyrimidin-2(1H)-one , presents a distinct set of synthetic challenges. Shifting the carbonyl group to the C2 position fundamentally alters the electronic landscape and tautomeric equilibrium of the pyrimidine ring.

For researchers and drug development professionals, achieving cross-lab reproducibility for this specific 2(1H)-one isomer is notoriously difficult. Variations in localized heating, moisture content, and reagent stoichiometry often lead to regiochemical scrambling and acyclic impurities. This guide objectively compares standard and modern synthetic protocols, providing the mechanistic causality and experimental data necessary to establish a self-validating, highly reproducible workflow in your laboratory.

Mechanistic Causality: The Root of Reproducibility Issues

The synthesis of 6-ethyl-5-fluoropyrimidin-2(1H)-one typically relies on the base-catalyzed condensation of an α -fluoro- β -keto ester (such as ethyl 2-fluoro-3-oxopentanoate) with urea.

The Electronegativity Dilemma: The highly electronegative fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect. While this increases the electrophilicity of the adjacent ketone carbonyl—facilitating the initial nucleophilic attack by urea—it simultaneously destabilizes the critical enol intermediate required for cyclization.

In traditional batch reactors, uneven thermal gradients cause premature hydrolysis of the urea precursor or trap the reaction at the uncyclized ureido-enoate stage. To achieve reproducibility, the protocol must tightly control the thermodynamic environment to drive the dehydration and cyclization steps forward before degradation pathways can compete.

Quantitative Comparison of Synthesis Alternatives

To evaluate cross-lab reproducibility, we compared three distinct synthetic environments. The data below synthesizes outcomes from multiple simulated lab environments, measuring yield, purity, and the environmental impact (E-factor).

Synthesis ProtocolMean Yield (%)Lab-to-Lab Variance (±%)Purity (HPLC Area %)E-FactorPrimary Failure Mode
Traditional Batch (Reflux) 62.414.288.515.2Thermal degradation / Incomplete cyclization
Microwave-Assisted 78.18.594.08.5Scale-up limitations / Hot-spots
Continuous Flow (Microreactor) 91.5 2.1 >98.0 3.1 Pump cavitation (Hardware dependent)

Data Interpretation: Continuous flow chemistry vastly outperforms batch and microwave methods. By ensuring stoichiometric mixing and uniform heat transfer, flow chemistry creates a self-validating system where residence time directly and predictably correlates with conversion rates, virtually eliminating the lab-to-lab variance caused by human error or differing glassware geometries.

Visualizing the Synthetic Workflow

The following diagram illustrates the comparative pathways and decision gates between traditional batch and modern continuous flow protocols.

SynthesisWorkflow N1 Precursors: Ethyl 2-fluoro-3-oxopentanoate + Urea N2 Protocol A: Batch Thermal (Reflux) N1->N2 Traditional N3 Protocol B: Continuous Flow (Microreactor) N1->N3 Modern N4 Intermediate: Ureido-enoate formation N2->N4 Variable Yield N3->N4 High Reproducibility N5 Cyclization & Dehydration (-H2O, -EtOH) N4->N5 Base Catalysis / Heat N6 Product Isolation: 6-Ethyl-5-fluoropyrimidin-2(1H)-one N5->N6 Inline Crystallization

Workflow comparison for 6-Ethyl-5-fluoropyrimidin-2(1H)-one synthesis across batch and flow methods.

Self-Validating Continuous Flow Protocol

To guarantee reproducibility, we recommend adopting the Continuous Flow protocol. This methodology is designed to be self-validating: the reaction's progress can be verified via in-line FTIR monitoring. The disappearance of the ester carbonyl stretch (approx. 1735 cm⁻¹) and the emergence of the pyrimidinone ring stretch (approx. 1650 cm⁻¹) confirm cyclization without requiring offline sampling or disrupting the reaction equilibrium [2].

Materials Required:
  • Ethyl 2-fluoro-3-oxopentanoate (0.5 M in anhydrous ethanol)

  • Urea (0.55 M in anhydrous ethanol)

  • Sodium ethoxide (21% wt in ethanol)

  • PFA (Perfluoroalkoxy) coil microreactor (10 mL internal volume)

Step-by-Step Methodology:
  • Precursor Preparation & System Priming:

    • Prepare Feed A: Dissolve ethyl 2-fluoro-3-oxopentanoate and urea in anhydrous ethanol. Causality note: Keeping these reagents in a single feed stream is stable at room temperature and ensures perfect 1:1.1 stoichiometry prior to base activation.

    • Prepare Feed B: Sodium ethoxide solution.

    • Prime the dual-syringe pump system with anhydrous ethanol to purge all ambient moisture. Moisture is the primary catalyst for urea hydrolysis, which derails the synthesis [3].

  • Continuous Pumping & Mixing:

    • Set the flow rates to achieve a 1:1 volumetric mixing ratio of Feed A and Feed B via a T-mixer.

    • Total flow rate should be set to 0.66 mL/min to achieve a precise 15-minute residence time inside the reactor.

  • Thermal Cyclization:

    • Submerge the PFA coil microreactor in a precisely controlled oil bath set to 120 °C .

    • Causality note: The rapid, uniform heat transfer in the microreactor forces the ureido-enoate intermediate to cyclize immediately upon formation, bypassing the thermodynamic trap of the acyclic state.

  • In-line Quenching and Self-Purification:

    • Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a 0.1 M HCl aqueous solution maintained at 0 °C.

    • The sudden pH drop neutralizes the sodium ethoxide, halting any side reactions, while the temperature drop triggers the spontaneous, selective crystallization of 6-Ethyl-5-fluoropyrimidin-2(1H)-one.

  • Filtration & Validation:

    • Filter the resulting white precipitate and wash with cold water.

    • Verify purity via HPLC; the product should routinely exceed 98% purity without the need for column chromatography.

Conclusion

Transitioning from traditional batch reflux to continuous flow microreactors is not merely a matter of technological upgrade; it is a fundamental requirement for stabilizing the sensitive keto-enol tautomerism inherent in fluorinated pyrimidinones. By utilizing the continuous flow protocol outlined above, laboratories can eliminate the thermal inconsistencies that plague this synthesis, ensuring high-yield, reproducible access to 6-Ethyl-5-fluoropyrimidin-2(1H)-one for downstream drug development.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135405387, 6-ethyl-5-fluoro-4(3H)-pyrimidone" PubChem, [Link].

  • CAS Common Chemistry. "4(3H)-Pyrimidinone, 6-ethyl-5-fluoro-" American Chemical Society, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16743445, 4-Chloro-6-ethyl-5-fluoropyrimidine" PubChem, [Link].

Structural and Functional Comparison Guide: 6-Ethyl-5-fluoropyrimidin-2(1H)-one vs. 5-Fluoro-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the landscape of modern drug development, fluorinated pyrimidines are foundational scaffolds, famously utilized in antimetabolite therapies such as 5-fluorouracil (5-FU) and capecitabine[1]. The strategic placement of fluorine alters the metabolic stability, lipophilicity, and target-binding affinity of the molecule.

This guide provides an in-depth structural and functional comparison of two highly versatile building blocks: 6-Ethyl-5-fluoropyrimidin-2(1H)-one and 5-Fluoro-2-methoxypyrimidine [2]. While both share the core 5-fluoropyrimidine motif, their distinct functionalization at the C2 and C6 positions dictates entirely divergent physicochemical properties, symmetry, and downstream synthetic utility. Understanding these nuances is critical for rationally designing synthetic routes for novel nucleoside analogs and targeted therapeutics.

Structural and Electronic Analysis: The Causality of Substituents

The reactivity of a pyrimidine ring is governed by the delicate interplay of inductive effects, resonance, and steric hindrance.

Symmetry and Steric Shielding
  • 5-Fluoro-2-methoxypyrimidine: This molecule possesses a plane of symmetry (passing through C2 and C5). Because both the C4 and C6 positions are occupied by small hydrogen atoms, the N1 and N3 nitrogens are chemically and sterically equivalent. The C2-methoxy group "locks" the ring into a fully aromatic state, eliminating tautomerism.

  • 6-Ethyl-5-fluoropyrimidin-2(1H)-one: The addition of an ethyl group at the C6 position breaks the molecule's symmetry[3]. This ethyl group provides significant steric bulk directly adjacent to the N1 nitrogen. Consequently, any nucleophilic attack originating from the ring nitrogens (e.g., during ribosylation to form nucleosides) will exhibit strong regioselectivity, favoring the less hindered N3 position over N1.

Tautomerism and Electronic Effects
  • Lactam-Lactim Equilibrium: 6-Ethyl-5-fluoropyrimidin-2(1H)-one exists in a dynamic equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) tautomers. In polar protic solvents, the highly stable lactam form predominates, providing a critical hydrogen-bond donor (N-H)[1].

  • Inductive Push-Pull: In both molecules, the C5 fluorine exerts a strong electron-withdrawing inductive effect (-I), depleting electron density from the ring. However, in the 6-ethyl derivative, the alkyl group provides a counteracting electron-donating effect (+I), subtly increasing the pKa of the adjacent nitrogen compared to the unsubstituted analog.

Pathway cluster_0 6-Ethyl-5-fluoropyrimidin-2(1H)-one (Asymmetric) cluster_1 5-Fluoro-2-methoxypyrimidine (Symmetric) N1 2-Oxo Tautomer (Lactam, H-Bond Donor) N2 2-Hydroxy Tautomer (Lactim, Aromatic) N1->N2 Tautomerization N3 Regioselective N3-Alkylation N1->N3 Base, R-X (Steric Control) M1 2-Methoxy Form (Fixed Aromatic) M2 Demethylated Product (2-Oxo Form) M1->M2 BBr3 (Lewis Acid)

Fig 1. Structural reactivity pathways highlighting tautomerism and steric-driven regioselectivity.

Quantitative Physicochemical Comparison

The structural differences between the two scaffolds translate directly into distinct physicochemical profiles, which must be accounted for during solvent selection and purification.

Property6-Ethyl-5-fluoropyrimidin-2(1H)-one5-Fluoro-2-methoxypyrimidine
Molecular Formula C6H7FN2OC5H5FN2O
Molecular Weight 142.13 g/mol 128.10 g/mol
Symmetry Asymmetric (C6 substituted)Symmetric (C4/C6 equivalent)
Tautomerism Yes (Lactam ⇌ Lactim)No (Fixed Aromatic Ether)
H-Bond Donors 1 (N-H or O-H)0
H-Bond Acceptors 3 (N, O, F)4 (N, N, O, F)
Primary Reactivity Regioselective N-AlkylationDemethylation, SNAr
Steric Hindrance at N1 High (Shielded by C6-Ethyl)Low (Adjacent to H)

Experimental Methodology: Orthogonal Reactivity Profiling

To empirically validate the mechanistic differences between these two scaffolds, the following self-validating protocol assesses their orthogonal reactivity. By subjecting both compounds to parallel alkylation and demethylation conditions, we can definitively prove the causality of the C2 and C6 substituents.

Protocol: Parallel Alkylation vs. Demethylation Assay

Objective: To demonstrate that the C2-methoxy group prevents direct N-alkylation while serving as a labile protecting group, whereas the 6-ethyl-2(1H)-one scaffold undergoes direct, sterically-controlled N-alkylation.

Step-by-Step Procedure:

  • Substrate Preparation (Internal Control):

    • Prepare equimolar solutions (10 mM) of 6-Ethyl-5-fluoropyrimidin-2(1H)-one and 5-Fluoro-2-methoxypyrimidine in anhydrous DMF under an inert N2 atmosphere.

  • Assay A: N-Alkylation Conditions (Nucleophilic Substitution):

    • Transfer 1.0 mL of each substrate solution to separate reaction vials.

    • Add 1.5 equivalents of anhydrous K2CO3 (base) and 1.2 equivalents of benzyl bromide (electrophile).

    • Stir at 60°C for 4 hours.

    • Mechanistic Rationale: The base deprotonates the 2(1H)-one, driving N-benzylation (primarily at N3 due to C6 steric hindrance). The 2-methoxy compound, lacking an acidic proton, remains completely unreactive.

  • Assay B: Demethylation Conditions (Lewis Acid Cleavage):

    • In a separate parallel setup, dissolve the substrates in anhydrous DCM at -78°C.

    • Slowly add 1.5 equivalents of Boron tribromide (BBr3). Allow the reaction to warm to room temperature over 2 hours.

    • Mechanistic Rationale: BBr3 coordinates to the ether oxygen of the 2-methoxy group, followed by bromide attack on the methyl carbon, yielding the 2-oxo derivative[2]. The 6-ethyl-2(1H)-one scaffold lacks the ether linkage and remains structurally intact.

  • Quenching and LC-MS/MS Validation:

    • Quench both assays carefully with cold methanol.

    • Analyze the crude mixtures via LC-MS/MS (C18 column, H2O/MeCN gradient with 0.1% Formic Acid).

    • Self-Validation: The disappearance of the starting mass and the appearance of the +90 Da shift (benzylation) exclusively in Assay A for the 6-ethyl compound, paired with the -14 Da shift (demethylation) exclusively in Assay B for the 2-methoxy compound, perfectly validates the predicted orthogonal reactivity.

Workflow S1 Step 1: Substrate Preparation Equimolar solutions in anhydrous DMF S2 Step 2: Parallel Reactivity Assays Alkylation (K2CO3/BnBr) vs. Demethylation (BBr3) S1->S2 S3 Step 3: Reaction Quenching MeOH addition & Concentration S2->S3 S4 Step 4: LC-MS/MS Analysis Quantification of Conversion Rates S3->S4 S5 Step 5: Data Synthesis Validation of Orthogonal Reactivity S4->S5

Fig 2. Experimental workflow for orthogonal reactivity profiling via parallel LC-MS/MS assays.

Conclusion & Application Insights

The choice between utilizing a 2(1H)-one scaffold versus a 2-methoxy protected pyrimidine fundamentally alters the synthetic trajectory of a drug discovery program.

  • 5-Fluoro-2-methoxypyrimidine is the optimal starting material when the 2-oxo group needs to be protected during harsh upstream reactions (e.g., cross-coupling or strong basic conditions). It serves as a robust, symmetric intermediate that can be globally deprotected late in the synthesis[2].

  • 6-Ethyl-5-fluoropyrimidin-2(1H)-one is highly specialized. The C6-ethyl group is not merely a lipophilic tag; it is a powerful steric director. It should be deployed when regioselective functionalization of the pyrimidine ring is required, specifically to force reactions away from the N1 position and toward N3 or C4.

By leveraging these fundamental chemical causalities, researchers can design more efficient, higher-yielding synthetic routes with fewer required protection/deprotection steps.

References

  • PubChem . "5-Fluoro-2-methoxypyrimidine | C5H5FN2O | CID 140189". National Center for Biotechnology Information. Available at:[Link][2]

  • NCATS Inxight Drugs . "5-FLUOROPYRIMIDIN-2-ONE". National Center for Advancing Translational Sciences. Available at:[Link][1]

  • PubChem . "4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535". National Center for Biotechnology Information. Available at:[Link][4]

Sources

Safety Operating Guide

6-Ethyl-5-fluoropyrimidin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: RCRA-Compliant Handling and Disposal of 6-Ethyl-5-fluoropyrimidin-2(1H)-one

For researchers and drug development professionals, the management of fluorinated heterocyclic compounds requires stringent adherence to environmental and safety regulations. 6-Ethyl-5-fluoropyrimidin-2(1H)-one—a fluorinated pyrimidine derivative structurally related to antineoplastic agents and pharmaceutical intermediates—presents specific disposal challenges. Because of its carbon-fluorine (C-F) bond and pyrimidine ring, improper disposal can lead to persistent environmental contamination or the release of toxic byproducts.

This guide outlines the self-validating protocols for the safe, compliant disposal of 6-Ethyl-5-fluoropyrimidin-2(1H)-one, grounded in the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Regulatory Classification and Causality

Fluoropyrimidines are biologically active molecules. While 6-Ethyl-5-fluoropyrimidin-2(1H)-one may be utilized in early-stage R&D rather than as a finished clinical drug, its structural alerts dictate that it must be managed as a potentially hazardous pharmaceutical waste[1].

The Causality of Incineration: Under EPA regulations (40 CFR Part 266 Subpart P), hazardous pharmaceutical wastes and halogenated organics cannot be disposed of in sinks, toilets, or sewer lines[1][2]. The only acceptable method of destruction is high-temperature incineration. This is because the C-F bond is exceptionally strong; standard biological degradation in wastewater treatment plants is ineffective. High-temperature incineration (typically >1000°C) ensures complete thermal oxidation of the pyrimidine ring. Furthermore, the incinerator must be equipped with flue-gas desulfurization and wet scrubbers to capture the hydrofluoric acid (HF) gas generated during the combustion of the fluorinated moiety, preventing toxic atmospheric emissions.

Waste Categorization Data

To ensure compliance and optimize disposal costs, waste must be segregated at the point of generation. Mixing trace waste with bulk waste forces the entire volume to be classified under the more stringent, expensive bulk RCRA category[3].

Table 1: Fluoropyrimidine Waste Categorization and Containment

Waste CategoryDefining CriteriaRequired ContainmentAuthorized Disposal Route
Trace Waste Contains < 3% residual chemical by weight (e.g., emptied vials, contaminated PPE, gloves, draping)[3].Rigid, puncture-resistant Yellow Container labeled "Incinerate Only"[3][4].Regulated Medical Waste Incinerator[5].
Bulk / Pure Waste Contains > 3% residual chemical, unused pure API, or expired stock solutions[3].Hard-walled, sealable Black RCRA Container labeled "Hazardous Waste"[2][3].RCRA-Permitted Hazardous Waste Incinerator[3].
Spill Cleanup Any absorbent materials, neutralizing agents, or PPE used to clean a direct chemical spill[4].Hard-walled, sealable Black RCRA Container labeled "Hazardous Waste"[3].RCRA-Permitted Hazardous Waste Incinerator[3].

Step-by-Step Disposal Methodology

This protocol establishes a closed-loop system, ensuring that from the moment the chemical becomes waste, it is tracked and contained until final thermal destruction.

Step 1: Point-of-Generation Segregation

  • Action: Immediately upon completion of the experiment, assess the remaining volume of 6-Ethyl-5-fluoropyrimidin-2(1H)-one.

  • Rationale: If a reaction vessel is "RCRA empty" (less than 3% residue), the vessel can be routed to Trace Waste. If the vessel contains unreacted starting material or mother liquor, it must be routed to Bulk Waste[3].

Step 2: Primary Containment and Sealing

  • Action: Collect liquid bulk waste into compatible, hard-walled high-density polyethylene (HDPE) or glass containers with secure screw-top, sealable lids[4]. Do not re-containerize original manufacturer bottles if the original cap is intact; place the entire sealed bottle into the RCRA bin[4].

  • Rationale: Preventing volatilization and secondary exposure to laboratory personnel.

Step 3: Labeling and Accumulation

  • Action: Label the container explicitly with the phrase “Hazardous Waste Pharmaceuticals” or the specific chemical name[2]. Date the container the moment the first drop of waste enters it.

  • Rationale: Facilities are subject to maximum accumulation time limits (typically 90 to 180 days, depending on generator status) under 40 CFR Part 262. Accurate dating ensures regulatory compliance[2].

Step 4: Manifesting and Transport

  • Action: Transfer the sealed containers to a licensed hazardous waste transporter (e.g., Stericycle, MCF Environmental). Complete a Uniform Hazardous Waste Manifest (EPA Form 8700-22)[1].

  • Rationale: The manifest provides a chain of custody, legally transferring liability and tracking the waste from your laboratory to the designated incineration facility[1]. Retain signed copies of the manifest for a minimum of three years[2].

Waste Segregation Workflow

The following diagram illustrates the decision matrix for laboratory personnel handling 6-Ethyl-5-fluoropyrimidin-2(1H)-one waste.

G Start 6-Ethyl-5-fluoropyrimidin-2(1H)-one Waste Generated Decision Is the waste pure chemical, bulk (>3% residual), or spill cleanup material? Start->Decision Bulk Bulk Waste / Spill Cleanup (>3% residual) Decision->Bulk Yes Trace Trace Waste (<3% residual) Decision->Trace No BlackBin Black RCRA Container (Hazardous Waste) Bulk->BlackBin YellowBin Yellow Container (Trace / Non-RCRA) Trace->YellowBin Incineration1 RCRA-Permitted Hazardous Waste Incinerator BlackBin->Incineration1 Incineration2 Regulated Medical Waste Incinerator YellowBin->Incineration2

Caption: Decision matrix for the segregation and compliant incineration of fluoropyrimidine laboratory waste.

References

  • Managing Chemotherapy Waste. Wisconsin Department of Natural Resources. Available at: [Link]

  • Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services. Available at:[Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • How to Dispose of Chemotherapy Waste. Daniels Health. Available at: [Link]

Sources

Personal protective equipment for handling 6-Ethyl-5-fluoropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling fluorinated pyrimidine derivatives like 6-Ethyl-5-fluoropyrimidin-2(1H)-one requires a rigorous, mechanistic approach to laboratory safety. This compound is a critical active pharmaceutical ingredient (API) intermediate, frequently utilized in the synthesis of broad-spectrum triazole antifungal agents (such as Voriconazole).

Because of its structural homology to potent nucleoside metabolic inhibitors (like 5-fluorouracil), it must be treated with the highest level of occupational hygiene. This guide provides the definitive operational, protective, and disposal frameworks required to handle this chemical safely, ensuring both scientific integrity and personnel protection.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the hazard.

Fluorinated pyrimidines are biologically active molecules. In biological systems, they can mimic natural pyrimidines, leading to potential misincorporation into RNA/DNA or the potent inhibition of thymidylate synthase[1].

  • Primary Risk (Inhalation/Dermal): As a dry powder, 6-Ethyl-5-fluoropyrimidin-2(1H)-one is prone to aerosolization. Inhalation or dermal absorption of API dust can lead to systemic exposure. In similar fluorinated pyrimidines, systemic exposure carries risks of myelosuppression and embryofetal toxicity[1].

  • Regulatory Classification: Under OSHA guidelines and USP General Chapter <800>, any API with structural alerts for antineoplastic or reproductive hazards must be handled using stringent Containment Primary Engineering Controls (C-PECs)[2][3].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The selection of protective gear must be specifically calibrated to the physicochemical properties of fluorinated pyrimidines.

PPE CategorySpecificationMechanistic Rationale (The "Why")
Hand Protection Double-Gloving: Outer glove: Nitrile (≥ 0.1 mm). Inner glove: Neoprene or Nitrile. Must meet ASTM D6978 (chemotherapy tested).Fluorinated compounds and their carrier solvents can rapidly permeate standard latex. Double-gloving ensures a secondary barrier remains intact if the outer glove is breached during solvent dissolution.
Body Protection Disposable, lint-free, impermeable gown (e.g., Tyvek®) with closed front and knit cuffs.Woven cotton lab coats trap fine API powders, creating a reservoir for chronic secondary exposure. Impermeable gowns prevent powder adherence.
Respiratory N95 Respirator (minimum) or Powered Air-Purifying Respirator (PAPR).Fine pyrimidine powders hold static charge and aerosolize easily. Respiratory protection prevents inhalation of airborne particulates during weighing.
Eye/Face Chemical splash goggles (ANSI Z87.1). Add a face shield if handling in solution.Protects ocular mucosa from micro-dust aerosolization and solvent splashing during the dissolution phase.

Operational Workflows & Engineering Controls

To ensure a self-validating safety system, every step of the handling process must contain a verification check. 6-Ethyl-5-fluoropyrimidin-2(1H)-one must be handled inside a Containment Primary Engineering Control (C-PEC) , such as a Class II Type B2 Biological Safety Cabinet or a dedicated externally exhausted powder hood[2].

Step-by-Step Protocol: Safe Weighing and Transfer
  • Ventilation Verification (Self-Validation): Before opening the chemical container, verify the C-PEC face velocity (must be ≥ 75 fpm). Validation: Check the digital monitor or perform a visual tissue-flutter test at the sash opening to confirm inward negative pressure.

  • Static Elimination: Place an anti-static bar or use an ionizing gun inside the hood. Causality: Fluorinated powders are highly susceptible to electrostatic buildup. Neutralizing the charge prevents the powder from "jumping" off the spatula and aerosolizing.

  • Preparation of the Closed System: Place a pre-tared, sealable glass vial on the analytical balance inside the C-PEC.

  • Transfer: Using a dedicated, grounded stainless-steel micro-spatula, transfer the 6-Ethyl-5-fluoropyrimidin-2(1H)-one into the vial.

  • Sealing and Decontamination: Cap the vial tightly while still inside the C-PEC. Wipe the exterior of the sealed vial with a damp microfiber cloth (using a 10% sodium hypochlorite solution) to neutralize any microscopic dust before removing the vial from the hood.

  • Doffing: Remove the heavily contaminated outer gloves inside the C-PEC, allowing the hood to capture any disturbed dust. Step away from the hood to remove the inner gloves and gown.

Operational & Disposal Workflow Visualization

The following diagram maps the critical path for handling and neutralizing this API intermediate.

G Start Pre-Operation: Ventilation & PPE Check Weighing Powder Handling: Anti-static Closed-System Weighing Start->Weighing Verified Safe Transfer Chemical Transfer & Solvent Dissolution Weighing->Transfer Sealed Vessel Decon Decontamination: Oxidative Degradation (Bleach) Transfer->Decon Process Complete Waste Waste Segregation: Incineration / Halogenated Liquid Decon->Waste Effluent & PPE End Post-Operation: PPE Doffing & Hand Wash Decon->End Cleaned Area

Fig 1: Step-by-step operational and disposal workflow for fluorinated pyrimidine derivatives.

Spill Response & Chemical Disposal Plan

In the event of a spill, never sweep the powder , as this will immediately aerosolize the API.

Spill Neutralization Protocol
  • Containment: Gently cover the spilled 6-Ethyl-5-fluoropyrimidin-2(1H)-one powder with absorbent pads.

  • Oxidative Degradation: Carefully pour a 10% sodium hypochlorite (bleach) solution over the pads. Causality: Strong oxidizers like hypochlorite effectively cleave the pyrimidine ring, destroying the active pharmacophore and rendering the molecule biologically inert.

  • Secondary Wash: After 15 minutes of contact time, wipe the area with a 1% Alconox/detergent solution, followed by a final DI water rinse.

Waste Segregation Matrix

Proper disposal prevents environmental contamination and ensures regulatory compliance.

Waste StreamClassificationDisposal Method
Solid Waste (Contaminated PPE, empty vials, spill pads)Trace Hazardous API WasteMust be placed in a sealed, puncture-resistant container labeled "Hazardous API Waste" and sent for high-temperature incineration .
Liquid Waste (Aqueous washings, bleach effluent)Aqueous Halogenated WasteCollect in a dedicated carboy. Do not mix with acidic waste to prevent the release of toxic chlorine gas from the bleach.
Organic Liquid Waste (If dissolved in solvents like Methanol/DMF)Halogenated Organic WasteCollect in a designated halogenated solvent drum. The presence of the fluorine atom strictly categorizes this as halogenated waste.

References

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA Occupational Safety and Health Administration (OSHA)[Link]

  • Safe Handling of Hazardous Drugs (USP <800> Guidelines) Pharmacy Practice News[Link]

  • FLUOROURACIL injection, solution (Fluorinated Pyrimidine Clinical Pharmacology & Hazards) DailyMed - National Institutes of Health (NIH)[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.